Azumolene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C13H9BrN4O3 |
|---|---|
Poids moléculaire |
349.14 g/mol |
Nom IUPAC |
1-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6- |
Clé InChI |
SEGCNGONCZQFDW-SOFYXZRVSA-N |
SMILES isomérique |
C1C(=O)NC(=O)N1/N=C\C2=NC=C(O2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br |
Synonymes |
1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione azumolene azumolene, sodium salt, dihydrate EU 4093 EU-4093 EU4093 |
Origine du produit |
United States |
Foundational & Exploratory
Azumolene's Mechanism of Action on Ryanodine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azumolene, a more water-soluble analog of dantrolene (B1669809), is a potent skeletal muscle relaxant that exerts its therapeutic effects primarily through the modulation of ryanodine (B192298) receptors (RyRs), the main calcium release channels on the sarcoplasmic reticulum. This technical guide provides an in-depth analysis of this compound's mechanism of action on RyRs, consolidating current research findings on its binding site, isoform selectivity, and functional consequences on calcium homeostasis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Ryanodine receptors are large intracellular calcium channels crucial for excitation-contraction coupling in muscle cells.[1][2] Dysfunctional RyRs are implicated in various myopathies, including malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics.[1][3][4][5] this compound, like its parent compound dantrolene, is a primary therapeutic agent for MH, acting as a direct inhibitor of RyR1-mediated calcium release.[1][3][6] This document elucidates the molecular interactions and functional outcomes of this compound's engagement with RyR channels.
Molecular Interaction with Ryanodine Receptors
Binding Site and Isoform Selectivity
High-resolution crystal structures have revealed that this compound, along with dantrolene, binds directly to the Repeat12 (R12) domain of the ryanodine receptor.[1][7][8] This binding occurs within a pseudosymmetric cleft, with key interactions involving specific amino acid residues such as Trp880 and Trp994.[1][7] The binding of this compound is cooperative with adenine (B156593) nucleotides (ATP or ADP), which enhance its affinity.[1][7][8]
This compound exhibits isoform selectivity, effectively binding to RyR1 (skeletal muscle isoform) and RyR3 but not to RyR2 (cardiac isoform).[1][2][9] This selectivity is attributed to amino acid substitutions within the R12 domain of RyR2 that reduce binding affinity.[1][7] However, under certain pathological conditions, such as hyperphosphorylation, RyR2 may become sensitive to inhibition by this compound analogs.[2][9]
Allosteric Modulation and Channel Gating
The binding of this compound to the R12 domain induces a "clamshell-like" closure of this domain.[1][7] This conformational change is proposed to allosterically influence the overall structure of the RyR channel, stabilizing it in a closed state .[1] By making the corner region of the cytosolic assembly more compact, this compound binding inhibits the channel's activity and reduces the likelihood of channel opening.[1]
Functional Effects on Calcium Homeostasis
Inhibition of Sarcoplasmic Reticulum Calcium Release
The primary pharmacological effect of this compound is the inhibition of calcium release from the sarcoplasmic reticulum (SR).[3] It achieves this by decreasing the opening rate of RyR channels, rather than affecting the duration of their open time.[3] This leads to a dose-dependent suppression of spontaneous calcium sparks, which are elementary calcium release events.[3]
Modulation of Store-Operated Calcium Entry (SOCE)
This compound has been shown to inhibit a specific component of store-operated calcium entry (SOCE) in skeletal muscle.[10][11][12] This inhibition is coupled to the activation state of RyR1.[10][11][12][13] Specifically, this compound inhibits SOCE when it is triggered by RyR1 activators like caffeine (B1668208) and ryanodine.[10][12] However, it does not affect SOCE induced by thapsigargin, a SERCA pump inhibitor that depletes SR calcium stores independently of RyR1 activation.[10][12] This suggests that this compound's effect on SOCE is a consequence of its ability to stabilize the closed state of RyR1.[13]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with ryanodine receptors.
| Parameter | Value | RyR Isoform | Experimental System | Reference |
| IC50 (Inhibition of Ca2+ leakage) | 0.41 µM | RyR1 (R2163C mutant) | HEK293 cells | [1] |
| EC50 (Suppression of Ca2+ sparks) | 0.25 µM | Frog RyR | Permeabilized skeletal muscle fibers | [3] |
| IC50 (Inhibition of muscle twitch) | 2.8 ± 0.8 µM | Not specified | Mouse extensor digitorum longus | [4] |
| IC50 (Inhibition of muscle twitch) | 2.4 ± 0.6 µM | Not specified | Mouse soleus muscle | [4] |
Table 1: Potency of this compound in Functional Assays
| Ligand | RyR Isoform | Condition | Kd (µM) | Reference |
| This compound | RyR1 R12 domain | - | ~10-20 (estimated from ITC) | [1] |
| This compound | RyR1 R12 domain | + AMP-PCP | ~2-5 (estimated from ITC) | [1] |
| This compound | RyR2 R12 domain | - / + AMP-PCP | No detectable binding | [1] |
Table 2: Binding Affinities of this compound for RyR Domains (Isothermal Titration Calorimetry)
Experimental Protocols
[3H]Ryanodine Binding Assay
This assay is used to indirectly measure the activity of RyR channels, as [3H]ryanodine preferentially binds to the open state of the channel.[14][15]
-
Preparation of Microsomes: Isolate SR microsomes from skeletal muscle tissue or HEK293 cells expressing the desired RyR isoform.[14][15]
-
Incubation: Incubate the microsomes with a low concentration of [3H]ryanodine (e.g., 5 nM) in a binding buffer containing physiological salts, a buffer (e.g., MOPSO), a reducing agent (e.g., DTT), and a non-hydrolyzable ATP analog (e.g., AMP-PCP).[16] Vary the free Ca2+ concentration using a Ca2+-EGTA buffer system.[16]
-
Treatment: Add different concentrations of this compound or vehicle control to the incubation mixture.
-
Equilibration: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 2 hours at 37°C).[16]
-
Separation: Separate bound from free [3H]ryanodine by rapid filtration through glass fiber filters.[17]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[17]
-
Analysis: Analyze the data to determine the effect of this compound on the Bmax (maximum binding) and Kd (dissociation constant) of [3H]ryanodine binding. A decrease in binding suggests stabilization of the closed state of the RyR channel.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events to determine thermodynamic parameters of the interaction between this compound and the purified RyR R12 domain.
-
Protein Preparation: Express and purify the R12 domain of the desired RyR isoform.
-
Sample Preparation: Prepare a solution of the purified R12 domain in a suitable buffer in the ITC cell. Prepare a solution of this compound in the same buffer in the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the R12 domain solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Calcium Spark Measurement in Permeabilized Muscle Fibers
This technique allows for the direct visualization and quantification of elementary Ca2+ release events from the SR.
-
Fiber Preparation: Isolate single skeletal muscle fibers and mechanically permeabilize the sarcolemma to allow direct access to the SR.
-
Loading: Load the permeabilized fibers with a fluorescent Ca2+ indicator (e.g., Fluo-4).
-
Imaging: Use a laser scanning confocal microscope to visualize and record spontaneous Ca2+ sparks.
-
Treatment: Perfuse the fiber with solutions containing different concentrations of this compound.
-
Analysis: Analyze the recorded images to determine the frequency, amplitude, and spatial/temporal properties of the Ca2+ sparks. A decrease in spark frequency indicates an inhibition of RyR channel opening.[3]
Visualizations
Caption: Proposed mechanism of this compound action on RyR1.
Caption: Workflow for Calcium Spark Measurement.
Conclusion
This compound acts as a specific inhibitor of RyR1 and RyR3 channels by binding to the R12 domain and allosterically stabilizing the closed state of the channel. This mechanism effectively reduces calcium release from the sarcoplasmic reticulum and inhibits a component of store-operated calcium entry, thereby restoring normal calcium homeostasis in pathological conditions like malignant hyperthermia. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided herein, offers a solid foundation for further research and the development of novel RyR modulators.
References
- 1. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
- 10. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchmap.jp [researchmap.jp]
- 16. biorxiv.org [biorxiv.org]
- 17. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ryanodine Receptor (RyR) Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ryanodine (B192298) receptor (RyR) is a massive intracellular calcium release channel critical for excitation-contraction coupling in muscle and implicated in a host of other physiological processes. Its dysfunction is linked to numerous debilitating and life-threatening diseases, including malignant hyperthermia, central core disease, catecholaminergic polymorphic ventricular tachycardia, and heart failure. Consequently, the RyR has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of RyR modulators, detailing their quantitative properties, the experimental protocols for their characterization, and the intricate signaling pathways they influence. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target this crucial ion channel.
Core Concepts: The Ryanodine Receptor
The ryanodine receptor is a homotetrameric ion channel, one of the largest known, with a molecular weight exceeding 2.2 megadaltons.[1] It is primarily located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[1][2] The primary function of the RyR is to mediate the rapid release of calcium ions (Ca2+) from these intracellular stores into the cytosol, a process fundamental to cellular signaling.[1][2]
There are three main isoforms of the RyR in mammals, each with a distinct tissue distribution and physiological role:
-
RyR1: Predominantly expressed in skeletal muscle, where it is essential for excitation-contraction coupling.[1]
-
RyR2: The primary isoform in cardiac muscle, responsible for calcium-induced calcium release (CICR) that triggers heart muscle contraction.[1]
-
RyR3: Expressed more broadly at lower levels in various tissues, including the brain and smooth muscle.
The activity of RyR channels is tightly regulated by a multitude of endogenous and exogenous factors, including ions (Ca2+, Mg2+), small molecules (ATP, caffeine), and a host of associated proteins such as calmodulin (CaM) and FK506-binding proteins (FKBPs).[2]
Quantitative Data on RyR Modulators
The pharmacological modulation of RyR channels is a cornerstone of their study and a promising avenue for therapeutic intervention. A wide array of compounds, both naturally occurring and synthetic, have been identified that can either activate or inhibit RyR function. The following tables summarize the quantitative data for some of the most well-characterized RyR modulators.
Table 1: Potency of Ryanodine Receptor Agonists
| Modulator | RyR Isoform | Assay Type | Parameter | Value |
| Caffeine (B1668208) | RyR2 | Single-channel activation | EC₅₀ | 9.0 ± 0.4 mM |
| Caffeine | MHS RyR1 | [³H]ryanodine binding | EC₅₀ | 9.5 mM |
Table 2: Potency of Ryanodine Receptor Antagonists/Inhibitors
| Modulator | RyR Isoform | Assay Type | Parameter | Value |
| Ryanodine | RyR1 (skeletal muscle) | Ca²⁺ release inhibition | IC₅₀ | 10 nM |
| Ryanodine | RyR2 (cardiac muscle) | Ca²⁺ release inhibition | IC₅₀ | 2.8 nM |
| Dantrolene | RyR2 | Ca²⁺ wave amplitude inhibition | IC₅₀ | 0.19 ± 0.04 µM |
| Dantrolene | RyR1 | [³H]ryanodine binding inhibition | Kᵢ | ~150 nM |
Table 3: Binding Affinity of RyR Modulators
| Modulator | RyR Isoform | Assay Type | Parameter | Value |
| Ryanodine | RyR1 (Rabbit) | [³H]ryanodine displacement | IC₅₀ | 3.5 nM |
| (O10eq)-beta-alanylryanodine | RyR1 (Rabbit) | [³H]ryanodine displacement | IC₅₀ | 2.60 nM |
| Benzyloxycarbonyl-glycylryanodine | RyR1 (Rabbit) | [³H]ryanodine displacement | IC₅₀ | 2 nM |
Experimental Protocols
The characterization of RyR modulators relies on a set of specialized experimental techniques. This section provides detailed methodologies for three key assays.
[³H]Ryanodine Binding Assay
This assay is a cornerstone for studying RyR channel activity, as the radiolabeled plant alkaloid [³H]ryanodine binds with high affinity specifically to the open state of the channel.[3]
Principle: The amount of [³H]ryanodine bound to SR/ER microsomes is proportional to the open probability of the RyR channel. Modulators that increase channel opening will enhance [³H]ryanodine binding, while those that decrease it will have the opposite effect.
Methodology:
-
Microsome Preparation: Isolate SR/ER microsomes from tissues (e.g., skeletal or cardiac muscle) or cultured cells expressing the RyR isoform of interest.
-
Binding Reaction: Incubate the microsomes with a low concentration of [³H]ryanodine (typically 1-10 nM) in a binding buffer. The buffer composition is critical and typically contains:
-
Buffer: 20 mM Imidazole, pH 7.2
-
Salt: 0.25 M KCl
-
Protease inhibitors (e.g., 0.2 mM Pefabloc, 20 µM leupeptin)
-
Varying concentrations of free Ca²⁺ to assess Ca²⁺-dependence.
-
-
Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (typically 2-3 hours at 37°C).[4]
-
Separation of Bound and Free Ligand: Separate the microsome-bound [³H]ryanodine from the unbound ligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity and quantify the bound [³H]ryanodine using liquid scintillation counting.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine). Data can be analyzed to determine Kd, Bmax, and the effects of modulators on these parameters.
Single-Channel Recording in Planar Lipid Bilayers
This powerful electrophysiological technique allows for the direct observation of the opening and closing of individual RyR channels.
Principle: A single RyR channel, reconstituted into an artificial planar lipid bilayer, is subjected to a voltage clamp, and the resulting ionic current is measured. This allows for the detailed characterization of channel conductance, open probability, and gating kinetics.
Methodology:
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Microsome Fusion: Add SR/ER microsomes containing RyRs to the cis chamber. Fusion of a vesicle with the bilayer will incorporate the RyR channel.
-
Recording: Apply a voltage across the bilayer and record the single-channel currents using a patch-clamp amplifier. The recording solutions in the cis (cytosolic) and trans (luminal) chambers can be varied to mimic physiological conditions and to study the effects of modulators. A typical cytosolic solution contains:
-
Data Analysis: Analyze the recorded currents to determine single-channel conductance, open and closed dwell times, and open probability (Po). The effects of modulators added to the cis or trans chamber can then be quantified.
Intracellular Calcium Imaging
This technique allows for the visualization of Ca²⁺ release from the SR/ER in living cells in response to RyR activation.
Principle: Cells are loaded with a fluorescent Ca²⁺ indicator dye. Upon RyR activation and subsequent Ca²⁺ release, the dye binds to Ca²⁺, resulting in a change in its fluorescence intensity, which can be monitored using fluorescence microscopy.
Methodology:
-
Cell Preparation: Culture cells expressing the RyR isoform of interest on glass coverslips.
-
Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM) by incubating them in a solution containing the dye.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a sensitive camera. Perfuse the cells with a physiological salt solution.
-
Stimulation: Apply a stimulus to activate the RyRs. This can be a global stimulus like a high concentration of caffeine or a more physiological stimulus like electrical field stimulation for excitable cells.
-
Image Acquisition: Record the changes in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence traces to quantify the amplitude, kinetics, and spatial properties of the Ca²⁺ transients. The effects of RyR modulators can be assessed by applying them before or during stimulation.
Signaling Pathways and Logical Relationships
The function of the RyR is intricately linked to a complex network of protein-protein interactions and signaling cascades. The following diagrams, generated using the DOT language, illustrate some of these key relationships.
Ryanodine Receptor Signaling Pathway
Caption: Overview of key modulators of the Ryanodine Receptor signaling pathway.
Experimental Workflow for RyR Modulator Characterization
Caption: A typical experimental workflow for the identification and characterization of novel RyR modulators.
Logical Relationship of RyR Regulation
Caption: A logical diagram illustrating the balance of activating and inhibiting factors that determine the RyR channel state.
RyR Modulators in Drug Development
The critical role of RyRs in cellular calcium homeostasis and their association with a range of diseases make them attractive targets for drug discovery.[6] Leaky RyR channels, which exhibit an increased open probability leading to diastolic Ca²⁺ leak, are a common pathological feature in conditions like heart failure and certain myopathies. Therefore, the development of RyR stabilizers or inhibitors is a major focus of current research.
Conversely, in some conditions, enhancing RyR activity might be beneficial. The development of RyR agonists could potentially be explored for conditions where an increase in intracellular calcium release is desired.
The complex structure and regulation of the RyR offer multiple potential binding sites for small molecule modulators. Current drug discovery efforts are focused on identifying compounds that can allosterically modulate channel function, for instance, by stabilizing the interaction between the RyR and its regulatory proteins like FKBP12.6. High-throughput screening campaigns, guided by the experimental protocols outlined in this guide, are essential for the identification of novel lead compounds for the development of the next generation of RyR-targeted therapeutics.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Azumolene: A Technical Guide to a Novel Sarcoplasmic Reticulum Calcium Release Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azumolene is a potent, second-generation skeletal muscle relaxant and a structural analog of dantrolene (B1669809).[1][2] It acts as a direct inhibitor of calcium release from the sarcoplasmic reticulum (SR), primarily by modulating the ryanodine (B192298) receptor (RyR).[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols. Notably, this compound offers a significant advantage over its predecessor, dantrolene, due to its approximately 30-fold greater water solubility, facilitating easier administration in clinical and research settings.[5][6]
Core Mechanism of Action
This compound exerts its inhibitory effects on sarcoplasmic reticulum calcium release primarily through its interaction with the ryanodine receptor (RyR), the major calcium release channel in the SR of skeletal muscle.[3][7] The primary isoform targeted by this compound in skeletal muscle is RyR1.[6][7] By binding to the RyR1 channel, this compound stabilizes it in a closed state, thereby reducing the probability of channel opening and subsequent release of calcium (Ca2+) from the SR into the myoplasm.[3][8] This action effectively uncouples muscle excitation from contraction.[7]
While the primary target is RyR1, some studies suggest that this compound may also influence store-operated calcium entry (SOCE). It has been shown to inhibit a component of SOCE that is coupled to the activation of RyR1.[9]
The proposed signaling pathway for this compound's action is visualized below:
Caption: Signaling pathway of this compound in muscle cells.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound vs. Dantrolene
| Parameter | This compound | Dantrolene Sodium | Animal Model/Tissue |
| Muscle Twitch Inhibition (IC50) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | Mouse Extensor Digitorum Longus Muscle[5][6] |
| Muscle Twitch Inhibition (IC50) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | Mouse Soleus Muscle[5][6] |
| [3H]PN200-110 Binding Inhibition (IC50) | ~20 µM | 3-5 times less potent | Porcine Skeletal Muscle Dihydropyridine (B1217469) Receptors[10] |
| Spontaneous Ca2+ Spark Suppression (EC50) | 0.25 µM | Not Reported | Permeabilized Frog Skeletal Muscle Fibers[3] |
Table 2: In Vivo Efficacy of this compound vs. Dantrolene
| Parameter | This compound | Dantrolene Sodium | Animal Model |
| Twitch Decrease in Gastrocnemius Muscle (IC50) | 1.2 ± 0.1 mg/kg | 1.5 ± 0.2 mg/kg | Guinea Pig[5] |
Table 3: Ryanodine Binding Studies
| Parameter | Condition | This compound Effect | Tissue |
| [3H]ryanodine binding (Kryanodine and Bmax) | 400µM this compound | No significant alteration | Sarcoplasmic Reticulum from normal and Malignant Hyperthermia Susceptible (MHS) swine muscles[11] |
| Caffeine-activated [3H]ryanodine binding (Kcaffeine) | 400µM this compound | Decreased Kcaffeine | Sarcoplasmic Reticulum from normal and MHS swine muscles[11] |
Experimental Protocols
In Vitro Muscle Contracture Test
This protocol is a standard method for assessing the effects of compounds like this compound on muscle contractility.[12]
Objective: To determine the inhibitory effect of this compound on caffeine-induced muscle contractures in isolated skeletal muscle.
Methodology:
-
Tissue Preparation: Isolate skeletal muscles (e.g., mouse soleus or extensor digitorum longus) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Stimulation: Attach one end of the muscle to a force transducer to record isometric contractions.
-
Drug Application: After a stabilization period, introduce a contracture-inducing agent, such as caffeine (B1668208) (e.g., 8 mM), into the bath to induce a sustained contraction.[5]
-
Inhibition/Reversal:
-
Inhibition: Pre-incubate the muscle with varying concentrations of this compound before adding the caffeine to determine the blocking effect.
-
Reversal: Add this compound to the bath after the caffeine-induced contracture has reached a plateau to assess its ability to relax the muscle.
-
-
Data Analysis: Measure the change in muscle tension in response to this compound. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal caffeine-induced contracture.
Caption: Workflow for the In Vitro Contracture Test.
In Vivo Malignant Hyperthermia Swine Model
This model is a well-established method for evaluating the efficacy of drugs in treating Malignant Hyperthermia (MH).[13][14]
Objective: To assess the ability of intravenously administered this compound to reverse a fulminant MH crisis in susceptible swine.
Methodology:
-
Animal Model: Utilize MH-susceptible swine.
-
Anesthesia and Monitoring: Induce and maintain anesthesia with non-triggering agents. Continuously monitor vital signs, including end-tidal CO2, arterial blood gases, core body temperature, and heart rate.
-
Induction of MH Crisis: Trigger an MH episode by administering a known triggering agent, such as halothane (B1672932) inhalation.[13]
-
Treatment Administration: Once clinical signs of MH are evident (e.g., rapid rise in end-tidal CO2, muscle rigidity, tachycardia, and hyperthermia), administer this compound intravenously.
-
Outcome Measures: Monitor for the reversal of MH signs, including the normalization of physiological parameters. The primary endpoint is the successful termination of the MH episode and survival of the animal.
Caption: Workflow for the in vivo MH swine model.
[3H]Ryanodine Binding Assay
This assay is used to investigate the interaction of this compound with the ryanodine receptor.[11]
Objective: To determine the effect of this compound on the binding of [3H]ryanodine to sarcoplasmic reticulum vesicles.
Methodology:
-
SR Vesicle Preparation: Isolate sarcoplasmic reticulum vesicles from skeletal muscle tissue (e.g., from normal and MHS swine).
-
Binding Reaction: Incubate the SR vesicles with [3H]ryanodine in a binding buffer containing various concentrations of this compound. The incubation is typically performed in the presence of Ca2+ to facilitate ryanodine binding.
-
Separation: After incubation, separate the bound from free [3H]ryanodine by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Perform kinetic analysis to determine the association constant (Kryanodine) and the maximal binding capacity (Bmax) of [3H]ryanodine in the presence and absence of this compound.
Conclusion
This compound is a promising therapeutic agent that acts as a direct inhibitor of sarcoplasmic reticulum calcium release through its interaction with the RyR1 channel. Its efficacy is comparable to that of dantrolene, with the significant advantage of increased water solubility.[5][6] The experimental data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on skeletal muscle relaxants and investigating disorders related to aberrant calcium handling. Further research may continue to elucidate the full therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Azumolene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azumolene is a dantrolene (B1669809) analog investigated for its properties as a skeletal muscle relaxant. It has garnered interest primarily for its potential application in treating malignant hyperthermia, a rare and life-threatening condition triggered by certain anesthetics.[1] this compound's notable characteristic is its significantly higher water solubility compared to its parent compound, dantrolene, which could offer clinical advantages.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound, supported by available quantitative data and experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, is a hydantoin (B18101) derivative. Its chemical structure is characterized by a central imidazolidinedione ring linked to a bromophenyl-substituted oxazole (B20620) moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylidene]amino]imidazolidine-2,4-dione | Wikipedia |
| Synonyms | EU 4093 | Sigma-Aldrich |
| CAS Number | 64748-79-4 | Sigma-Aldrich |
| Molecular Formula | C₁₃H₉BrN₄O₃ | Sigma-Aldrich |
| Molecular Weight | 349.14 g/mol | Sigma-Aldrich |
| SMILES | C1C(=O)NC(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br | Wikipedia |
| Solubility | DMSO: 2 mg/mL | Sigma-Aldrich |
| Appearance | White to very dark gray powder | Sigma-Aldrich |
Pharmacological Properties
This compound functions as a muscle relaxant by modulating intracellular calcium concentration. Its primary target is the ryanodine (B192298) receptor (RyR), a calcium release channel on the sarcoplasmic reticulum of skeletal muscle.[2] By inhibiting this channel, this compound reduces the release of calcium from intracellular stores, thereby attenuating muscle contraction.[2] It has also been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the ryanodine receptor.[3]
Table 2: Pharmacological Data for this compound
| Parameter | Value | Experimental System | Source |
| IC₅₀ (Twitch Inhibition) | 2.8 ± 0.8 µM | Mouse extensor digitorum longus muscle | Sudo RT, et al. (2008)[1] |
| IC₅₀ (Twitch Inhibition) | 2.4 ± 0.6 µM | Mouse soleus muscle | Sudo RT, et al. (2008)[1] |
| IC₅₀ (Twitch Inhibition) | 1.2 ± 0.1 mg/kg | Guinea pig gastrocnemius muscle (in vivo) | Sudo RT, et al. (2008)[1] |
| IC₅₀ (Ca²⁺ Leakage Inhibition) | 0.41 µM | HEK293 cells expressing RyR1 R2163C | Murayama T, et al. (2025)[4] |
| Kd (Binding to RyR1 R12 domain) | 62 nM (in the presence of 5 mM AMP-PCP) | Isothermal Titration Calorimetry | Murayama T, et al. (2025)[4] |
| EC₅₀ (Ca²⁺ Spark Suppression) | 0.25 µM | Permeabilized frog skeletal muscle fibers | Zhang Y, et al. (2005)[2] |
| [³H]PN200-110 Binding Inhibition (IC₅₀) | ~20 µM | Porcine skeletal muscle dihydropyridine (B1217469) receptors | Parness J, et al. (1993) |
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the modulation of two key calcium signaling pathways in skeletal muscle cells: the ryanodine receptor-mediated calcium release and store-operated calcium entry.
Ryanodine Receptor (RyR1) Signaling Pathway
In skeletal muscle, excitation-contraction coupling is initiated by the depolarization of the T-tubule membrane, which is sensed by the dihydropyridine receptor (DHPR). This leads to a conformational change in the DHPR, which is mechanically coupled to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum (SR) membrane. This interaction opens the RyR1 channel, causing a rapid efflux of Ca²⁺ from the SR into the cytoplasm, which in turn triggers muscle contraction. This compound directly interacts with and inhibits the RyR1, thereby reducing the amount of Ca²⁺ released and leading to muscle relaxation.
Caption: this compound's inhibition of the RyR1 signaling pathway.
Store-Operated Calcium Entry (SOCE) Pathway
Depletion of Ca²⁺ stores in the sarcoplasmic reticulum is sensed by STIM1, a transmembrane protein in the SR membrane. Upon sensing low Ca²⁺ levels, STIM1 undergoes a conformational change and translocates to areas of the SR membrane that are in close proximity to the plasma membrane. Here, it interacts with and activates Orai1, a Ca²⁺ channel in the plasma membrane. The opening of Orai1 channels allows for the influx of extracellular Ca²⁺ into the cell, a process known as store-operated calcium entry (SOCE). This influx is important for replenishing SR Ca²⁺ stores and for downstream signaling. This compound has been shown to inhibit the component of SOCE that is coupled to RyR1 activation.[3]
Caption: this compound's inhibitory effect on Store-Operated Calcium Entry.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and biological evaluation of this compound are often proprietary or not fully disclosed in public literature. However, based on published research, the following sections outline the general methodologies employed.
Synthesis and Characterization
A general synthetic route for this compound would likely involve the condensation of 5-(4-bromophenyl)-2-oxazolecarboxaldehyde with 1-amino-2,4-imidazolidinedione.
Characterization typically involves:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound. A common method would utilize a C18 column with a mobile phase consisting of a methanol-water gradient, with UV detection at a wavelength where this compound has maximum absorbance (around 340 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Biological Evaluation
In Vitro Muscle Contracture Assay:
-
Preparation: Isolate skeletal muscles (e.g., mouse soleus or extensor digitorum longus) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Stimulation: Elicit muscle twitches using electrical field stimulation.
-
Treatment: Add this compound at varying concentrations to the organ bath and record the effect on twitch amplitude.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in twitch amplitude.
Intracellular Calcium Imaging:
-
Cell Culture: Culture cells expressing the ryanodine receptor (e.g., HEK293 cells stably expressing RyR1) on glass coverslips.
-
Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Imaging: Mount the coverslips on a fluorescence microscope and measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the resting intracellular calcium concentration.
-
Stimulation: Induce calcium release from the sarcoplasmic reticulum using an agonist (e.g., caffeine).
-
Treatment: Pre-incubate the cells with this compound before agonist stimulation and measure the change in the fluorescence ratio to quantify the inhibitory effect on calcium release.
Caption: A general experimental workflow for the evaluation of this compound.
Conclusion
This compound presents a promising alternative to dantrolene for the management of malignant hyperthermia, primarily due to its enhanced water solubility. Its mechanism of action is centered on the inhibition of the ryanodine receptor and the modulation of store-operated calcium entry in skeletal muscle. The quantitative data available consistently demonstrate its potency as a muscle relaxant. Further research, particularly involving detailed preclinical and clinical studies, will be crucial in fully elucidating its therapeutic potential and safety profile. This guide provides a foundational understanding of this compound for professionals engaged in drug discovery and development in the field of neuromuscular disorders.
References
- 1. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
Azumolene as a Dantrolene Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azumolene is a structural analog of dantrolene (B1669809), a skeletal muscle relaxant that is the primary therapeutic agent for malignant hyperthermia (MH).[1][2] Developed to overcome the significant limitation of dantrolene's poor aqueous solubility, this compound offers a promising alternative with comparable efficacy and a more favorable physicochemical profile.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, comparative efficacy to dantrolene, and detailed experimental protocols for its evaluation.
This compound's key advantage lies in its approximately 30-fold greater water solubility compared to dantrolene, which facilitates faster preparation and administration in critical situations like an MH crisis.[1][4] Preclinical studies have consistently demonstrated that this compound is equipotent to dantrolene in inhibiting aberrant calcium release from the sarcoplasmic reticulum, the core pathophysiological event in malignant hyperthermia.[4][5][6] This is achieved through its interaction with the ryanodine (B192298) receptor (RyR1), the primary calcium release channel in skeletal muscle.[4][7]
This document serves as a comprehensive resource for researchers and drug development professionals, providing quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate further investigation and development of this compound as a therapeutic agent.
Mechanism of Action: Inhibition of Ryanodine Receptor 1
Both this compound and dantrolene are direct-acting skeletal muscle relaxants that function by modulating the ryanodine receptor 1 (RyR1), a calcium channel located on the membrane of the sarcoplasmic reticulum (SR) in skeletal muscle cells.[4][8] In normal muscle function, the release of calcium from the SR through RyR1 is tightly regulated and essential for excitation-contraction coupling.[9]
In malignant hyperthermia, genetic mutations often render the RyR1 channel hypersensitive to certain triggering agents, such as volatile anesthetics and succinylcholine.[4] This leads to an uncontrolled and sustained release of calcium into the cytoplasm, causing a hypermetabolic state characterized by muscle rigidity, rapid heart rate, and a dangerous increase in body temperature.[1][4]
This compound, like dantrolene, is thought to bind to a specific site on the RyR1 channel, stabilizing it in a closed or less active state.[4][10] This binding is believed to allosterically modulate the channel's gating mechanism, reducing the frequency and duration of channel opening and thereby attenuating the excessive calcium leak from the SR.[10][11] While this compound does not directly bind to the ryanodine binding site itself, it appears to compete with activators like caffeine, reducing their ability to trigger calcium release.[12]
Recent structural studies have identified that both dantrolene and this compound bind to the Repeat12 (R12) domain of the RyR1.[10][13] This binding is cooperative with adenine (B156593) nucleotides and induces a conformational change in the R12 domain, which is thought to allosterically influence the overall gating of the RyR channel.[10][13]
In addition to its primary effect on RyR1-mediated calcium release from the SR, this compound has also been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation state of RyR1.[14][15] This dual mechanism of action, targeting both intracellular calcium release and a specific pathway of extracellular calcium entry, further contributes to its efficacy in restoring calcium homeostasis in skeletal muscle.
References
- 1. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Azumolene: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azumolene is a structural analog of dantrolene (B1669809), developed as a skeletal muscle relaxant with significantly improved water solubility. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its application in the treatment of malignant hyperthermia (MH). Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's pharmacological profile.
Discovery and Rationale for Development
This compound was developed as a more water-soluble alternative to dantrolene, the primary drug for treating the life-threatening pharmacogenetic disorder, malignant hyperthermia.[1][2] Dantrolene's low water solubility poses significant challenges in emergency situations, requiring a large volume of solvent and time for reconstitution.[3][4] To address this, this compound was synthesized by replacing the para-nitro-phenyl group of dantrolene with a para-bromo-phenyl group, resulting in a compound with approximately 30-fold greater water solubility.[1] This key modification aimed to provide a therapeutic agent with a similar efficacy and mechanism of action to dantrolene but with a more favorable physicochemical profile for clinical use.[3]
Synthesis
The synthesis of this compound involves the chemical modification of dantrolene. Specifically, the para-nitro-phenyl moiety in dantrolene is substituted with a para-bromo-phenyl group.[1] While detailed, step-by-step synthesis protocols are proprietary and not extensively published in the public domain, the fundamental chemical transformation is this targeted substitution.
Mechanism of Action
This compound, like its predecessor dantrolene, exerts its therapeutic effect by modulating intracellular calcium concentration in skeletal muscle.[5] The primary mechanism of action involves the inhibition of calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR).[5][6]
3.1. Modulation of the Ryanodine (B192298) Receptor (RyR1)
The core of this compound's action is its direct interaction with the Type 1 ryanodine receptor (RyR1), the primary Ca²⁺ release channel in the SR of skeletal muscle.[5][6] In conditions such as malignant hyperthermia, the RyR1 channel becomes hypersensitive, leading to uncontrolled Ca²⁺ release and subsequent muscle hypermetabolism and contracture.[1][5] this compound binds to the RyR1, stabilizing it in a closed state and thereby reducing the likelihood of channel opening.[5][7] This action effectively suppresses the excessive Ca²⁺ leakage from the SR.[7]
Interestingly, studies on Ca²⁺ sparks, which are spontaneous Ca²⁺ release events, have shown that this compound decreases the frequency of these events in a dose-dependent manner but has little effect on their amplitude or duration.[6][7] This suggests that this compound primarily reduces the probability of RyR1 channel opening rather than altering the properties of the open channel itself.[7]
3.2. Inhibition of Store-Operated Calcium Entry (SOCE)
In addition to its direct action on RyR1, this compound has been shown to inhibit a specific component of store-operated calcium entry (SOCE).[8][9] SOCE is a cellular mechanism for replenishing intracellular calcium stores. This compound selectively inhibits the component of SOCE that is functionally coupled to the activation state of RyR1, without affecting SOCE induced by global SR calcium depletion.[8][9] This novel mechanism suggests that the therapeutic effect of this compound in malignant hyperthermia may also involve the inhibition of exaggerated Ca²⁺ influx into the cell, in addition to the inhibition of Ca²⁺ release from the SR.[8]
3.3. Interaction with Dihydropyridine (B1217469) Receptors
There is also evidence to suggest that this compound may interact with dihydropyridine receptors in skeletal muscle. Studies have shown that this compound can inhibit the binding of [3H]PN200-110, a dihydropyridine, to these receptors.[10] This interaction is preferential over its binding to ryanodine receptors, indicating that dihydropyridine receptors may also play a role in the mechanism of action of this compound.[10]
Quantitative Data
The following tables summarize key quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Muscle Type | Species | Reference |
| Twitch Inhibition (IC₅₀) | ||||
| 2.8 ± 0.8 µM | Extensor Digitorum Longus | Mouse | [2][3] | |
| 2.4 ± 0.6 µM | Soleus | Mouse | [2][11] | |
| Inhibition of Contracture | ||||
| Effective Concentration | 6 µM | Malignant Hyperthermia Susceptible | Porcine | [11][12] |
| Effective Concentration | 10 µM | Malignant Hyperthermia Susceptible | Human | [2][11] |
| Ca²⁺ Spark Suppression (EC₅₀) | 0.25 µM | Skeletal Muscle Fibers | Frog | [7] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Muscle Type | Species | Reference |
| Twitch Inhibition (IC₅₀) | 1.2 ± 0.1 mg/kg | Gastrocnemius | Guinea Pig | [2][11] |
Table 3: Comparative Efficacy with Dantrolene
| Parameter | This compound | Dantrolene | Species/Model | Conclusion | Reference |
| Twitch Inhibition (IC₅₀) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | Mouse Extensor Digitorum Longus | No significant difference in potency | [2][3] |
| Twitch Inhibition (IC₅₀) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | Mouse Soleus | Potency was comparable | [2][3] |
| Twitch Inhibition (IC₅₀) | 1.2 mg/kg | 1.5 mg/kg | Guinea Pig | Both drugs showed similar potency | [2][5] |
| Inhibition of Contracture | 6 µmol/L | 6 µmol/L | Porcine MHS Muscle | Equipotent in inhibiting and reversing contractures | [5] |
Experimental Protocols
5.1. In Vitro Muscle Contractility Assay
This protocol assesses the effect of this compound on the contractility of isolated skeletal muscle bundles, particularly in the context of malignant hyperthermia research.[11]
-
Materials:
-
Isolated skeletal muscle bundles (e.g., from porcine or human biopsy)
-
Krebs-Ringer solution (composition in mmol/L: NaCl 118.1, KCl 3.4, MgSO₄ 0.8, and other standard components)
-
This compound stock solution
-
Triggering agents (e.g., 3% halothane (B1672932) or 2 mM caffeine)
-
Organ bath with force transducer
-
-
Procedure:
-
Mount the isolated muscle bundle in the organ bath containing Krebs-Ringer solution.
-
Allow the muscle to equilibrate for at least 30 minutes.
-
To assess inhibitory effect, pre-incubate the muscle with the desired concentration of this compound (e.g., 6 µM).
-
Induce contracture by adding a trigger agent to the bath.
-
Record the force of contracture and compare it to a control muscle not treated with this compound.
-
To assess reversal effect, first induce contracture with the trigger agent and then add this compound to the bath, recording the muscle relaxation.[11]
-
5.2. Ca²⁺ Spark Analysis in Isolated Muscle Fibers
This protocol quantifies the effect of this compound on spontaneous SR Ca²⁺ release events.[6]
-
Materials:
-
Isolated single muscle fibers (e.g., from mouse Extensor Digitorum Longus)
-
Internal solution buffer with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 pentapotassium salt)
-
Permeabilizing agent (e.g., saponin)
-
Confocal microscope with line-scanning capability
-
This compound stock solution
-
-
Procedure:
-
Isolate single myofibers from the muscle.
-
Permeabilize the fibers to allow the entry of the Ca²⁺ indicator.
-
Load the fibers with the fluorescent Ca²⁺ indicator.
-
Perform line-scan confocal microscopy to record spontaneous Ca²⁺ sparks.
-
Acquire baseline Ca²⁺ spark data.
-
Apply this compound at various concentrations to the preparation.
-
Record Ca²⁺ sparks in the presence of this compound.
-
Analyze the frequency, amplitude, and duration of Ca²⁺ sparks.[6]
-
5.3. In Vivo Malignant Hyperthermia Swine Model
This protocol validates the therapeutic efficacy of this compound in a large animal model that mimics human MH.[5]
-
Materials:
-
Malignant Hyperthermia Susceptible (MHS) swine
-
Anesthetic agents (including a triggering agent like halothane)
-
Intravenous (IV) catheters and monitoring equipment (ECG, core temperature probe, end-tidal CO₂ monitor)
-
This compound for intravenous administration
-
-
Procedure:
-
Anesthetize the MHS swine and establish invasive monitoring.
-
Induce an MH crisis by administering a triggering agent (e.g., halothane).
-
Confirm the onset of the MH crisis by observing a rapid increase in end-tidal CO₂, rising core body temperature, tachycardia, and muscle rigidity.[5]
-
Discontinue the triggering agent.
-
Administer a therapeutic dose of this compound intravenously.
-
Monitor for the resolution of the MH crisis, indicated by the normalization of physiological parameters.[5]
-
Continue post-crisis monitoring.
-
Conclusion
This compound represents a significant advancement in the management of malignant hyperthermia. Its development as a water-soluble analog of dantrolene addresses a critical clinical need for rapid and efficient administration during a life-threatening crisis. Preclinical evidence robustly demonstrates that this compound is equipotent to dantrolene in its ability to inhibit and reverse the pathophysiological manifestations of malignant hyperthermia. Its well-characterized mechanism of action, centered on the modulation of the RyR1 receptor and inhibition of store-operated calcium entry, provides a solid foundation for its therapeutic application. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and drug development professionals working in the field of skeletal muscle physiology and pharmacology. Further clinical investigations are warranted to fully translate the promising preclinical findings of this compound into clinical practice.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of Azumolene in Skeletal Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azumolene, a water-soluble analog of dantrolene, is a direct-acting skeletal muscle relaxant.[1] Its primary therapeutic application lies in the management of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder triggered by certain anesthetics.[2][3] This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound on skeletal muscle, with a focus on its mechanism of action, impact on calcium homeostasis, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Modulation of Ryanodine (B192298) Receptor 1
This compound exerts its primary effect by directly interacting with the ryanodine receptor 1 (RyR1), the main calcium release channel in the sarcoplasmic reticulum (SR) of skeletal muscle.[4] Unlike a direct channel block, this compound modulates the channel's gating behavior, reducing the likelihood of channel opening.[4] This leads to a decrease in the frequency of spontaneous calcium release events, known as "Ca2+ sparks," without significantly altering the amplitude or duration of the sparks themselves.[4] This suggests that this compound stabilizes the closed state of the RyR1 channel, thereby preventing aberrant calcium leakage from the SR, a key pathological feature of malignant hyperthermia.[5]
Signaling Pathway of this compound's Action on RyR1
Caption: this compound's mechanism of action on the Ryanodine Receptor 1 (RyR1).
Regulation of Store-Operated Calcium Entry (SOCE)
Beyond its direct action on RyR1, this compound has been shown to inhibit a specific component of store-operated calcium entry (SOCE) in skeletal muscle.[6] SOCE is a critical pathway for replenishing intracellular calcium stores and is activated by the depletion of calcium from the SR. This compound selectively inhibits the component of SOCE that is coupled to the activation of RyR1 by agonists like caffeine (B1668208) and ryanodine.[7][8] Interestingly, it does not affect SOCE induced by thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[7] This suggests that this compound's effect on SOCE is not a direct inhibition of the SOCE channels themselves but is rather a consequence of its stabilizing effect on RyR1, preventing the conformational changes that signal for SOCE activation.[5]
Signaling Pathway of this compound's Effect on SOCE
References
- 1. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence-based Measurement of Store-operated Calcium Entry in Live Cells: from Cultured Cancer Cell to Skeletal Muscle Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mn2+ Quenching Assay for Store-Operated Calcium Entry | Springer Nature Experiments [experiments.springernature.com]
- 8. Mn2+ Quenching Assay for Store-Operated Calcium Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Azumolene's Role in Malignant Hyperthermia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Azumolene, a dantrolene (B1669809) analog, and its significance in the research of malignant hyperthermia (MH). Malignant hyperthermia is a life-threatening pharmacogenetic disorder triggered by certain anesthetics, leading to a hypermetabolic state.[1] Dantrolene sodium has historically been the sole specific treatment, but its low water solubility poses challenges in emergency situations.[1] this compound, being approximately 30-fold more water-soluble, presents a promising alternative.[2][3] This document details this compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action
Both this compound and its parent compound, dantrolene, function as skeletal muscle relaxants by directly interfering with the excitation-contraction coupling process.[1] In individuals susceptible to malignant hyperthermia, mutations in the ryanodine (B192298) receptor (RyR1) lead to an uncontrolled release of calcium from the sarcoplasmic reticulum when exposed to triggering agents.[1][2] This surge in intracellular calcium is the primary catalyst for the hypermetabolic state observed in an MH crisis.[2] this compound exerts its therapeutic effect by binding to the RyR1 receptor, thereby inhibiting this abnormal calcium release and mitigating the subsequent pathological cascade.[1][4] Specifically, this compound has been shown to decrease the likelihood of the Ca2+ release channels opening, which reduces the frequency of "Ca2+ sparks" without affecting the duration of the channel opening itself.[4] Furthermore, research indicates that this compound inhibits a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1.[5]
Signaling Pathway of this compound in Malignant Hyperthermia
Caption: Mechanism of action for this compound in Malignant Hyperthermia.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies comparing the efficacy and potency of this compound and Dantrolene.
Table 1: In Vitro Efficacy of this compound vs. Dantrolene
| Parameter | This compound | Dantrolene | Animal Model | Reference |
| IC50 for Twitch Inhibition (Extensor Digitorum Longus) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | Mouse | [3] |
| IC50 for Twitch Inhibition (Soleus Muscle) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | Mouse | [3] |
| Inhibition of Halothane-induced Contracture | Equipotent | Equipotent | MH-Susceptible Swine | [6] |
| Inhibition of Caffeine-induced Contracture | Equipotent | Equipotent | MH-Susceptible Swine | [6] |
| EC50 for Ca2+ Spark Suppression | 0.25 µM | Not Reported | Frog Skeletal Muscle | [4] |
Table 2: In Vivo Efficacy of this compound vs. Dantrolene
| Parameter | This compound | Dantrolene | Animal Model | Reference |
| IC50 for Twitch Inhibition (Gastrocnemius Muscle) | 1.2 ± 0.1 mg/kg | 1.5 ± 0.2 mg/kg | Guinea Pig | [3] |
| Effective Dose for Reversing MH Crisis | 2 mg/kg (IV) | Similar Potency | MH-Susceptible Swine | [7][8][9] |
Table 3: Ryanodine Receptor Binding Affinity
| Parameter | Condition | This compound Effect | Reference |
| [3H]ryanodine binding (Kryanodine and Bmax) | 2 µM Ca2+ | No significant alteration | [10] |
| Caffeine-activated [3H]ryanodine binding (Kcaffeine) | Decreased Kcaffeine | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this compound research are provided below.
In Vitro Contracture Test (IVCT)
The IVCT is the "gold standard" for diagnosing MH susceptibility and is used to assess the efficacy of drugs like this compound in preventing or reversing muscle contractures.[11][12]
Methodology:
-
Muscle Biopsy: A fresh skeletal muscle biopsy is obtained from the patient or animal model, typically from the quadriceps muscle.[11][13]
-
Sample Preparation: The muscle sample is dissected into small, viable muscle bundles.[13]
-
Mounting: These bundles are mounted in experimental chambers filled with a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[11]
-
Stimulation: The muscle bundles are stimulated electrically to elicit twitch responses, which are recorded.[13]
-
Drug Application:
-
Triggering Agents: The muscle is exposed to known MH triggering agents, such as halothane (B1672932) or caffeine, in increasing concentrations.[13]
-
Test Compound: this compound or dantrolene is added to the tissue bath before or after the triggering agent to assess its preventative or reversal effects.[6]
-
-
Measurement: The force of muscle contraction (twitch height and contracture tension) is continuously measured and recorded. An abnormal, sustained contracture in response to the triggers is indicative of MH susceptibility.[1]
Experimental Workflow for In Vitro Contracture Test
Caption: Workflow for the In Vitro Contracture Test (IVCT).
In Vivo Malignant Hyperthermia Swine Model
MH-susceptible swine are a well-established animal model for studying MH and testing the efficacy of therapeutic agents.[7][8][9]
Methodology:
-
Animal Model: MH-susceptible pigs (e.g., Landrace × Large White × Pietran cross) are used.[9]
-
Anesthesia and Monitoring: The animals are anesthetized, and vital signs (heart rate, respiratory rate, end-tidal CO2, temperature, and blood gases) are continuously monitored.
-
MH Triggering: An MH crisis is induced by the administration of a triggering agent, typically inhaled halothane and/or intravenous succinylcholine.[9]
-
Treatment: Once the signs of an MH crisis are evident (e.g., muscle rigidity, hypercapnia, tachycardia, and rising temperature), a bolus intravenous dose of this compound (e.g., 2 mg/kg) is administered.[9]
-
Outcome Measurement: The primary outcome is the reversal of the MH crisis, as indicated by the normalization of physiological parameters and survival of the animal.[9]
Experimental Workflow for In Vivo MH Swine Model
Caption: Workflow for the in-vivo MH swine model experiment.
Conclusion
This compound has been demonstrated in numerous preclinical studies to be a potent and effective agent for the management of malignant hyperthermia, with an efficacy comparable to that of dantrolene.[1][6] Its primary advantage is its significantly greater water solubility, which could translate to faster preparation and administration in a critical care setting.[1][2] While preclinical data are promising, further clinical investigation in human subjects is necessary to confirm these findings and establish its role in the clinical management of malignant hyperthermia.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Malignant hyperthermia - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous administration of this compound to reverse malignant hyperthermia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Testing for MH — European Malignant Hyperthermia Group [emhg.org]
- 12. Malignant hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Malignant Hyperthermia Diagnostic Center | Medical School [med.umn.edu]
Azumolene's Interaction with the Ryanodine Receptor: A Technical Guide to the Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of azumolene, a potent modulator of the ryanodine (B192298) receptor (RyR). This compound, an analog of dantrolene (B1669809), is a critical tool in understanding the regulation of intracellular calcium release and holds therapeutic potential for conditions linked to aberrant RyR function, such as malignant hyperthermia.[1][2][3][4] This document synthesizes findings from structural biology, biochemistry, and cellular physiology to offer an in-depth perspective for researchers in pharmacology and drug development.
The this compound Binding Site on the Ryanodine Receptor 1 (RyR1)
High-resolution structural and biochemical studies have pinpointed the binding site of this compound and its analog dantrolene to a specific domain on the skeletal muscle ryanodine receptor, RyR1.
1.1. The Repeat12 (R12) Domain: The Primary Binding Pocket
Recent crystallographic evidence has definitively identified the Repeat12 (R12) domain as the direct binding site for both this compound and dantrolene on RyR1.[5][6] The R12 domain is situated at the corner of the large cytosolic region of the RyR1 channel.[5][6]
Key molecular interactions within this binding pocket include:
-
Cooperative Binding with Adenine (B156593) Nucleotides: The binding of this compound and dantrolene to the R12 domain is significantly enhanced by the presence of adenine nucleotides like AMP-PCP or ADP.[5][6] These nucleotides bind cooperatively within a pseudosymmetric cleft in the R12 domain, alongside this compound.[5][6]
-
Key Amino Acid Residues: Tryptophan residues, specifically Trp880 and Trp994 in RyR3 (with corresponding residues in RyR1), have been identified as crucial for the interaction with these ligands.[5][6] Mutagenesis of these residues has been shown to impact ligand binding.[5]
-
Conformational Change: The binding of this compound and nucleotides induces a "clamshell-like" closure of the R12 domain.[5][6] This conformational change is believed to be the initial step in the allosteric inhibition of the RyR1 channel's calcium release function.[5][6]
1.2. Early Identification through Photoaffinity Labeling
Prior to the high-resolution crystal structures, the binding region for dantrolene was initially mapped using photoaffinity labeling with [3H]azidodantrolene, a photoactivatable analog. These pioneering studies identified a region within the N-terminus of RyR1, specifically amino acids 590-609 (also referred to as DP1), as the molecular target.[7][8] This region is now understood to be part of or in close proximity to the larger R12 domain identified by crystallography.
Quantitative Analysis of this compound-RyR1 Interaction
The interaction between this compound and the RyR1 has been quantified through various experimental approaches, providing valuable data for drug development and mechanistic studies.
| Parameter | Value | Experimental System | Reference |
| IC50 (this compound) | 0.41 µM | Fluorescence-based assay in HEK293 cells expressing RyR1 R2163C | [5] |
| IC50 (Dantrolene) | 0.26 µM | Fluorescence-based assay in HEK293 cells expressing RyR1 R2163C | [5] |
Table 1: Inhibitory Concentrations of this compound and Dantrolene on RyR1.
Isothermal titration calorimetry (ITC) has been employed to determine the binding affinities and thermodynamic parameters of this compound and dantrolene to the isolated R12 domain of RyR1 and RyR3. These studies have demonstrated high-affinity binding that is enhanced in the presence of nucleotides.[5][6][9][10] In contrast, the R12 domain of the cardiac ryanodine receptor, RyR2, exhibits lower affinity for these compounds due to substitutions in the binding site.[5][6]
Signaling Pathways and Mechanism of Inhibition
This compound's binding to the R12 domain of RyR1 triggers a cascade of allosteric changes that ultimately lead to the inhibition of calcium release.
3.1. Allosteric Modulation of RyR1 Gating
The binding of this compound and a nucleotide to the R12 domain induces a conformational change that is transmitted through the large cytosolic structure of the RyR1 to the channel's pore.[5][6] This allosteric communication is thought to stabilize the closed state of the channel, thereby reducing the probability of channel opening and subsequent calcium release from the sarcoplasmic reticulum.
3.2. Inhibition of Store-Operated Calcium Entry (SOCE)
In addition to directly inhibiting RyR1, this compound has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of RyR1.[1] This suggests that this compound can distinguish between different mechanisms of SOCE activation in skeletal muscle, selectively targeting the pathway dependent on RyR1 function.[1]
Experimental Protocols
The elucidation of the this compound binding site has been made possible through a combination of sophisticated experimental techniques.
4.1. X-Ray Crystallography of the R12 Domain
-
Objective: To determine the high-resolution three-dimensional structure of the R12 domain in complex with this compound and adenine nucleotides.
-
Methodology:
-
Protein Expression and Purification: The R12 domain of RyR1 or RyR3 is recombinantly expressed and purified.
-
Complex Formation: The purified R12 domain is incubated with this compound and an adenine nucleotide (e.g., AMP-PCP or ADP) to form a stable complex.
-
Crystallization: The protein-ligand complex is subjected to crystallization screening to obtain well-ordered crystals.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to solve the three-dimensional structure of the complex.
-
4.2. Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and the R12 domain.
-
Methodology:
-
Sample Preparation: A solution of the purified R12 domain is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: Small aliquots of the this compound solution are injected into the R12 domain solution.
-
Data Acquisition: The heat released or absorbed during the binding reaction is measured after each injection.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
4.3. Photoaffinity Labeling
-
Objective: To identify the region of RyR1 that is in close proximity to the bound ligand.
-
Methodology:
-
Incubation: Sarcoplasmic reticulum vesicles or purified RyR1 are incubated with a photoactivatable analog of the ligand, such as [3H]azidodantrolene.
-
Photolysis: The mixture is exposed to UV light to activate the azide (B81097) group, leading to the formation of a covalent bond with nearby amino acid residues.
-
Proteolysis and Sequencing: The photolabeled protein is proteolytically digested, and the labeled peptide fragments are isolated and sequenced to identify the site of covalent attachment.
-
4.4. Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To visualize the overall structure of the full-length RyR1 channel and to locate the position of the R12 domain within the larger complex.
-
Methodology:
-
Sample Preparation: A purified sample of the RyR1 channel is rapidly frozen in a thin layer of vitreous ice.
-
Image Acquisition: A large number of images of the frozen particles are collected using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the protein.
-
Conclusion and Future Directions
The identification and characterization of the this compound binding site on the RyR1's R12 domain represent a significant advancement in our understanding of ryanodine receptor pharmacology.[5][6] This knowledge provides a structural framework for the rational design of novel, more selective, and potent RyR modulators with improved therapeutic profiles. Future research will likely focus on leveraging this structural information for in silico drug screening and the development of isoform-specific RyR inhibitors to treat a range of channelopathies beyond malignant hyperthermia.
References
- 1. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The skeletal muscle ryanodine receptor identified as a molecular target of [3H]azidodantrolene by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development. | Read by QxMD [read.qxmd.com]
- 10. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of the Aqueous Solubility of Azumolene and Dantrolene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the water solubility of azumolene and its parent compound, dantrolene (B1669809). Dantrolene, the primary therapeutic agent for malignant hyperthermia (MH), is notoriously difficult to administer in emergency situations due to its poor aqueous solubility. This compound, a structural analog of dantrolene, was developed to overcome this limitation. This document summarizes the available quantitative data on the water solubility of both compounds, details the experimental protocols for solubility determination and key efficacy assays, and provides visual representations of the relevant signaling pathways and experimental workflows to aid in research and development.
Introduction
Dantrolene sodium has been the cornerstone of malignant hyperthermia treatment for decades.[1] This life-threatening condition, triggered by certain anesthetics, is characterized by a hypermetabolic state resulting from the uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells.[1][2] Dantrolene effectively mitigates this by inhibiting the ryanodine (B192298) receptor (RyR1), the primary calcium release channel.[1] However, the clinical utility of dantrolene is significantly hampered by its low water solubility, which complicates and delays its intravenous administration during a critical MH event.[1][3]
This compound, a bromo-analog of dantrolene, was synthesized to address this critical issue.[3][4] It has been demonstrated to be equipotent to dantrolene in its therapeutic effects but possesses significantly greater water solubility, a property that could dramatically improve the speed and ease of administration in an emergency setting.[1] This guide delves into the core physicochemical differences between these two compounds, with a primary focus on their comparative water solubility.
Comparative Water Solubility
| Compound | Solvent System | Reported Solubility |
| Dantrolene | Aqueous | 146 mg/L[5] |
| Aqueous (pH 7.4) | 18.4 µg/mL[6] | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[7][8] | |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.39 mg/mL (Suspended solution)[9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL (Clear solution)[9] | |
| Table 1: Summary of Quantitative Solubility Data for Dantrolene and this compound. |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is a generalized procedure based on standard pharmaceutical practices.
-
Preparation of Saturated Solution: An excess amount of the test compound (dantrolene or this compound) is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (typically 37°C to simulate physiological conditions) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration using a fine-pore filter (e.g., 0.22 µm).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.
In Vitro Contracture Test (IVCT)
The IVCT is the gold standard for diagnosing susceptibility to malignant hyperthermia and is used to assess the efficacy of drugs like dantrolene and this compound in preventing or reversing muscle contractures.
-
Muscle Biopsy: A muscle biopsy is obtained from the patient or animal model.
-
Muscle Fiber Preparation: Small muscle fiber bundles are dissected and mounted in a tissue bath containing a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation and Recording: The muscle fibers are electrically stimulated to elicit twitch responses, and the isometric contractile force is recorded.
-
Drug Application: The muscle preparation is exposed to a triggering agent, such as caffeine (B1668208) or halothane (B1672932), which induces a sustained contracture in susceptible muscle.
-
Treatment: Dantrolene or this compound is added to the bath, and the reduction in the contracture force is measured to determine the drug's efficacy.
Malignant Hyperthermia-Susceptible Swine Model
Certain breeds of pigs are genetically susceptible to malignant hyperthermia and serve as a valuable in vivo model to study the condition and evaluate potential treatments.
-
Anesthesia Induction: Anesthesia is induced in the susceptible swine using a non-triggering anesthetic agent.
-
Physiological Monitoring: Key physiological parameters, including end-tidal CO2 (ETCO2), arterial blood gases, core body temperature, and heart rate, are continuously monitored.
-
MH Triggering: A known triggering agent, such as halothane or succinylcholine, is administered to induce an MH crisis.
-
Treatment Intervention: Upon the onset of MH symptoms (e.g., rapid rise in ETCO2 and temperature), a bolus of dantrolene or this compound is administered intravenously.
-
Efficacy Assessment: The effectiveness of the treatment is determined by the reversal of the MH symptoms and the survival of the animal.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Ryanodine Receptor Inhibition
Both dantrolene and this compound exert their therapeutic effect by directly interacting with the ryanodine receptor 1 (RyR1), a calcium channel located in the membrane of the sarcoplasmic reticulum of skeletal muscle cells. In malignant hyperthermia, the RyR1 channel is dysfunctional, leading to excessive calcium release. Dantrolene and this compound bind to the RyR1, stabilizing it in a closed state and thereby reducing the uncontrolled release of calcium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
Azumolene's Modulation of Intracellular Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azumolene is a potent, water-soluble analog of dantrolene (B1669809), a skeletal muscle relaxant used in the treatment of malignant hyperthermia (MH).[1] Like its predecessor, this compound exerts its therapeutic effects by modulating intracellular calcium (Ca²⁺) homeostasis, primarily through its interaction with the ryanodine (B192298) receptor (RyR1), the main Ca²⁺ release channel in the sarcoplasmic reticulum (SR) of skeletal muscle.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action: A Two-Pronged Approach
This compound's primary mechanism of action involves the direct inhibition of Ca²⁺ release from the SR by modulating the activity of the RyR1 channel.[2][3] This action is crucial in conditions of excessive Ca²⁺ release, such as that seen in malignant hyperthermia.[1][4] Furthermore, research has revealed a second, distinct mechanism: the inhibition of store-operated calcium entry (SOCE), a process that replenishes intracellular Ca²⁺ stores.[4][5]
Direct Inhibition of Ryanodine Receptor 1
This compound directly interacts with the RyR1 channel, stabilizing it in a closed state and thereby reducing the likelihood of channel opening.[1][6] This leads to a decrease in the frequency of spontaneous Ca²⁺ sparks, which are elementary Ca²⁺ release events from the SR.[2] Studies have shown that this compound suppresses the opening rate of RyR1 channels without significantly affecting their open time.[2] Isothermal titration calorimetry (ITC) has confirmed a high-affinity binding of this compound to the Repeat12 (R12) domain of RyR1.[7][8] Interestingly, this binding is enhanced in the presence of adenine (B156593) nucleotides (AMP-PCP or ADP), suggesting a cooperative binding mechanism.[7][8]
Inhibition of Store-Operated Calcium Entry (SOCE)
This compound has been shown to inhibit a specific component of SOCE that is coupled to the activation of RyR1.[5][9] When SR Ca²⁺ stores are depleted, a signal is sent to the plasma membrane to activate SOCE, allowing Ca²⁺ to flow into the cell from the extracellular space. This compound selectively inhibits the SOCE pathway that is triggered by RyR1 agonists like caffeine (B1668208) and ryanodine.[4][5] However, it does not affect the component of SOCE induced by thapsigargin (B1683126), a SERCA pump inhibitor that depletes stores independently of RyR1 activation.[4][5] This indicates that this compound's effect on SOCE is not a direct blockade of the SOCE machinery itself but is rather a consequence of its interaction with RyR1.[4][6]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| IC₅₀ (Muscle Twitch Inhibition) | ||||
| 2.8 ± 0.8 µM | Mouse Extensor Digitorum Longus | [10][11] | ||
| 2.4 ± 0.6 µM | Mouse Soleus | [10][11] | ||
| IC₅₀ (Ca²⁺ Leakage Inhibition) | ||||
| 0.41 µM | HEK293 cells expressing RyR1 R2163C | [7] | ||
| EC₅₀ (Ca²⁺ Spark Frequency Suppression) | ||||
| 0.25 µM | Permeabilized frog skeletal muscle fibers | [2] | ||
| Inhibition of [³H]PN200-110 Binding | ||||
| ~20 µM | Porcine skeletal muscle dihydropyridine (B1217469) receptors | [12] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Animal Model | Condition | Reference |
| IC₅₀ (Twitch Decrease) | 1.2 ± 0.1 mg/kg (intravenous) | Guinea Pig Gastrocnemius Muscle | [10] |
Table 2: In Vivo Efficacy of this compound
| Ligand | Target | Kᴅ (µM) | Method | Conditions | Reference |
| This compound | RyR1 R12 domain | ITC | [7] | ||
| This compound | RyR3 R12 domain | ITC | [7] |
Table 3: Binding Affinities of this compound
Experimental Protocols
Calcium Imaging to Measure SR Ca²⁺ Release and SOCE using Fura-2 AM
This protocol is adapted for various cell types, including primary skeletal muscle cells and cell lines expressing RyR1.[13]
1. Materials and Reagents:
-
Cells (e.g., skeletal muscle myotubes, HEK293 cells stably expressing RyR1)
-
Appropriate cell culture medium
-
Fura-2 AM (acetoxymethyl ester form of the ratiometric calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺ and Mg²⁺
-
HEPES
-
This compound sodium stock solution (in DMSO or water)
-
RyR1 agonist (e.g., caffeine, 4-chloro-m-cresol)
-
Thapsigargin
-
Ionomycin
-
EGTA
2. Cell and Reagent Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Prepare experimental buffers and drug solutions at the desired final concentrations.
3. Dye Loading and De-esterification:
-
Wash cells with HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash cells to remove excess dye.
-
Allow for de-esterification for at least 15-30 minutes.
4. Calcium Imaging and Data Acquisition:
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Establish a stable baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and recording emission at ~510 nm.
-
Perfuse the cells with the desired concentration of this compound (or vehicle control) for 5-10 minutes.
-
To measure SR Ca²⁺ release: Stimulate the cells with an RyR1 agonist (e.g., caffeine) and record the change in the 340/380 nm fluorescence ratio.
-
To measure SOCE:
-
Perfuse the cells with Ca²⁺-free HBSS containing this compound (or vehicle).
-
Add thapsigargin to the Ca²⁺-free HBSS to deplete SR Ca²⁺ stores, which will cause a transient increase in intracellular Ca²⁺.
-
Once the Ca²⁺ level returns to baseline, reintroduce HBSS containing Ca²⁺ and record the subsequent rise in the fluorescence ratio, which represents SOCE.
-
5. Data Analysis:
-
For SR Ca²⁺ release, quantify the peak amplitude of the agonist-induced calcium transient.
-
For SOCE, calculate the rate of the rise in the calcium signal upon re-addition of extracellular Ca²⁺.
-
Compare the results from this compound-treated cells to vehicle-treated controls.
Mn²⁺ Quenching Assay for SOCE Measurement
This assay provides a unidirectional measurement of Ca²⁺ influx through store-operated channels.[4]
1. Principle:
-
Mn²⁺ can enter the cell through the same store-operated channels as Ca²⁺.
-
Once inside the cell, Mn²⁺ quenches the fluorescence of Fura-2 at its Ca²⁺-insensitive isosbestic point (~360 nm excitation).
-
The rate of fluorescence quenching is proportional to the rate of Mn²⁺ influx, and thus SOCE.
2. Protocol:
-
Load cells with Fura-2 AM as described above.
-
Deplete SR Ca²⁺ stores using an agonist (e.g., caffeine/ryanodine or thapsigargin) in a Ca²⁺-free medium.
-
Add Mn²⁺ (e.g., 0.5 mM) to the extracellular solution.
-
Monitor the decrease in Fura-2 fluorescence at an excitation wavelength of 360 nm.
-
The rate of quenching reflects the activity of store-operated channels. Pre-incubation with this compound can be used to assess its inhibitory effect on this process.[4]
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibitory action on intracellular Ca²⁺ signaling.
Caption: Experimental workflow for assessing this compound's effects.
Conclusion
This compound is a key pharmacological tool for investigating the intricacies of intracellular calcium signaling. Its well-characterized dual mechanism of action—direct inhibition of the RyR1 channel and indirect inhibition of RyR1-coupled SOCE—makes it a valuable compound for studying both normal and pathological calcium homeostasis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar molecules in the context of channelopathies and other disorders characterized by dysregulated calcium signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Azumolene in Isolated Muscle Contracture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azumolene is a water-soluble analog of dantrolene (B1669809), a skeletal muscle relaxant used in the treatment of malignant hyperthermia (MH).[1][2][3] Like dantrolene, this compound's primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum (SR) in skeletal muscle.[1][4] It directly interacts with the ryanodine (B192298) receptor (RyR1), decreasing the open probability of the channel and thereby reducing the release of Ca2+ into the cytoplasm.[4][5] This mechanism makes this compound a valuable tool for studying muscle contraction and a potential therapeutic agent for disorders involving excessive muscle contractility. These application notes provide detailed protocols for utilizing this compound in isolated muscle contracture assays.
Mechanism of Action: Inhibition of Ryanodine Receptor 1
This compound exerts its muscle relaxant effects by modulating the RyR1 channel, the primary calcium release channel in the skeletal muscle SR. In conditions of hypercontractility, such as those induced by caffeine (B1668208) or halothane (B1672932) in malignant hyperthermia-susceptible muscle, the RyR1 channel becomes sensitized, leading to uncontrolled Ca2+ release. This compound stabilizes the RyR1 channel in a closed state, reducing the frequency of its opening and thereby attenuating the abnormal calcium release that drives muscle contracture.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on skeletal muscle preparations as reported in the literature.
Table 1: Inhibitory Concentrations (IC50) of this compound on Muscle Twitch
| Muscle Preparation | Species | IC50 (µM) | Reference |
| Extensor Digitorum Longus | Mouse | 2.8 ± 0.8 | [2] |
| Soleus | Mouse | 2.4 ± 0.6 | [2] |
| Gastrocnemius (in vivo) | Guinea Pig | 1.2 ± 0.1 mg/kg | [2] |
Table 2: Effective Concentrations of this compound in Contracture Assays
| Muscle Preparation | Species | Inducing Agent | This compound Concentration | Effect | Reference |
| Malignant Hyperthermia-Susceptible Muscle | Porcine | 3% Halothane | 6 µM | Inhibited hypercontractility | [1] |
| Malignant Hyperthermia-Susceptible Muscle | Porcine | 2 mM Caffeine | 6 µM | Inhibited hypercontractility | [1] |
| Malignant Hyperthermia-Susceptible Muscle | Porcine | 80 mM KCl | 6 µM | Inhibited hypercontractility | [1] |
| Soleus | Mouse | 8 mM Caffeine | 10 µM | Significantly inhibited contracture | [2] |
| Malignant Hyperthermia-Susceptible Muscle | Human | Caffeine | 10 µM | Blocked and reversed contracture | [2] |
Table 3: Effect of this compound on Sarcoplasmic Reticulum Ca²⁺ Dynamics
| Parameter | Preparation | EC50 (µM) | Effect | Reference |
| Ca²⁺ Spark Frequency | Permeabilized Frog Skeletal Muscle Fibers | 0.25 | Dose-dependent suppression | [4] |
Experimental Protocols
Protocol 1: In Vitro Muscle Contracture Assay
This protocol details the procedure for assessing the effect of this compound on the contractility of an isolated skeletal muscle bundle.
Materials:
-
Isolated skeletal muscle (e.g., mouse soleus or extensor digitorum longus)
-
Krebs-Ringer solution
-
Force transducer and data acquisition system
-
Tissue bath with aeration
-
This compound stock solution
-
Contracture-inducing agents (e.g., caffeine, halothane)
Procedure:
-
Muscle Isolation: Carefully dissect the desired skeletal muscle from a euthanized animal.
-
Mounting: Mount the isolated muscle in a tissue bath containing oxygenated Krebs-Ringer solution. Attach one end of the muscle to a fixed point and the other to a force transducer to record isometric contractions.[5]
-
Equilibration: Allow the muscle to equilibrate for at least 30 minutes, maintaining a slight resting tension. Periodically wash the muscle with fresh Krebs-Ringer solution.[5][6]
-
Baseline Recording: Record the baseline tension of the muscle.
-
This compound Incubation (Prevention Assay): To assess the inhibitory effect of this compound, pre-incubate the muscle with the desired concentration of this compound (e.g., 6 µM) for a specified period.[1][5]
-
Contracture Induction: Induce contracture by adding a trigger agent such as caffeine (e.g., 2 mM) or halothane (e.g., 3%) to the bath.[1][5]
-
Data Recording: Record the force of contracture and compare it to a control muscle not treated with this compound.[5]
-
Reversal Assay: To assess the reversal effect, first induce contracture with the trigger agent, and once the contracture has developed, add this compound to the bath and record the relaxation of the muscle.[1][5]
Protocol 2: Intracellular Calcium Imaging
This protocol outlines the use of a fluorescent Ca²⁺ indicator to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Isolated single muscle fibers or cultured myotubes
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Krebs-Ringer solution
-
This compound stock solution
-
Fluorescence microscope with appropriate filters (excitation ~494 nm, emission ~516 nm)
-
Image acquisition and analysis software
Procedure:
-
Dye Loading: Prepare a Fluo-4 AM loading solution in Krebs-Ringer solution (typically 1-5 µM Fluo-4 AM) with 0.02% Pluronic F-127. Incubate the muscle fibers or cells in this solution for 30-60 minutes at room temperature in the dark.[5]
-
Washing: Wash the preparation with fresh Krebs-Ringer solution to remove excess dye and allow for the de-esterification of Fluo-4 AM.[5]
-
Imaging:
-
Mount the dye-loaded preparation on the fluorescence microscope.
-
Acquire a baseline fluorescence image.[5]
-
Perfuse the preparation with a solution containing the desired concentration of this compound.
-
Continuously or intermittently acquire fluorescence images to monitor changes in intracellular Ca²⁺.[5]
-
-
Stimulation (Optional): After treatment with this compound, a stimulating agent (e.g., caffeine) can be added to assess the drug's effect on induced calcium release.[5]
Protocol 3: Ca²⁺ Spark Analysis in Permeabilized Fibers
This protocol is designed to quantify the effect of this compound on spontaneous SR Ca²⁺ release events (Ca²⁺ sparks).
Materials:
-
Isolated single muscle fibers
-
Internal solution buffer with a fluorescent Ca²⁺ indicator (e.g., Fluo-4)
-
Permeabilizing agent (e.g., saponin)
-
Confocal microscope with line-scanning capability
-
This compound stock solution
Procedure:
-
Permeabilization: Chemically permeabilize the sarcolemma of an isolated fiber by brief exposure to a relaxing solution containing saponin. This allows for direct access to the SR.[6]
-
Loading: Incubate the permeabilized fiber in an internal solution containing a Ca²⁺ indicator to load the myoplasm.[6]
-
Baseline Imaging: Transfer the fiber to the microscope stage and, using confocal line-scan mode, record spontaneous Ca²⁺ sparks under control conditions.[6]
-
Application of this compound: Perfuse the chamber with the internal solution containing the desired concentration of this compound (e.g., 0.0001 to 10 µM).[4][6]
-
Post-Treatment Imaging: After a brief equilibration period, record Ca²⁺ sparks in the presence of the drug.[6]
-
Analysis: Use appropriate software to detect and analyze Ca²⁺ sparks, quantifying their frequency, amplitude, and spatiotemporal properties. Compare data from before and after this compound application.[6]
Conclusion
This compound is a potent and effective inhibitor of skeletal muscle contracture, acting through the direct modulation of the RyR1 channel. Its superior water solubility compared to dantrolene makes it a convenient tool for in vitro studies.[2][3] The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound and other compounds on muscle contractility and calcium signaling.
References
- 1. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Azumolene in Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azumolene is a potent, water-soluble analog of dantrolene, acting as a direct skeletal muscle relaxant.[1][2] Its primary mechanism of action involves the modulation of intracellular calcium ([Ca2+]) homeostasis, making it a valuable tool for investigating calcium signaling pathways.[1] this compound is particularly relevant in the study of skeletal muscle physiology and pathophysiology, including conditions like malignant hyperthermia.[3][4] These application notes provide a comprehensive guide to utilizing this compound in calcium imaging experiments, complete with detailed protocols and data presentation.
Mechanism of Action
This compound exerts its effects primarily by inhibiting the release of calcium from the sarcoplasmic reticulum (SR). It directly interacts with and inhibits the ryanodine (B192298) receptor 1 (RyR1), the main calcium release channel in skeletal muscle, thereby suppressing the rate at which the channel opens.[1][4][5] This action reduces the efflux of Ca2+ from the SR into the cytoplasm following cellular stimulation.
Furthermore, this compound has been demonstrated to inhibit a component of store-operated calcium entry (SOCE), a process that is activated by the depletion of calcium stores in the SR.[6][7] This inhibitory effect appears to be coupled to the activation state of RyR1, suggesting that this compound can differentiate between various modes of SOCE activation.[6][7]
Signaling Pathway of this compound
Caption: Mechanism of this compound action on calcium signaling.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and application of this compound from various studies.
Table 1: Efficacy of this compound in In Vitro Models
| Model System | Parameter Measured | This compound Concentration | Effect |
| Mouse Extensor Digitorum Longus Muscle | Twitch Inhibition | IC50: 2.8 ± 0.8 µM | 50% inhibition of muscle twitch.[8] |
| Mouse Soleus Muscle | Twitch Inhibition | IC50: 2.4 ± 0.6 µM | 50% inhibition of muscle twitch.[8] |
| Mouse Soleus Muscle | Caffeine-Induced Contracture | 10 µM | Significant inhibition of contracture.[8] |
| Human Malignant Hyperthermia Susceptible Skeletal Muscle | Caffeine-Induced Contracture | 10 µM | Effective in blocking and reversing contracture.[3][8] |
| Permeabilized Frog Skeletal Muscle Fibers | Spontaneous Ca²⁺ Sparks | EC50: 0.25 µM | Dose-dependent suppression of spark frequency.[5] |
| CHO cells expressing RyR1 | Caffeine/Ryanodine-induced Ca²⁺ transients | 20 µM | Significantly reduced the peak amplitude.[7] |
| Porcine Skeletal Muscle Dihydropyridine (B1217469) Receptors | [3H]PN200-110 Binding | IC50: ~20 µM | Inhibition of ligand binding.[9] |
Table 2: Comparative Efficacy of this compound and Dantrolene
| Model System | Parameter | This compound | Dantrolene |
| Mouse Extensor Digitorum Longus Muscle | Twitch Inhibition (IC50) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM |
| Mouse Soleus Muscle | Twitch Inhibition (IC50) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM |
| Guinea Pig Gastrocnemius Muscle | Twitch Decrease (IC50) | 1.2 ± 0.1 mg/kg | 1.5 ± 0.2 mg/kg |
| Water Solubility | - | ~30-fold higher | Lower |
Experimental Protocols
This section provides a detailed protocol for a calcium imaging assay to assess the effect of this compound on intracellular calcium dynamics. This protocol is adaptable for various cell types, including primary skeletal muscle cells and cell lines expressing RyR1 (e.g., HEK293, CHO).[1][10]
Experimental Workflow for Calcium Imaging
Caption: Experimental workflow for calcium imaging with this compound.
Materials and Reagents
-
Cells: Skeletal muscle myotubes or a suitable cell line (e.g., HEK293 or CHO cells stably expressing RyR1).[1][10]
-
Calcium Indicator: Fura-2 AM (or other suitable calcium indicator).
-
Pluronic F-127: 20% (w/v) stock solution in DMSO.
-
Culture Medium: Appropriate for the cell type being used.
-
Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) with and without Ca2+. Both should be buffered with 10 mM HEPES to pH 7.4.
-
This compound: Stock solution prepared in the appropriate solvent (e.g., DMSO or imaging buffer).
-
RyR1 Agonist: e.g., Caffeine (10-20 mM).[1]
-
Thapsigargin (B1683126): (Optional, for studying SOCE) e.g., 1-2 µM.[1]
Detailed Procedure
2.1. Cell Preparation
-
Plate cells on glass-bottom imaging dishes or coverslips 24-48 hours prior to the experiment to allow for adherence and reach optimal confluency.[1]
2.2. Reagent Preparation
-
Fura-2 AM Loading Buffer: Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in serum-free culture medium or HBSS.[1]
-
Drug Solutions: Prepare stock solutions of this compound, RyR1 agonist, and thapsigargin at the desired concentrations in the imaging buffer.
2.3. Dye Loading
-
Wash the cells twice with pre-warmed HBSS.
-
Add the Fura-2 AM loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in a dark environment.[1]
2.4. Calcium Imaging
-
Wash the cells twice with imaging buffer (HBSS with Ca2+) to remove excess dye.
-
Mount the imaging dish on the microscope stage.
-
Establish a stable baseline fluorescence recording for 1-2 minutes.
-
Perfuse the cells with the desired concentration of this compound (or vehicle control) and incubate for 5-10 minutes.[1]
-
Stimulate the cells with an RyR1 agonist (e.g., caffeine) and record the change in the 340/380 nm fluorescence ratio.[1]
2.5. (Optional) Assessment of Store-Operated Calcium Entry (SOCE)
-
Following the assessment of SR Ca2+ release (or in a separate experiment), perfuse the cells with Ca2+-free HBSS containing this compound (or vehicle).
-
Add thapsigargin to the Ca2+-free HBSS to deplete SR Ca2+ stores, which will cause a transient increase in intracellular Ca2+ from the stores.[1]
-
Once the intracellular Ca2+ levels have returned to baseline, reintroduce Ca2+-containing HBSS to measure SOCE.
Data Analysis
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340/380 nm for Fura-2).
-
Quantify the peak amplitude of the calcium transient in response to the agonist.
-
Compare the results from this compound-treated cells to the vehicle-treated controls to determine the inhibitory effect of this compound.[1]
-
For SOCE experiments, measure the rate of Ca2+ entry upon reintroduction of extracellular calcium.
Conclusion
This compound is a critical pharmacological tool for investigating the roles of RyR1 and SOCE in cellular calcium signaling.[1] The provided protocols offer a robust framework for utilizing calcium imaging to elucidate the effects of this compound in various experimental models. These methods are particularly valuable for researchers in muscle physiology, pharmacology, and drug development for conditions involving dysregulated calcium homeostasis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of Azumolene in Porcine Models of Malignant Hyperthermia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant hyperthermia (MH) is a life-threatening pharmacogenetic disorder characterized by a hypermetabolic state in skeletal muscle, triggered by certain volatile anesthetics (e.g., halothane) and depolarizing muscle relaxants (e.g., succinylcholine).[1][2] The underlying cause is an uncontrolled release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) via sensitized ryanodine (B192298) receptor 1 (RyR1) channels.[3] Azumolene, a water-soluble analog of dantrolene (B1669809), is a promising therapeutic agent that acts by inhibiting this aberrant Ca2+ release.[3][4] Porcine models, particularly those with known susceptibility to MH, are crucial for preclinical evaluation of therapeutic agents like this compound.[1]
These application notes provide detailed protocols and compiled data for the in vivo administration of this compound in porcine models of malignant hyperthermia, intended to guide researchers in designing and executing their own studies.
Signaling Pathway of Malignant Hyperthermia
The following diagram illustrates the key molecular events in the signaling pathway of malignant hyperthermia in skeletal muscle and the therapeutic intervention by this compound.
Caption: Signaling pathway of malignant hyperthermia and this compound's mechanism of action.
Experimental Protocols
Animal Model
-
Species: Swine (pig)
-
Breed: Breeds with known susceptibility to malignant hyperthermia, such as Landrace, Large White, or Pietran crosses, are recommended.[1]
-
Screening: Prior to the main experiment, susceptibility to MH should be confirmed. This can be done through genetic screening for mutations in the RYR1 gene or via an in vitro contracture test (IVCT) using muscle biopsies exposed to caffeine (B1668208) and halothane.
Animal Preparation and Anesthesia
-
Premedication: To minimize stress, premedication can be administered. Specific agents and dosages should be determined in consultation with a veterinarian, ensuring they are not MH-triggering agents.
-
Induction of Anesthesia: Anesthesia should be induced with a non-triggering intravenous anesthetic agent.
-
Intubation and Ventilation: Following induction, the pig should be intubated with an endotracheal tube and mechanically ventilated. Ventilation parameters should be adjusted to maintain normocapnia prior to the induction of the MH episode.
-
Catheterization:
-
Place an intravenous (IV) catheter, typically in an ear vein, for the administration of fluids and drugs.
-
Place an arterial line, for example in the femoral or carotid artery, for continuous blood pressure monitoring and collection of arterial blood samples.
-
Physiological Monitoring
Continuous monitoring of the following parameters is essential:
-
End-tidal CO2 (ETCO2): A rapid increase is an early indicator of an MH episode.[5]
-
Core Body Temperature: Use an esophageal or rectal probe.
-
Arterial Blood Pressure (ABP): Continuous monitoring via the arterial line.
-
Heart Rate (HR) and Electrocardiogram (ECG): To detect tachycardia and arrhythmias.[1]
-
Arterial Blood Gases (ABG): Periodic analysis of arterial blood samples to measure pH, PaCO2, PaO2, and bicarbonate (HCO3-).
-
Muscle Rigidity: Qualitative assessment of masseter and limb muscle tone.
Induction of Malignant Hyperthermia
-
After a stable baseline of physiological parameters is established, introduce the MH-triggering agents.
-
Inhaled Anesthetic: Administer 1.5% halothane via the ventilator circuit.[1]
-
Intravenous Muscle Relaxant: Administer a bolus of 2.5 mg/kg succinylcholine (B1214915) intravenously.[1]
-
Confirmation of MH Episode: The onset of an MH episode is confirmed by the observation of a rapid and sustained increase in ETCO2, tachycardia, muscle rigidity, and developing metabolic acidosis.[1][5]
Administration of this compound
-
Timing: this compound should be administered upon the confirmation of the MH episode. In published studies, administration has been performed 15 minutes after the administration of succinylcholine.[1]
-
Dosage: A dose of 2.0 mg/kg of this compound is administered intravenously.[1]
-
Formulation: While this compound is noted for its higher water solubility compared to dantrolene, specific formulation details for research purposes are not extensively published. It is recommended to dissolve this compound powder in sterile water for injection. The concentration should be calculated based on the required dose and a manageable injection volume for the animal's size.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for testing the efficacy of this compound in a porcine model of malignant hyperthermia.
Caption: Workflow for testing this compound's efficacy in a porcine MH model.
Data Presentation
The following tables summarize the quantitative data from a study on the in vivo administration of this compound in a porcine model of malignant hyperthermia.
Table 1: Arterial Blood Gas and Bicarbonate Levels Before and After this compound Treatment in MH-Susceptible Pigs
| Parameter | Before this compound (During MH Crisis) | After this compound (2.0 mg/kg IV) |
| pH | 7.16 ± 0.02 | 7.30 ± 0.10 |
| Pco2 (mmHg) | 46.2 ± 9.1 | 36.3 ± 4.5 |
| HCO3 (mmol/L) | 22.5 ± 2.3 | 22.9 ± 2.3 |
| Data presented as mean ± standard deviation. | ||
| Data sourced from a study with 5 MH-susceptible pigs treated with this compound.[1] |
Table 2: Core Body Temperature Before and After this compound Treatment in MH-Susceptible Pigs
| Parameter | Before this compound (During MH Crisis) | After this compound (2.0 mg/kg IV) |
| Temperature (°C) | 38.2 ± 1.1 | Not specified in the study |
| Data presented as mean ± standard deviation. | ||
| Data sourced from a study with 5 MH-susceptible pigs treated with this compound.[1] |
Table 3: Summary of this compound Administration and Outcomes
| Animal Group | Number of Animals | This compound Dose | Outcome |
| MH-Susceptible (MHS) Pigs | 5 | 2.0 mg/kg IV | Survived the MH crisis with attenuation of clinical signs (recovery of normal muscle tone and cardiac rhythm).[1] |
| Normal (MHN) Pigs | 8 | Not administered (did not develop MH) | N/A |
| MHS Control | 2 (in the same study, untreated) | None | Did not survive |
| Data compiled from a prospective laboratory trial.[1] |
Conclusion
The provided protocols and data demonstrate that this compound is effective in reversing malignant hyperthermia episodes in susceptible porcine models.[1][6] Its higher water solubility presents a potential advantage for rapid preparation and administration in a crisis.[4] Researchers utilizing these notes should adapt the protocols to their specific experimental needs and institutional guidelines for animal care and use. Further studies with larger sample sizes and comprehensive physiological monitoring will continue to build upon our understanding of this compound's therapeutic potential.
References
- 1. Intravenous administration of this compound to reverse malignant hyperthermia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malignant Hyperthermia Susceptibility - ryr1.org [ryr1.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo induced malignant hyperthermia in pigs. I. Physiological and biochemical changes and the influence of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Azumolene Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Azumolene solutions for various laboratory research applications. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
This compound is a structural analog of dantrolene (B1669809), designed to have improved water solubility.[1][2] It functions as a direct-acting skeletal muscle relaxant by modulating the ryanodine (B192298) receptor (RyR1) and inhibiting the release of calcium from the sarcoplasmic reticulum.[3] The sodium salt of this compound is noted to be approximately 30 times more water-soluble than dantrolene sodium, which is a significant advantage for its application in aqueous experimental systems.[1][4][5]
Table 1: Solubility and Physicochemical Data for this compound
| Property | Value | Notes | Source |
| Chemical Name | 1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione | [2] | |
| Molecular Formula | C₁₃H₉BrN₄O₃ | [2] | |
| Molar Mass | 349.144 g·mol⁻¹ | [2] | |
| Solubility in DMSO | ≥ 13.89 mg/mL (39.78 mM) | Requires sonication to fully dissolve.[6] | [6] |
| Aqueous Solubility | Significantly higher than dantrolene. | The sodium salt is reported to be 30-fold more water-soluble.[1][7] | [1][7] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years. | [6] | |
| Storage (Solution) | -80°C for 2 years, -20°C for 1 year. | In solvent.[6] | [6] |
Experimental Protocols for Solution Preparation
Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo research.
For most in vitro cell-based assays, a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
-
Sterile 0.22 µm syringe filter
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).[8]
-
Vortex the solution thoroughly to facilitate dissolution. If particulates remain, sonicate the solution until it becomes clear.[6]
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.[8]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or -80°C, protected from light.[6][8]
Note on DMSO Concentration: When preparing working solutions for cell culture experiments, ensure the final concentration of DMSO does not exceed a level that could induce cytotoxicity, typically below 0.1%.[8]
Materials:
-
This compound stock solution (in DMSO)
-
Sterile, high-purity water, Phosphate-Buffered Saline (PBS), or cell culture medium[8]
-
Sterile conical tubes
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution.
-
In a sterile environment, dilute the stock solution with the appropriate aqueous buffer (e.g., PBS or cell culture medium) to the final desired working concentration.[8]
-
Mix gently by inversion or light vortexing.
-
Use the freshly prepared working solution for your experiments.
For in vivo applications, specific formulations are required to ensure biocompatibility and appropriate delivery.
Protocol 1: Suspended Solution for Oral or Intraperitoneal Injection [6]
-
Prepare a 13.9 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL. This will result in a suspended solution with a concentration of 1.39 mg/mL.
Protocol 2: Clear Solution for Injection [6]
-
Prepare a 13.9 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline. Mix until a clear solution is obtained. The resulting concentration will be at least 1.39 mg/mL.
Diagrams and Workflows
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound's mechanism of action on the Ryanodine Receptor 1.
Cited Experiments and Methodologies
The protocols provided are based on established methodologies from the scientific literature. For instance, the use of DMSO for creating stock solutions and subsequent dilution into aqueous buffers is a standard practice in cell culture experiments.[8] The in vivo preparation methods are derived from protocols designed to enhance the bioavailability of hydrophobic compounds.[6]
The mechanism of action of this compound, as depicted in the signaling pathway diagram, is its inhibitory effect on the RyR1 channel, which in turn blocks calcium release from the sarcoplasmic reticulum and subsequent muscle contraction.[3] This is particularly relevant in the context of malignant hyperthermia research, where excessive calcium release is a key pathological feature.[7]
For specific experimental applications, such as in vitro contracture tests or intracellular calcium imaging, further detailed protocols would be required. These typically involve the dissection and mounting of muscle fibers, incubation with this compound, and subsequent stimulation with agents like caffeine (B1668208) or halothane (B1672932) to induce contraction or calcium release.[7][9]
Disclaimer: These protocols are intended for research use only. Researchers should always consult the relevant safety data sheets and adhere to institutional laboratory safety guidelines when handling this compound and other chemical reagents. The optimal concentrations and incubation times for this compound may vary depending on the specific cell line, tissue type, and experimental conditions, and should be determined empirically.
References
- 1. primescholars.com [primescholars.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Electrophysiology Patch Clamp Studies Using Azumolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azumolene is a water-soluble analog of dantrolene, a skeletal muscle relaxant used in the clinical treatment of malignant hyperthermia.[1] Its primary mechanism of action involves the modulation of intracellular calcium (Ca²⁺) release through the ryanodine (B192298) receptor (RyR), a critical ion channel in excitation-contraction coupling.[2] Specifically, this compound has been shown to inhibit the opening of RyR1 and RyR3 isoforms, thereby reducing Ca²⁺ release from the sarcoplasmic reticulum (SR).[1] Additionally, it has demonstrated inhibitory effects on a component of store-operated calcium entry (SOCE), a crucial pathway for Ca²⁺ influx.[1][3] Patch clamp electrophysiology is an indispensable technique for the direct investigation of the effects of compounds like this compound on ion channel function.[1]
These application notes provide detailed protocols for utilizing patch clamp techniques to characterize the electrophysiological effects of this compound on ryanodine receptors and SOCE-related channels.
Mechanism of Action
This compound's primary pharmacological effect is the modulation of intracellular Ca²⁺ channels. The key signaling pathways affected are:
-
Ryanodine Receptor (RyR) Inhibition: this compound binds to the RyR channel, particularly the RyR1 isoform, reducing its open probability and consequently suppressing the release of Ca²⁺ from the sarcoplasmic reticulum.[1][2] This inhibitory action is often dependent on cellular factors such as calmodulin (CaM), ATP, and Mg²⁺.[1]
-
Inhibition of Store-Operated Calcium Entry (SOCE): The depletion of Ca²⁺ from the SR triggers the activation of SOCE. This compound has been found to inhibit a component of SOCE that is coupled to the activation of RyR1.[3] However, it does not affect the SOCE component induced by thapsigargin, suggesting it distinguishes between different SOCE signaling mechanisms.[3]
Data Presentation
| Parameter | Value | Channel/Process | Species/Tissue | Experimental Condition | Reference |
| EC₅₀ | 0.25 µM | Ca²⁺ Spark Frequency Suppression | Frog Skeletal Muscle Fibers | Dose-dependent suppression | [2] |
| IC₅₀ | ~20 µM | [³H]PN200-110 Binding Inhibition | Porcine Skeletal Muscle Dihydropyridine (B1217469) Receptors | --- | [4] |
| Effective Concentration | 6 µM | Inhibition of Hypercontractility | Porcine Malignant Hyperthermia Susceptible Muscle | Induced by halothane, caffeine (B1668208), or potassium chloride | [5][6] |
| Effective Concentration | 10 µM | Inhibition of Contracture | Human Malignant Hyperthermia Susceptible Muscle | --- | [5] |
Experimental Protocols
Protocol 1: Single-Channel Recording of Ryanodine Receptors (RyR1)
This protocol is adapted from methodologies used for single-channel recordings of RyR1 and to study the effects of dantrolene.[1]
1. Cell Preparation:
-
Utilize a cell line stably expressing RyR1, such as HEK293 cells.
-
Culture cells on glass coverslips suitable for patch clamp recording until they reach appropriate confluency.[1]
2. Solutions:
-
Pipette Solution (in mM): 10 HEPES, 2 ATP, 8 MgCl₂.[1] Adjust pH to 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to the final desired concentrations in the pipette solution.[1]
3. Patch Clamp Procedure:
-
Employ the "on-nucleus" or "inside-out" patch clamp configuration to expose the cytosolic face of the channel to the pipette solution.[1]
-
Form a high-resistance (gigaohm) seal between the patch pipette and the cell or nuclear membrane.[1]
-
Hold the membrane potential at a constant voltage (e.g., +40 mV) to record channel openings as outward currents.[1]
-
Record baseline RyR1 activity in the absence of this compound.
-
Apply various concentrations of this compound via the patch pipette or by perfusion in the inside-out configuration.
-
Record channel activity at each concentration for a sufficient duration to allow for robust analysis.[1]
4. Data Analysis:
-
Idealize single-channel recordings to determine channel open and closed states.
-
Calculate the open probability (Pₒ), mean open time, and mean closed time.[1]
-
Construct a dose-response curve to determine the IC₅₀ for RyR1 inhibition.
Protocol 2: Whole-Cell Recording of Store-Operated Calcium Entry (SOCE)
This protocol is based on established methods for measuring store-operated currents (Icrac).[1]
1. Cell Preparation:
-
Use a cell type known to exhibit robust SOCE, such as HEK293 cells expressing STIM1 and Orai1, or primary cells like RBL cells.[1]
2. Solutions:
-
Bath Solution: Standard extracellular solution (e.g., Krebs-Ringer).
-
Store Depletion Agent: Thapsigargin (1-2 µM) or a combination of caffeine (10 mM) and ryanodine (5 µM) can be added to the bath solution to deplete SR Ca²⁺ stores.[1][3]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the bath solution.[1]
3. Patch Clamp Procedure:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) and apply voltage ramps or steps to elicit currents. A typical voltage ramp is from -100 mV to +100 mV over 100 ms.[1]
-
Record baseline currents.
-
Induce store depletion by perfusing the cell with a bath solution containing a store-depleting agent. This will activate Icrac.[1]
-
Once a stable inward current develops, apply different concentrations of this compound to the bath solution.
-
Record the current at each concentration to assess the extent of inhibition.[1]
4. Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after the application of this compound.
-
Construct a dose-response curve to determine the IC₅₀ for SOCE inhibition.[1]
Visualizations
Caption: this compound's dual inhibitory action on RyR1 and SOCE.
Caption: General workflow for a patch clamp experiment with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Azumolene Activity: Fluorescence-Based Assays for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azumolene is a water-soluble analog of dantrolene, a skeletal muscle relaxant used in the treatment of malignant hyperthermia.[1][2][3] Its primary mechanism of action involves the inhibition of calcium ion (Ca2+) release from the sarcoplasmic reticulum (SR), a critical step in muscle contraction.[1][2] this compound modulates the activity of the ryanodine (B192298) receptor (RyR), particularly the RyR1 isoform found in skeletal muscle, thereby reducing intracellular calcium concentrations.[1][4][5] This application note details fluorescence-based assays to quantitatively assess the activity of this compound by measuring its impact on intracellular calcium dynamics.
Principle of the Assays
The activity of this compound is determined by its ability to inhibit the release of Ca2+ from the SR. Fluorescence-based assays utilize calcium-sensitive dyes that exhibit a change in fluorescence intensity upon binding to free Ca2+. By loading cells with these dyes, researchers can monitor changes in intracellular Ca2+ concentration in real-time.[6][7][8] The inhibitory effect of this compound is quantified by comparing the Ca2+ response in the presence and absence of the compound following stimulation with an RyR agonist, such as caffeine (B1668208). A reduction in the fluorescence signal, corresponding to a lower intracellular Ca2+ concentration, indicates this compound activity.
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on RyR1 and SOCE.
Quantitative Data Summary
The following table summarizes quantitative data on this compound's activity from various studies.
| Parameter | Cell Type | Agonist | This compound Concentration | Observed Effect | Reference |
| EC50 for Ca2+ spark frequency suppression | Permeabilized frog skeletal muscle fibers | Spontaneous | 0.25 µM | Dose-dependent suppression of spontaneous Ca2+ sparks. | [1] |
| Inhibition of C/R-induced Ca2+ transient | CHO cells with RyR1 | 10 mM Caffeine / 5 µM Ryanodine | 20 µM | Significant reduction in the peak amplitude of Ca2+ transients. | [5] |
| Inhibition of Mn2+ entry (SOCE) | CHO cells with RyR1 | 10 mM Caffeine / 5 µM Ryanodine | 20 µM | Significantly reduced the rate of Mn2+ entry. | [5] |
| Inhibition of hypercontractility | Malignant hyperthermia-susceptible muscle | 3% Halothane, 2 mM Caffeine, 80 mM KCl | 6 µM | Inhibited hypercontractility induced by all agonists. | [2] |
| IC50 for [3H]PN200-110 binding | Porcine skeletal muscle transverse tubules | N/A | ~20 µM | Inhibition of dihydropyridine (B1217469) receptor binding. | [9] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Transients in Cultured Cells
This protocol describes the measurement of this compound's effect on RyR1-mediated calcium release in a cell line stably expressing RyR1 (e.g., C1148 CHO cells).
Materials:
-
C1148 cells (CHO cells stably transfected with RyR1)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or Fluo-4 AM fluorescent calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution (in DMSO)
-
Caffeine and Ryanodine stock solutions
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and injectors
Experimental Workflow:
Caption: Workflow for measuring intracellular calcium transients.
Procedure:
-
Cell Plating: Seed C1148 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading: Wash the cells with HBSS. Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with HBSS to remove any extracellular dye.
-
Compound Incubation: Add HBSS containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells. Incubate for 10-20 minutes at room temperature.
-
Fluorescence Measurement: Place the microplate in a fluorescence plate reader.
-
For Fura-2: Excite at 340 nm and 380 nm, and measure emission at 510 nm.
-
For Fluo-4: Excite at 488 nm and measure emission at 520 nm.
-
-
Baseline Reading: Record the baseline fluorescence for a short period.
-
Agonist Stimulation: Using the plate reader's injectors, add a solution of caffeine and ryanodine (e.g., final concentration of 10 mM caffeine and 5 µM ryanodine) to induce Ca2+ release.
-
Kinetic Reading: Continue to record the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for several minutes to capture the full calcium transient.
-
Data Analysis: For Fura-2, calculate the ratio of fluorescence at 340 nm to 380 nm. For Fluo-4, use the raw fluorescence intensity. Determine the peak fluorescence change and the rate of fluorescence increase. Compare the results from this compound-treated wells to the control wells.
Protocol 2: Measurement of Store-Operated Calcium Entry (SOCE) using Mn2+ Quenching Assay
This protocol measures the effect of this compound on SOCE by monitoring the quenching of Fura-2 fluorescence by manganese ions (Mn2+).[5]
Materials:
-
Same as Protocol 1, with the addition of MnCl2.
-
A buffer with and without Ca2+.
Experimental Workflow:
Caption: Workflow for the Mn2+ quenching assay to measure SOCE.
Procedure:
-
Cell Preparation and Dye Loading: Follow steps 1-3 from Protocol 1. After washing, resuspend the cells in a Ca2+-free buffer.
-
Compound Incubation: Incubate the cells with this compound or vehicle control as described in Protocol 1.
-
Fluorescence Measurement: Place the cell suspension in a cuvette within a fluorometer or use a fluorescence plate reader. Set the excitation wavelength to the Ca2+-insensitive isosbestic point of Fura-2 (approximately 360 nm) and record the emission at 510 nm.
-
Store Depletion: Add caffeine and ryanodine to the cells to deplete the SR Ca2+ stores, which in turn activates SOCE channels.
-
Mn2+ Addition: Add MnCl2 (e.g., final concentration of 0.5-1 mM) to the extracellular solution. Mn2+ will enter the cells through the activated SOCE channels and quench the Fura-2 fluorescence.
-
Quenching Measurement: Record the decrease in fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of Mn2+ entry. Calculate the slope of the fluorescence decay curve. A slower rate of quenching in the presence of this compound indicates inhibition of SOCE.[5]
Conclusion
The described fluorescence-based assays provide robust and quantitative methods for evaluating the activity of this compound. By measuring changes in intracellular Ca2+ concentrations, these protocols allow for the detailed characterization of this compound's inhibitory effects on RyR1-mediated calcium release and store-operated calcium entry. These assays are valuable tools for researchers in pharmacology, physiology, and drug development studying compounds that modulate intracellular calcium signaling.
References
- 1. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Rapid measurements of intracellular calcium using a fluorescence plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Azumolene Binding to Ryanodine Receptor 1 using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azumolene, a water-soluble analog of dantrolene (B1669809), is a potent muscle relaxant that acts by modulating intracellular calcium levels.[1] Its primary target is the Ryanodine (B192298) Receptor (RyR), a crucial calcium release channel located in the sarcoplasmic reticulum of muscle cells.[2][3] Understanding the thermodynamics of this compound's interaction with its target is paramount for drug development and for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) is a powerful technique that allows for the direct measurement of the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4][5][6] This application note details the use of ITC to characterize the binding of this compound to the Ryanodine Receptor 1 (RyR1) and provides a comprehensive protocol for conducting such experiments.
Principle of Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact.[6][7] In a typical ITC experiment, a solution of a ligand (in this case, this compound) is titrated into a solution containing a macromolecule (RyR1) in a sample cell under constant temperature. As the ligand binds to the macromolecule, heat is either released (exothermic reaction) or absorbed (endothermic reaction). This heat change is detected by the instrument and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be analyzed to determine the binding affinity (dissociation constant, K D ), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.[4][6][7]
Quantitative Data Summary
The interaction between this compound and the Repeat12 (R12) domain of RyR1 has been characterized by ITC, revealing a cooperative binding mechanism that is significantly enhanced by the presence of adenine (B156593) nucleotides like AMP-PCP and ADP.[8] The thermodynamic parameters for this interaction are summarized in the table below.
| Ligand | Macromolecule | Condition | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) |
| This compound | RyR1 R12 Domain | No Nucleotide | 10,800 | -5.7 | -1.1 | 0.8 |
| This compound | RyR1 R12 Domain | + 500 µM AMP-PCP | 110 | -7.2 | -2.4 | 0.9 |
| This compound | RyR1 R12 Domain | + 5 mM AMP-PCP | 62 | -8.1 | -1.7 | 1.0 |
| This compound | RyR1 R12 Domain | + 500 µM ADP | 140 | -7.5 | -1.9 | 0.9 |
| This compound | RyR1 R12 Domain | + 5 mM ADP | 75 | -8.3 | -1.4 | 1.0 |
Data extracted from "Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development".[8]
Experimental Protocols
This section provides a detailed methodology for conducting an ITC experiment to study the binding of this compound to the RyR1 R12 domain.
Materials and Reagents
-
Macromolecule: Purified RyR1 R12 domain
-
Ligand: this compound
-
Buffer: ITC-compatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the buffer has a low ionization enthalpy to minimize buffer-related heat changes.[9]
-
Additives (optional): AMP-PCP or ADP for studying cooperative binding.
-
Degassing equipment: For degassing all solutions to prevent bubble formation.
-
Isothermal Titration Calorimeter: e.g., MicroCal ITC200 or similar.
Sample Preparation
-
Macromolecule Preparation:
-
Dialyze the purified RyR1 R12 domain extensively against the chosen ITC buffer to ensure buffer matching.[10]
-
Determine the accurate concentration of the RyR1 R12 domain using a reliable method (e.g., UV-Vis spectroscopy with the appropriate extinction coefficient). Accurate concentration is critical for determining stoichiometry.[7]
-
Centrifuge or filter the protein solution to remove any aggregates.[7][11]
-
-
Ligand Preparation:
-
Dissolve this compound in the final dialysis buffer (dialysate) from the macromolecule preparation to ensure an exact buffer match.[10][11] This minimizes heats of dilution.
-
If a solvent like DMSO is required to dissolve this compound, ensure the same final concentration of DMSO is present in both the macromolecule and ligand solutions.[12]
-
Accurately determine the concentration of the this compound solution.
-
-
Degassing:
-
Thoroughly degas both the macromolecule and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe, which can interfere with the measurements.[7]
-
ITC Experimental Setup and Execution
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Clean the sample cell and syringe thoroughly according to the manufacturer's protocol to avoid contamination.[11]
-
-
Concentration Guidelines:
-
The concentration of the macromolecule in the cell and the ligand in the syringe should be chosen to satisfy the "c-window" (1 < c < 1000), where c = n * [Macromolecule] / K D . An ideal c-value is typically between 10 and 100.[7]
-
For an expected K D in the nanomolar range (as seen with nucleotides), a starting concentration for the RyR1 R12 domain could be 10-20 µM in the cell.
-
The ligand concentration in the syringe should be 10-20 times higher than the macromolecule concentration in the cell.[11]
-
-
Titration:
-
Load the RyR1 R12 domain solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Program a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Set the stirring speed to ensure rapid mixing without causing protein denaturation.
-
-
Control Experiments:
-
Perform a control titration by injecting the this compound solution into the buffer alone to measure the heat of dilution.[10] This value will be subtracted from the experimental data.
-
Data Analysis
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution obtained from the control experiment.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument (e.g., Origin).
-
The fitting will yield the thermodynamic parameters: K D (or its inverse, the association constant K A ), n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(K A ).[7]
Visualizations
Experimental Workflow
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. jove.com [jove.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Application Notes: Investigating RyR1 Mutants with Azumolene in HEK293 Cells
Introduction
The Ryanodine (B192298) Receptor 1 (RyR1) is a large ion channel located on the sarcoplasmic/endoplasmic reticulum membrane, primarily responsible for regulating the release of calcium (Ca²⁺) into the cytoplasm, a process critical for muscle excitation-contraction coupling.[1] Mutations in the RYR1 gene are linked to severe neuromuscular disorders, including Malignant Hyperthermia (MH) and Central Core Disease (CCD).[2][3][4] These mutations often result in "leaky" channels, leading to aberrant Ca²⁺ release, which can trigger hypermetabolic crises when exposed to certain anesthetics (in the case of MH) or cause chronic muscle weakness.[1][2][5]
Azumolene is a potent, water-soluble analog of dantrolene (B1669809), the only specific drug approved for treating MH crises.[6][7] Like dantrolene, this compound acts by directly binding to the RyR1 channel, suppressing abnormal Ca²⁺ release.[6][8][9] Its significantly improved water solubility (approximately 30-fold greater than dantrolene) makes it a valuable compound for research and potential clinical applications, as it allows for more rapid preparation and administration.[6][7]
The Human Embryonic Kidney 293 (HEK293) cell line is an ideal heterologous expression system for studying RyR1 channel function.[10] These cells do not endogenously express RyR1, providing a null background to investigate the functional consequences of specific wild-type or mutant RyR1 channels upon transfection.[2][3][11] This allows researchers to isolate the effects of a particular mutation on channel activity and to screen for potential therapeutic agents like this compound.
Data Presentation
The following tables summarize quantitative data regarding the efficacy of this compound in inhibiting RyR1-mediated calcium release.
Table 1: Inhibitory Effect of this compound on Mutant RyR1 in HEK293 Cells
This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound on a known Malignant Hyperthermia-associated RyR1 mutant expressed in HEK293 cells.
| Compound | RyR1 Mutant | Assay Description | IC₅₀ (µM) | Reference |
| This compound | R2163C | Inhibition of ER Ca²⁺ leakage in stably expressing HEK293 cells | 0.41 | [9] |
| Dantrolene | R2163C | Inhibition of ER Ca²⁺ leakage in stably expressing HEK293 cells | 0.26 | [9] |
Table 2: Comparative Properties of this compound and Dantrolene
This table highlights the key differences and similarities between this compound and its parent compound, Dantrolene.
| Parameter | This compound | Dantrolene | Key Finding | Reference |
| Mechanism of Action | Inhibits RyR1-mediated Ca²⁺ release | Inhibits RyR1-mediated Ca²⁺ release | Both compounds target the RyR1 channel to suppress aberrant calcium release. | [6][7] |
| Potency | Equipotent to Dantrolene | Standard for MH treatment | In-vitro and in-vivo models show comparable potency in managing MH. | [6] |
| Water Solubility | ~30-fold greater than Dantrolene | Low | This compound's higher solubility is a significant advantage for rapid formulation. | [6][7] |
| Binding Site on RyR1 | Repeat12 (R12) Domain | Repeat12 (R12) Domain | Both ligands bind cooperatively to a pseudosymmetric cleft on the R12 domain. | [9][12] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing this compound's effect on RyR1 mutants.
Caption: this compound's mechanism of action on the RyR1 calcium release channel.
Caption: Logic of RyR1 pathogenicity and therapeutic intervention with this compound.
Experimental Protocols
Protocol 1: HEK293 Cell Culture and Transfection with RyR1 Plasmids
This protocol outlines the procedure for maintaining HEK293 cells and transiently transfecting them with plasmids encoding wild-type or mutant RyR1.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA (e.g., pcDNA3.1 vector) containing the RyR1 cDNA of interest
-
Transfection reagent (e.g., Lipofectamine™ LTX or 3000)[13][14]
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates or 35 mm dishes with poly-L-lysine coated coverslips[15]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells onto poly-L-lysine coated coverslips in 6-well plates at a density of 4.5 - 6.0 x 10⁵ cells per well in 2 mL of complete growth medium.[14] Ensure cells are 50-80% confluent on the day of transfection.[13]
-
Transfection Complex Preparation (per well):
-
In tube A, dilute 1-2.5 µg of RyR1 plasmid DNA into 100-250 µL of Opti-MEM™.[13][14]
-
In tube B, add 2-4 µL of Lipofectamine™ reagent to 100-250 µL of Opti-MEM™.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.[10][13]
-
-
Transfection: Gently add the DNA-lipid complex mixture dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for RyR1 protein expression.[16] After 6 hours, the medium can be replaced with fresh complete growth medium to reduce cytotoxicity if needed.[14]
Protocol 2: Intracellular Calcium Measurement using Fura-2 AM
This protocol describes how to measure intracellular Ca²⁺ changes in response to RyR1 activation using the ratiometric dye Fura-2 AM.[17][18]
Materials:
-
Transfected HEK293 cells on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO
-
HEPES-Buffered Saline Solution (HBSS) or similar recording buffer.[17]
-
RyR1 agonist (e.g., 4-chloro-m-cresol (4-CmC) or Caffeine)
-
Fluorescence imaging system (microscope or plate reader) capable of excitation at 340 nm and 380 nm, and emission detection at ~510 nm.[17][19]
Procedure:
-
Prepare Loading Solution:
-
Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.
-
For the working solution, dilute the Fura-2 AM stock into the recording buffer to a final concentration of 1-5 µM.[15] If using, add Pluronic F-127 to a final concentration of 0.01-0.02%. Vortex well.
-
-
Dye Loading:
-
Washing and De-esterification:
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Set up the imaging software to acquire fluorescence emission at 510 nm while alternating excitation between 340 nm and 380 nm.[19]
-
Protocol 3: Application of this compound and Data Analysis
This protocol details the application of this compound and the subsequent analysis of its effect on RyR1-mediated Ca²⁺ release.
Materials:
-
Fura-2 loaded, RyR1-expressing HEK293 cells
-
Stock solution of this compound in DMSO or water
-
Stock solution of RyR1 agonist (e.g., Caffeine or 4-CmC)
-
Data analysis software (e.g., ImageJ, MATLAB, or similar)
Procedure:
-
Establish Baseline: Begin imaging and record the baseline 340/380 fluorescence ratio for 1-2 minutes to ensure a stable signal.
-
Apply this compound:
-
For inhibition studies, perfuse the cells with recording buffer containing the desired concentration of this compound. Incubate for 5-15 minutes.
-
To determine IC₅₀, a dose-response curve should be generated using multiple concentrations of this compound.
-
-
Activate RyR1: While continuing to record, apply the RyR1 agonist (e.g., 20 mM Caffeine or 100-1000 µM 4-CmC) to stimulate Ca²⁺ release.[11][16]
-
Data Acquisition: Continue recording until the Ca²⁺ signal peaks and returns toward baseline.
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to that from 380 nm excitation (F340/F380).[19]
-
Normalize the response by dividing the ratio at each time point (R) by the initial baseline ratio (R₀).
-
The peak of the Ca²⁺ transient in the presence of this compound can be compared to the control (vehicle-treated) peak to determine the percent inhibition.
-
Plot the percent inhibition against the log of this compound concentration and fit with a sigmoidal curve to calculate the IC₅₀ value.
-
References
- 1. ryr1.org [ryr1.org]
- 2. Ca2+ signaling in HEK-293 and skeletal muscle cells expressing recombinant ryanodine receptors harboring malignant hyperthermia and central core disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into channel modulation mechanism of RYR1 mutants using Ca2+ imaging and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ryr1.org [ryr1.org]
- 5. A novel RyR1-selective inhibitor prevents and rescues sudden death in mouse models of malignant hyperthermia and heat stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hek293.com [hek293.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brainvta.tech [brainvta.tech]
- 16. researchgate.net [researchgate.net]
- 17. hellobio.com [hellobio.com]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Azumolene: Application Notes and Protocols for Permeabilized Muscle Fiber Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azumolene is a water-soluble analog of dantrolene (B1669809), a skeletal muscle relaxant used in the treatment of malignant hyperthermia.[1][2] Its primary mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum (SR), making it a valuable tool for investigating excitation-contraction coupling and related myopathies.[2][3] These application notes provide detailed protocols for the use of this compound in permeabilized muscle fibers, a model system that allows for direct investigation of intracellular calcium dynamics and contractile function.
Mechanism of Action
This compound exerts its effects primarily through modulation of the ryanodine (B192298) receptor (RyR1), the main calcium release channel in the SR of skeletal muscle.[3] It reduces the likelihood of RyR1 channel opening, thereby decreasing the frequency of spontaneous calcium release events known as "calcium sparks."[3] This action is thought to involve binding to the RyR1 complex, which allosterically influences its gating and functional regulation.[4] Additionally, this compound has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to RyR1 activation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on skeletal muscle preparations.
| Parameter | Muscle Preparation | Species | Value | Reference |
| IC50 (Twitch Inhibition) | Extensor Digitorum Longus | Mouse | 2.8 ± 0.8 µM | [1] |
| Soleus | Mouse | 2.4 ± 0.6 µM | [1] | |
| Gastrocnemius (in vivo) | Guinea Pig | 1.2 ± 0.1 mg/kg | [1] | |
| EC50 (Ca2+ Spark Suppression) | Permeabilized Skeletal Muscle Fibers | Frog | 0.25 µM | [3] |
| Inhibition of [3H]PN200-110 binding | Transverse Tubule Dihydropyridine (B1217469) Receptors | Porcine | ~20 µM | [6] |
Table 1: Potency of this compound in Inhibiting Muscle Function and Calcium Release. This table provides a summary of the half-maximal inhibitory (IC50) and effective (EC50) concentrations of this compound in various muscle preparations.
| Agent | Concentration | Effect on MH-susceptible muscle | Reference |
| Halothane | 3% | Inhibition of hypercontractility by 6 µM this compound | [2] |
| Caffeine | 2 mM | Inhibition of hypercontractility by 6 µM this compound | [2] |
| Potassium Chloride | 80 mM | Inhibition of hypercontractility by 6 µM this compound | [2] |
| Caffeine | 8 mM | Significant inhibition of contractures by 10 µM this compound | [1] |
Table 2: Efficacy of this compound in Malignant Hyperthermia Models. This table details the effective concentrations of this compound in preventing or reversing contractures induced by various agents in malignant hyperthermia (MH)-susceptible muscle.
Experimental Protocols
Protocol 1: Preparation of Permeabilized Skeletal Muscle Fibers
This protocol describes the chemical permeabilization of single muscle fibers, allowing for direct access to the intracellular environment.
Materials:
-
Isolated single muscle fibers (e.g., from mouse extensor digitorum longus or soleus)[7]
-
Relaxing solution (e.g., containing 100 mM KCl, 20 mM imidazole, 7 mM MgCl2, 2 mM EGTA, 4 mM ATP, pH 7.0)
-
Permeabilizing agent (e.g., Saponin)
-
Internal solution buffer[8]
Procedure:
-
Isolate single muscle fibers from the desired muscle tissue following established dissection protocols.[7]
-
Briefly expose the isolated fiber to a relaxing solution containing a permeabilizing agent such as saponin (B1150181). The optimal concentration and duration of saponin exposure should be determined empirically for the specific muscle type.[8]
-
Wash the permeabilized fiber thoroughly with the internal solution buffer to remove the permeabilizing agent and any residual extracellular components.
-
The permeabilized fiber is now ready for experimental manipulation.
Protocol 2: In Vitro Muscle Contracture Assay
This protocol measures the effect of this compound on muscle contractures induced by pharmacological agents.
Materials:
-
Isolated muscle strip
-
Organ bath with physiological buffer
-
Force transducer and data acquisition system
-
Contracture-inducing agents (e.g., caffeine, halothane)[8]
-
This compound stock solution
Procedure:
-
Mount the isolated muscle strip between a fixed point and a force transducer in the organ bath containing physiological buffer.[8]
-
Allow the muscle to equilibrate for at least 30 minutes under a slight resting tension.[8]
-
Induce muscle contracture by adding a known concentration of a contracture-inducing agent (e.g., caffeine) to the bath.
-
Record the isometric force generated by the muscle.
-
To test the preventive effect, pre-incubate the muscle with this compound before adding the contracture-inducing agent.
-
To test the reversal effect, add this compound to the bath after the contracture has developed.
-
Analyze the force data to quantify the effect of this compound on muscle contracture.
Protocol 3: Calcium Spark Imaging in Permeabilized Fibers
This protocol is used to visualize and quantify spontaneous calcium release events (calcium sparks) and the effect of this compound on their frequency and properties.
Materials:
-
Permeabilized single muscle fiber
-
Internal solution buffer containing a fluorescent Ca2+ indicator (e.g., Fluo-4 pentapotassium salt)[8]
-
Confocal microscope with line-scanning capability[8]
-
This compound stock solution
Procedure:
-
Incubate the permeabilized fiber in the internal solution containing the Ca2+ indicator to load the myoplasm.[8]
-
Transfer the fiber to the microscope stage.
-
Using the confocal microscope in line-scan mode, record spontaneous Ca2+ sparks under control conditions.[8]
-
Add this compound to the internal solution and allow for a brief equilibration period.
-
Record Ca2+ sparks in the presence of this compound.
-
Use appropriate software to detect and analyze the frequency, amplitude, and spatial/temporal properties of the Ca2+ sparks.[8]
-
Compare the data from before and after this compound application to determine its effect.[8]
Signaling Pathway
Conclusion
This compound is a potent and valuable pharmacological tool for studying skeletal muscle physiology and pathophysiology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in permeabilized muscle fiber preparations to investigate its effects on calcium signaling and muscle function. Its water solubility and well-characterized mechanism of action make it a superior alternative to dantrolene for many in vitro applications.
References
- 1. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hindlimb Muscle Dissection, Permeabilization, and Respirometry [protocols.io]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Contracture Test (IVCT) with Azumolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The In Vitro Contracture Test (IVCT) is the gold-standard diagnostic method for determining susceptibility to Malignant Hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2] This condition is triggered by certain volatile anesthetics and depolarizing muscle relaxants, leading to a hypermetabolic state in skeletal muscle.[3][4] The underlying cause is often a mutation in the ryanodine (B192298) receptor (RyR1), the primary calcium release channel in the sarcoplasmic reticulum, resulting in uncontrolled calcium release.[4][5]
Azumolene is a water-soluble analog of dantrolene, the only specific treatment for an MH crisis.[3][6] Its primary advantage is its approximately 30-fold greater water solubility, facilitating faster preparation and administration in emergency situations.[3][4] this compound, like dantrolene, acts by inhibiting the aberrant release of calcium from the sarcoplasmic reticulum, though the precise mechanism involves modulating the RyR1 channel to stabilize it in a closed state.[4][7]
These application notes provide detailed protocols for utilizing the IVCT to evaluate the efficacy of this compound in preventing and reversing muscle contractures in both normal and MH-susceptible skeletal muscle.
Data Presentation
Table 1: Comparative Efficacy of this compound and Dantrolene in In Vitro Muscle Twitch Inhibition
| Preparation | Agent | IC50 (µM) | Reference |
| Mouse Extensor Digitorum Longus | This compound | 2.8 ± 0.8 | [8] |
| Mouse Extensor Digitorum Longus | Dantrolene | 1.6 ± 0.4 | [8] |
| Mouse Soleus | This compound | 2.4 ± 0.6 | [8] |
| Mouse Soleus | Dantrolene | 3.5 ± 1.2 | [8] |
Table 2: Effect of this compound on Caffeine-Induced Contractures in Malignant Hyperthermia Susceptible (MHS) Muscle
| Agent | Concentration | Effect | Reference |
| This compound | 10 µM | Effective in blocking and reversing caffeine-induced contracture | [9] |
| This compound | 6 µM | Inhibited hypercontractility induced by 2 mmol/L caffeine (B1668208) | [10] |
| This compound | 6 µM | Prevented and reversed abnormal contractures induced by caffeine | [10] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Prophylactic Efficacy of this compound using IVCT
This protocol assesses the ability of this compound to prevent contractures when administered before exposure to a triggering agent.
1. Materials and Reagents
-
Freshly excised skeletal muscle biopsy (human or swine).[11]
-
Krebs-Ringer solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose).[12]
-
Carbogen gas (95% O₂, 5% CO₂).
-
This compound sodium salt.
-
Triggering agents: Halothane, Caffeine.
-
Tissue bath system with force transducers.
2. Muscle Biopsy and Preparation
-
Obtain a skeletal muscle biopsy (typically from the quadriceps) under a trigger-free anesthetic.[11]
-
Immediately place the muscle sample in chilled, carbogen-gassed Krebs-Ringer solution for transport to the laboratory.[12]
-
In the lab, dissect the muscle into individual bundles approximately 20-25 mm in length and 2-3 mm in thickness.[12]
-
Mount each muscle bundle vertically in a tissue bath containing Krebs-Ringer solution maintained at 37°C and continuously gassed with carbogen. The pH should be maintained between 7.35 and 7.45.[12]
-
Attach one end of the muscle to a fixed point and the other to a sensitive force transducer.
-
Allow the muscle to equilibrate for at least 20-30 minutes, adjusting the length to achieve a stable baseline tension (e.g., 2 mN or 0.2 g).[11][13]
3. Experimental Procedure
-
Divide the muscle bundles into control and experimental groups (at least two bundles per group).
-
For the experimental group, add this compound to the tissue bath to achieve the desired final concentration (e.g., starting with 10 µM).[9] For the control group, add an equivalent volume of the vehicle (Krebs-Ringer solution).
-
Incubate for a predetermined period (e.g., 15-20 minutes).
-
For Halothane Challenge:
-
Expose both control and this compound-treated muscle bundles to incremental concentrations of halothane (e.g., 0.5%, 1.0%, 2.0%, corresponding to approximately 0.11, 0.22, and 0.44 mmol/L).[11][12]
-
Maintain each concentration for at least 3 minutes or until a stable contracture is reached.[12]
-
Continuously record the isometric force generated by the muscle.
-
-
For Caffeine Challenge:
-
Expose both control and this compound-treated muscle bundles to incrementally increasing concentrations of caffeine (e.g., 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 8.0 mmol/L).[9]
-
Add each concentration cumulatively after the response to the previous concentration has plateaued.
-
Continuously record the isometric force.
-
4. Data Analysis
-
For the halothane test, determine the threshold concentration that elicits a contracture of at least 2 mN (0.2 g) above baseline.[11]
-
For the caffeine test, determine the concentration that produces a specific contracture force (e.g., 2 mN).
-
Compare the threshold concentrations and the maximal contracture force between the this compound-treated and control groups. A significant increase in the trigger threshold or a decrease in maximal contracture in the this compound group indicates prophylactic efficacy.
Protocol 2: Therapeutic Efficacy of this compound using IVCT
This protocol assesses the ability of this compound to reverse an ongoing contracture induced by a triggering agent.
1. Materials, Reagents, and Muscle Preparation
-
Follow steps 1 and 2 from Protocol 1.
2. Experimental Procedure
-
After equilibration, expose a muscle bundle to a fixed concentration of a triggering agent known to cause a sustained contracture (e.g., 3% halothane or 2 mmol/L caffeine for MHS muscle).[10]
-
Allow the contracture to develop and reach a stable plateau.
-
Once the contracture is stable, add this compound to the tissue bath in a cumulative, dose-dependent manner (e.g., 1 µM, 5 µM, 10 µM).
-
Record the force (relaxation) after the addition of each concentration of this compound.
-
In a parallel control experiment, add an equivalent volume of the vehicle instead of this compound to observe the natural course of the contracture.
3. Data Analysis
-
Quantify the degree of muscle relaxation as a percentage of the peak contracture force.
-
Calculate the EC50 (half-maximal effective concentration) for this compound-induced relaxation.
-
Compare the rate and extent of relaxation between this compound-treated and control muscle bundles. A rapid and significant decrease in tension indicates therapeutic efficacy.[10]
Conclusion
The In Vitro Contracture Test is an indispensable tool for evaluating the pharmacological effects of agents like this compound on skeletal muscle. The protocols outlined provide a framework for assessing both the prophylactic and therapeutic potential of this compound in the context of Malignant Hyperthermia. Given its favorable solubility profile and equipotency to dantrolene, this compound presents a promising alternative for the management of this critical condition.[3][9][14] These standardized in vitro methods are crucial for preclinical drug development and for furthering our understanding of excitation-contraction coupling in skeletal muscle.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular genetic testing for malignant hyperthermia susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Ca2+ sparks in skeletal muscle fibers [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testing for MH — European Malignant Hyperthermia Group [emhg.org]
- 12. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]
- 13. In vitro contracture testing for the diagnosis of malignant hyperthermia susceptibility | Lund University [lunduniversity.lu.se]
- 14. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Azumolene's Cardioprotective Effects in a Langendorff-Perfused Heart Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Langendorff-perfused isolated heart is a cornerstone ex vivo model in cardiovascular research, providing a platform to study cardiac function in a controlled environment, free from systemic neurohormonal influences. This model is particularly valuable for investigating the direct effects of pharmacological agents on the heart. Azumolene, a dantrolene (B1669809) analog, has emerged as a promising cardioprotective agent, particularly in the context of ischemia-reperfusion (I/R) injury. Its mechanism of action involves the stabilization of the ryanodine (B192298) receptor 2 (RyR2), a key calcium release channel in cardiomyocytes, thereby mitigating abnormal calcium handling that contributes to cardiac dysfunction and arrhythmias.
These application notes provide a detailed protocol for utilizing the Langendorff-perfused rabbit heart model to investigate the efficacy of this compound in mitigating I/R injury. The protocols cover the preparation of necessary solutions, the experimental setup, and data acquisition and analysis. Additionally, quantitative data from relevant studies are summarized, and the underlying signaling pathway of this compound's action is illustrated.
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiac functional parameters in a Langendorff-perfused rabbit heart model subjected to ischemia-reperfusion injury.
Table 1: Effect of this compound on Left Ventricular Developed Pressure (LVDP) and Maximum Rate of Pressure Development (dP/dtmax) Post-Ischemic Long-Duration Ventricular Fibrillation (LDVF)
| Treatment Group | Parameter | Baseline | Post-LDVF | % of Baseline |
| Control (Vehicle) | LVDP (mmHg) | 100% | - | 36.8% ± 6.1% |
| dP/dtmax (mmHg/s) | 100% | - | 45.3% ± 6.5% | |
| This compound | LVDP (mmHg) | 100% | - | 74.0% ± 8.1% |
| dP/dtmax (mmHg/s) | 100% | - | 80.8% ± 7.9% |
Data presented as mean ± SEM. This compound treatment significantly mitigated the decline in LVDP and dP/dtmax following ischemic LDVF compared to the control group.[1]
Table 2: Effect of this compound on Ventricular Fibrillation (VF) Reinducibility and Calcium Dynamics
| Treatment Group | Parameter | Measurement |
| Control (Vehicle) | Episodes of Refibrillation (≥ 10s) | Higher Incidence |
| Spontaneous Calcium Elevation | Significantly Higher | |
| This compound | Episodes of Refibrillation (≥ 10s) | Fewer Episodes (P = 0.01) |
| Spontaneous Calcium Elevation | Significantly Lower (P = 0.002) |
This compound treatment reduced the vulnerability to ventricular refibrillation and improved calcium dynamics following long-duration ventricular fibrillation.[2]
Experimental Protocols
Protocol 1: Preparation of Krebs-Henseleit Buffer (1 Liter)
Materials:
-
NaCl: 7.59 g (130 mM)
-
KCl: 0.33 g (4.4 mM)
-
CaCl₂·2H₂O: 0.32 g (2.2 mM)
-
MgSO₄·7H₂O: 0.074 g (0.3 mM)
-
NaHCO₃: 2.02 g (24 mM)
-
NaH₂PO₄·H₂O: 0.17 g (1.2 mM)
-
D-Glucose: 2.16 g (12 mM)
-
Ultrapure water
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Dissolve all salts, except for CaCl₂·2H₂O, in approximately 800 mL of ultrapure water.
-
In a separate beaker, dissolve CaCl₂·2H₂O in approximately 100 mL of ultrapure water.
-
Slowly add the CaCl₂ solution to the main buffer solution while stirring to prevent precipitation.
-
Add D-Glucose and stir until fully dissolved.
-
Bring the final volume to 1 Liter with ultrapure water.
-
Continuously bubble the solution with carbogen gas for at least 20 minutes to achieve a physiological pH of 7.4.
-
Verify the pH using a calibrated pH meter.
-
Sterilize the buffer by passing it through a 0.22 µm filter.
-
Warm the buffer to 37°C before use.
Protocol 2: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Krebs-Henseleit buffer
Procedure:
-
Stock Solution (10 mM):
-
Weigh the appropriate amount of this compound powder.
-
Dissolve the powder in pure, sterile-filtered DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
-
-
Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in pre-warmed (37°C) Krebs-Henseleit buffer to achieve the desired final experimental concentration.
-
Vehicle Control: Prepare a vehicle control solution by performing the same dilution steps with DMSO alone in the Krebs-Henseleit buffer. The final concentration of DMSO in both the this compound and vehicle control solutions should be identical and ideally less than 0.1%.
-
Protocol 3: Langendorff-Perfused Rabbit Heart Model for Ischemia-Reperfusion Injury
Materials:
-
New Zealand White rabbit (2.5-3.0 kg)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)
-
Peristaltic pump (for constant flow perfusion) or pressure transducer (for constant pressure perfusion)
-
Surgical instruments (scissors, forceps, sutures)
-
Latex balloon and pressure transducer for measuring left ventricular pressure
-
Data acquisition system (e.g., PowerLab with LabChart software)
-
Warmed (37°C) and oxygenated Krebs-Henseleit buffer
-
This compound working solution and vehicle control solution
Procedure:
-
Animal Preparation and Heart Excision:
-
Anesthetize the rabbit and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
-
Cannulation and Perfusion:
-
Trim away excess tissue and identify the aorta.
-
Securely cannulate the aorta onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced.
-
Initiate retrograde perfusion with warmed, oxygenated Krebs-Henseleit buffer at a constant pressure of approximately 70 mmHg. The heart should resume spontaneous beating.
-
-
Instrumentation and Stabilization:
-
Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle through an incision in the left atrium.
-
Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.
-
Allow the heart to stabilize for a 20-30 minute equilibration period. During this time, continuously record baseline parameters:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP = Systolic Pressure - Diastolic Pressure)
-
Maximum rate of pressure increase (+dP/dtmax)
-
Maximum rate of pressure decrease (-dP/dtmax)
-
Coronary Flow (CF)
-
-
-
Ischemia-Reperfusion Protocol:
-
Baseline: Record stable baseline data for 10-15 minutes.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a predetermined period (e.g., 30 minutes).
-
Reperfusion: Initiate reperfusion with either the this compound working solution or the vehicle control solution for a specified duration (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Continuously record all hemodynamic parameters throughout the experiment using the data acquisition system.
-
Analyze the data to compare the recovery of cardiac function in the this compound-treated group versus the control group. Key parameters to assess include the recovery of LVDP and +dP/dtmax during the reperfusion period.
-
Perform statistical analysis to determine the significance of any observed differences.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Ischemia-Reperfusion Injury
During ischemia-reperfusion, there is an increase in catecholamine levels, leading to the activation of β-adrenergic receptors and subsequent stimulation of adenylyl cyclase. This results in an elevation of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then hyperphosphorylates the ryanodine receptor 2 (RyR2) at serine 2808. This hyperphosphorylation leads to the dissociation of the stabilizing protein calstabin 2 (FKBP12.6) from the RyR2 complex, resulting in a "leaky" channel that contributes to diastolic calcium overload, delayed afterdepolarizations, and an increased propensity for arrhythmias. This compound acts by binding to the hyperphosphorylated RyR2, stabilizing its closed state, and preventing the excessive calcium leak, thereby exerting its cardioprotective effects.
Caption: this compound's cardioprotective signaling pathway.
Experimental Workflow for Langendorff-Perfused Heart and this compound Study
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for this compound study.
References
Troubleshooting & Optimization
Azumolene solubility issues in experimental buffers
Welcome to the technical support center for azumolene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility challenges and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a direct-acting skeletal muscle relaxant and a structural analog of dantrolene (B1669809).[1] Its primary mechanism of action is the inhibition of calcium (Ca2+) release from the sarcoplasmic reticulum by modulating the ryanodine (B192298) receptor (RyR1).[2] Like many organic molecules, the this compound free base has limited solubility in aqueous solutions. To address this, it is often synthesized as a sodium salt (this compound Sodium), which is significantly more water-soluble.[3] Issues typically arise when preparing concentrated stock solutions or when diluting from an organic solvent into an aqueous experimental buffer.
Q2: What is the difference between this compound and this compound Sodium?
A2: this compound can be considered the free base form of the molecule, which is poorly soluble in water. This compound Sodium is the salt form, which is approximately 30-fold more water-soluble than its parent compound, dantrolene, making it the preferred choice for most aqueous experimental setups.[3][4] When a product is listed as "this compound" with high water solubility, it is typically the sodium salt.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3:
-
For this compound Sodium (the water-soluble form): Sterile, purified water or an aqueous buffer like Phosphate-Buffered Saline (PBS) is recommended for preparing stock solutions (e.g., 10 mM).[5]
-
For this compound free base (or for high-concentration stocks): Dimethyl sulfoxide (B87167) (DMSO) is the most common organic solvent. A solubility of 13.89 mg/mL (approximately 39.78 mM) in DMSO has been reported.[6]
Q4: What is a typical experimental concentration range for this compound?
A4: The effective concentration varies by application. For in vitro cell-based assays, concentrations typically range from 0.1 µM to 10 µM.[5] An effective concentration of 6 µM was used to inhibit hypercontractility in isolated porcine muscle, and IC50 values for inhibiting muscle twitches in mice are reported to be between 2.4 and 2.8 µM.[5][7][8]
Q5: How should I store this compound stock solutions?
A5:
-
Powder: Store desiccated at -20°C for long-term stability.
-
Aqueous Stock Solutions: Prepare fresh if possible. If storage is necessary, filter-sterilize, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -20°C, protected from light.[5]
-
DMSO Stock Solutions: Store in small, single-use aliquots at -20°C or -80°C. They can be stable for at least a year at -20°C.[6]
Q6: What is the stability of this compound in aqueous buffers?
A6: While specific stability studies for this compound are not widely published, data from its parent compound, dantrolene, can provide guidance. Dantrolene exhibits maximum stability in aqueous solutions at a neutral pH of 7.4.[9][10] Degradation is observed in both acidic (pH < 7) and alkaline (pH > 8) conditions. It is recommended to prepare aqueous solutions fresh and use them promptly, especially if the buffer pH deviates significantly from neutral.
Troubleshooting Guides
This section addresses common problems encountered during the preparation and use of this compound solutions.
Issue 1: this compound Sodium powder is not dissolving in my aqueous buffer.
-
Potential Cause 1: Solubility Limit Exceeded.
-
Solution: Although significantly more soluble than dantrolene, this compound Sodium still has a finite solubility. Attempting to make a stock solution that is too concentrated may fail. Please refer to the solubility data table below. Try preparing a more dilute stock solution.
-
-
Potential Cause 2: Incorrect pH.
-
Solution: Based on its analog dantrolene, this compound's stability and solubility are likely optimal around neutral pH.[9] Ensure your buffer's pH is near 7.4. Highly acidic or alkaline buffers may reduce solubility or promote degradation.
-
-
Potential Cause 3: Low Temperature.
-
Solution: Solubility of most compounds decreases at lower temperatures. Ensure your buffer is at room temperature or gently warm it to 37°C during dissolution.
-
Issue 2: My solution turns cloudy or a precipitate forms after diluting a DMSO stock into my aqueous buffer/media.
This is a very common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent is introduced too quickly into an aqueous environment where its solubility is much lower.
-
Potential Cause 1: Localized High Concentration.
-
Solution: The concentration of this compound at the point of addition transiently exceeds its aqueous solubility limit. To prevent this, add the DMSO stock to the aqueous buffer slowly, drop-by-drop, while vigorously vortexing or stirring the buffer. This ensures rapid dispersion.
-
-
Potential Cause 2: Final Concentration Too High.
-
Solution: The intended final concentration of this compound may be above its solubility limit in your specific buffer or cell culture medium. Try working with a lower final concentration.
-
-
Potential Cause 3: High Final DMSO Concentration.
-
Solution: While DMSO is a good solvent for this compound, it can also alter the properties of the aqueous buffer. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[5] A high final DMSO percentage does not guarantee solubility and can still lead to precipitation.
-
-
Potential Cause 4: "Salting Out" Effect.
-
Solution: Cell culture media and some buffers are rich in salts, which can decrease the solubility of organic compounds. If you continue to experience issues, consider preparing an intermediate dilution of your DMSO stock in a simpler buffer (like PBS) before the final dilution into the complex medium.
-
Data Presentation: this compound Solubility
The following table summarizes known solubility data for this compound. Note that precise quantitative data in common biological buffers is not widely published and may need to be determined empirically.
| Compound Form | Solvent/Buffer | Temperature | Solubility | Citation |
| This compound (Free Base) | DMSO | Room Temp. | 13.89 mg/mL (~39.78 mM) | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temp. | 1.39 mg/mL (~3.98 mM) | [6] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Room Temp. | ≥ 1.39 mg/mL (≥ 3.98 mM) | [6] | |
| This compound Sodium | Water | Room Temp. | ~30-fold more soluble than dantrolene sodium. | [3][4] |
| Purified Water | Room Temp. | Sufficient to prepare stable solutions of 5-15 µg/mL. | [11] | |
| PBS | Room Temp. | Sufficient to prepare stock solutions (e.g., 10 mM). | [5] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Stock Solution (this compound Sodium)
This protocol is recommended when using the water-soluble sodium salt for direct preparation in an aqueous vehicle.
-
Aseptic Technique: In a sterile environment (e.g., laminar flow hood), weigh the desired amount of this compound Sodium powder using a calibrated microbalance.
-
Dissolution: Add a precise volume of sterile, room-temperature buffer (e.g., PBS, pH 7.4) to the powder to achieve the target stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquoting and Storage: Aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparation of High-Concentration DMSO Stock Solution
This protocol is suitable for the this compound free base or for creating a highly concentrated stock of the sodium salt.
-
Aseptic Technique: In a sterile environment, weigh the desired amount of this compound powder.
-
Dissolution: Add a precise volume of high-purity, anhydrous DMSO to the powder to achieve the desired high concentration (e.g., 40 mM).
-
Mixing: Vortex the vial thoroughly until all powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[6]
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use, low-retention vials. Store at -20°C or -80°C in a desiccated container.
Protocol 3: Recommended Dilution of a DMSO Stock into Aqueous Buffer
This protocol minimizes the risk of precipitation when preparing working solutions from a DMSO stock.
-
Preparation: Pre-warm your target aqueous buffer or cell culture medium to room temperature or 37°C.
-
Vortexing: Place the tube containing the aqueous buffer on a vortex mixer set to a medium-high speed.
-
Slow Addition: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex.
-
Continued Mixing: Allow the solution to vortex for an additional 15-30 seconds after adding the stock to ensure it is thoroughly mixed.
-
Visual Inspection: Visually inspect the final working solution against a dark background to check for any cloudiness or precipitate. If the solution is not clear, it should not be used.
-
Immediate Use: Use the freshly prepared working solution immediately for best results.
Visualizations
Workflow and Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. primescholars.com [primescholars.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 10. paperso.journal7publish.com [paperso.journal7publish.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
Optimizing Azumolene Concentration for Calcium Spark Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Azumolene in calcium spark analysis. This compound, a water-soluble analog of dantrolene, is a modulator of the ryanodine (B192298) receptor (RyR) and a valuable tool for investigating intracellular calcium signaling.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on calcium sparks?
This compound primarily acts by suppressing the opening rate of the ryanodine receptor (RyR) channels in the sarcoplasmic reticulum (SR).[1] This leads to a dose-dependent decrease in the frequency of spontaneous calcium sparks.[1] Studies have shown that this compound decreases the likelihood of the channel openings that initiate sparks, but has little to no systematic effect on the amplitude, duration, or spatial width of the sparks that do occur.[1]
Q2: What is a typical effective concentration range for this compound in calcium spark experiments?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, most studies report a dose-dependent inhibition of calcium spark frequency in the range of 0.1 µM to 10 µM.[1] An EC50 of approximately 0.25 µM has been reported in permeabilized frog skeletal muscle fibers.[1] For initial experiments, a concentration range of 1 µM to 10 µM is a reasonable starting point.[2]
Q3: How does this compound affect store-operated calcium entry (SOCE)?
This compound has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the activation of the RyR1 receptor by agonists like caffeine (B1668208) and ryanodine.[3][4] However, it does not appear to affect SOCE induced by thapsigargin, which suggests that this compound can distinguish between different mechanisms of SOCE activation.[3][4]
Q4: What is the recommended solvent for preparing this compound stock solutions?
Due to its enhanced water solubility compared to dantrolene, this compound sodium salt can be dissolved in aqueous buffers.[5] However, for preparing concentrated stock solutions, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is commonly used. A stock solution of 10 mM in DMSO is a typical starting point. It is crucial to use anhydrous DMSO to avoid precipitation.
Q5: Are there any known off-target effects of this compound?
While this compound is considered a specific modulator of the ryanodine receptor, high concentrations may have off-target effects. One study on the related compound, dantrolene, suggested that it does not directly inhibit L-type calcium channels (CaV1.1) but its effect on these channels requires the presence of RyR1.[6] It is always advisable to perform appropriate controls to rule out potential confounding effects in your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in calcium spark frequency after this compound application. | 1. Insufficient this compound concentration: The concentration may be too low for your specific cell type or experimental conditions.2. Inadequate incubation time: The drug may not have had enough time to reach its target.3. Degraded this compound stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation.4. Drug-resistant RyR isoform: The cells may express an RyR isoform that is less sensitive to this compound. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your system.[1]2. Increase incubation time: Allow for a longer pre-incubation period with this compound (e.g., 15-30 minutes) before imaging.3. Prepare fresh stock solution: Use a new vial of this compound and prepare a fresh stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C.4. Verify RyR isoform expression: Confirm the presence of RyR1 or other sensitive isoforms in your cell model. |
| Unexpected changes in calcium spark amplitude or kinetics. | 1. High this compound concentration: Although typically minimal, very high concentrations might have secondary effects.2. Alterations in SR calcium load: Changes in SR calcium levels can influence spark characteristics.[7]3. Data analysis artifacts: The software parameters for spark detection may need adjustment. | 1. Lower the this compound concentration: Use the lowest effective concentration determined from your dose-response curve.2. Monitor SR calcium load: Use a low-affinity calcium indicator within the SR to assess if this compound is altering the SR calcium content.3. Re-evaluate analysis parameters: Ensure that the detection threshold and other parameters in your spark analysis software are appropriate for the subtle changes that may occur. |
| This compound precipitates in the experimental buffer. | 1. Poor solubility in the buffer: The buffer composition (e.g., high salt concentration) may reduce solubility.2. "Crashing out" from DMSO stock: Diluting a concentrated DMSO stock into an aqueous buffer too quickly can cause precipitation. | 1. Prepare fresh dilutions: Make fresh dilutions of this compound in your experimental buffer immediately before use.2. Use a serial dilution approach: When diluting from a DMSO stock, add the stock to the buffer slowly while vortexing to ensure proper mixing and prevent precipitation. |
| Decreased cell viability after this compound treatment. | 1. Cytotoxicity at high concentrations or long incubation times: Prolonged exposure to high concentrations of any compound can be toxic to cells.[2]2. Solvent toxicity: High final concentrations of DMSO can be detrimental to cells. | 1. Perform a viability assay: Use a standard cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold of this compound for your cell line and incubation times.[8][9]2. Maintain a low final DMSO concentration: Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same DMSO concentration without this compound) in all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound's effects on calcium signaling.
Table 1: Dose-Dependent Effect of this compound on Spontaneous Calcium Spark Frequency
| Concentration (µM) | Effect on Spark Frequency | Cell Type | Reference |
| 0.0001 - 10 | Dose-dependent suppression | Permeabilized frog skeletal muscle fibers | [1] |
| EC50 = 0.25 | 50% inhibition of spark frequency | Permeabilized frog skeletal muscle fibers | [1] |
| 6 | Inhibition of hypercontractility | Isolated malignant hyperpyrexia-susceptible muscle | [10] |
| 10 | Inhibition of caffeine-induced contractures | Mouse soleus muscle | [11] |
| 20 | Significant reduction in SOCE | CHO cells expressing RyR1 | [3] |
Table 2: IC50 Values of this compound for Inhibition of Muscle Twitch
| Muscle Type | IC50 (µM) | Animal Model | Reference |
| Extensor digitorum longus | 2.8 ± 0.8 | Mouse | [11] |
| Soleus | 2.4 ± 0.6 | Mouse | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound sodium salt powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound sodium salt powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Protocol 2: Calcium Spark Imaging in Isolated Muscle Fibers with this compound
-
Materials:
-
Isolated single muscle fibers
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Experimental buffer (e.g., Ringer's solution)
-
This compound stock solution
-
Confocal microscope with line-scanning capabilities
-
Image analysis software (e.g., ImageJ with SparkMaster plugin)
-
-
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing 5-10 µM Fluo-4 AM and 0.02% Pluronic F-127 in the experimental buffer.
-
Incubate the isolated muscle fibers in the loading solution for 30-60 minutes at room temperature, protected from light.
-
Wash the fibers with fresh experimental buffer to remove excess dye.
-
-
Baseline Imaging:
-
Mount the muscle fiber on the stage of the confocal microscope.
-
Using the line-scan mode, acquire baseline images of spontaneous calcium sparks for a defined period (e.g., 5-10 minutes).
-
-
This compound Application:
-
Prepare the desired final concentration of this compound in the experimental buffer by diluting the stock solution. Ensure the final DMSO concentration is minimal (<0.1%).
-
Perfuse the experimental chamber with the this compound-containing buffer.
-
Allow the muscle fiber to incubate in the this compound solution for 10-15 minutes to ensure drug equilibration.
-
-
Post-Treatment Imaging:
-
Acquire line-scan images of calcium sparks under the same conditions as the baseline recording.
-
-
Data Analysis:
-
Use an automated calcium spark analysis program (e.g., SparkMaster in ImageJ) to detect and quantify spark frequency, amplitude (F/F0), full width at half maximum (FWHM), and full duration at half maximum (FDHM).
-
Compare the spark parameters before and after this compound application.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on calcium signaling.
Caption: Experimental workflow for calcium spark analysis with this compound.
Caption: Troubleshooting logic for lack of this compound effect.
References
- 1. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhanced Excitation-Coupled Calcium Entry in Myotubes Expressing Malignant Hyperthermia Mutation R163C Is Attenuated by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synchronizing systolic calcium release with this compound in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Azumolene Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Azumolene in cellular assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a water-soluble analog of dantrolene.[1] Its primary mechanism of action is the modulation of the ryanodine (B192298) receptor 1 (RyR1), a calcium release channel located on the sarcoplasmic reticulum (SR) of skeletal muscle cells.[1][2] By binding to RyR1, this compound stabilizes the channel in a closed state, thereby reducing the release of calcium from the SR into the cytoplasm.[1] This action is particularly relevant in conditions of excessive calcium leakage, such as malignant hyperthermia.[1]
Q2: Are there any known off-target effects of this compound?
Yes, studies have identified potential off-target effects of this compound, primarily related to calcium signaling pathways. The two most notable off-target activities are:
-
Inhibition of Store-Operated Calcium Entry (SOCE): this compound has been shown to inhibit a specific component of SOCE that is coupled to the activation of RyR1.[3][4] It selectively affects SOCE triggered by RyR1 activators like caffeine (B1668208) and ryanodine, but not SOCE induced by thapsigargin (B1683126), a SERCA pump inhibitor.[3][4] This suggests that this compound can distinguish between different mechanisms that trigger SOCE.[3][4]
-
Interaction with L-type Calcium Channels: Research has indicated that this compound can inhibit the binding of the dihydropyridine (B1217469) [3H]PN200-110 to L-type calcium channels in skeletal muscle.[5] This suggests a potential interaction with these voltage-gated calcium channels.[5]
Q3: Does this compound affect SERCA pump activity?
No, studies have shown that this compound does not affect the activity of the sarcoplasmic reticulum Ca2+-dependent ATPase (SERCA).[6]
Troubleshooting Guide
Issue 1: Unexpected changes in intracellular calcium levels not attributable to RyR1 inhibition.
-
Possible Cause: This could be due to this compound's off-target effect on Store-Operated Calcium Entry (SOCE). If your experimental model has active SOCE pathways, particularly those linked to RyR1, this compound may be inhibiting this pathway in addition to its primary target.
-
Troubleshooting Steps:
-
Characterize SOCE in your cell type: Determine if your cells exhibit SOCE and whether it is sensitive to RyR1 modulation.
-
Use specific SOCE inhibitors: Compare the effects of this compound with known SOCE inhibitors (e.g., YM-58483, 2-APB) to dissect the contribution of SOCE inhibition.
-
Vary the SOCE trigger: Compare SOCE activation by an RyR1 agonist (e.g., caffeine) versus a SERCA inhibitor (e.g., thapsigargin). This compound is expected to preferentially inhibit the former.[3][4]
-
Issue 2: Altered cellular responses in excitable cells that are inconsistent with RyR1 modulation alone.
-
Possible Cause: this compound's interaction with L-type calcium channels (dihydropyridine receptors) might be influencing cellular excitability and calcium influx.[5]
-
Troubleshooting Steps:
-
Concentration-response analysis: The IC50 for dihydropyridine binding inhibition is higher than the EC50 for RyR1 modulation. Determine if the observed effects are occurring at concentrations where L-type calcium channel interaction is likely.
-
Use specific L-type calcium channel blockers: Compare the cellular phenotype induced by this compound with that of specific L-type calcium channel blockers (e.g., nifedipine, verapamil) to identify overlapping effects.
-
Electrophysiological measurements: If possible, perform patch-clamp experiments to directly measure the effect of this compound on L-type calcium channel currents in your cells.
-
Quantitative Data Summary
| Parameter | Compound | Value | Units | Assay System | Reference |
| On-Target Activity | |||||
| EC50 (Ca2+ Spark Suppression) | This compound | 0.25 | µM | Permeabilized frog skeletal muscle fibers | [2] |
| IC50 (Twitch Inhibition) | This compound | 2.8 +/- 0.8 | µM | Mouse extensor digitorum longus muscle | [7] |
| IC50 (Twitch Inhibition) | This compound | 2.4 +/- 0.6 | µM | Mouse soleus muscle | [7] |
| Off-Target Activity | |||||
| IC50 ([3H]PN200-110 Binding) | This compound | ~20 | µM | Porcine skeletal muscle transverse tubules | [5] |
Key Experimental Protocols
Store-Operated Calcium Entry (SOCE) Assay
Objective: To determine the effect of this compound on SOCE.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., C2C12 myotubes, HEK293 cells) on glass coverslips suitable for fluorescence microscopy.
-
Fluorescent Dye Loading: Load the cells with a calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at room temperature.
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging. Perfuse the cells with a calcium-free HBSS to establish a baseline intracellular calcium level.
-
Drug Incubation: Perfuse the cells with calcium-free HBSS containing the desired concentration of this compound or vehicle control for a predetermined incubation period (e.g., 10-15 minutes).
-
Store Depletion: Induce calcium store depletion by adding an agonist.
-
RyR1-dependent SOCE: Add an RyR1 agonist such as caffeine (e.g., 5-10 mM).
-
RyR1-independent SOCE: Add a SERCA inhibitor such as thapsigargin (e.g., 1-2 µM).
-
-
Calcium Re-addition: After the intracellular calcium level returns to baseline, reintroduce HBSS containing calcium (e.g., 2 mM CaCl2) to initiate SOCE.
-
Data Acquisition and Analysis: Continuously record the fluorescence ratio (e.g., F340/F380 for Fura-2) throughout the experiment. The rate of the rise in the fluorescence ratio upon calcium re-addition is indicative of the SOCE rate. Compare the rates between control and this compound-treated cells.
Dihydropyridine Receptor Binding Assay
Objective: To assess the interaction of this compound with L-type calcium channels.
Methodology:
-
Membrane Preparation: Isolate membrane fractions enriched in transverse tubules (T-tubules) from skeletal muscle tissue (e.g., porcine or rabbit).
-
Binding Reaction: In a microcentrifuge tube, combine the T-tubule membrane preparation, the radiolabeled dihydropyridine [3H]PN200-110 (at a concentration near its Kd), and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled dihydropyridine, e.g., nifedipine) from the total binding. Plot the specific binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Primary mechanism of this compound action on RyR1.
Caption: Overview of this compound's on-target and potential off-target effects.
Caption: Experimental workflow for assessing this compound's effect on SOCE.
References
- 1. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Azumolene in Patch Clamp Experiments: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the use of Azumolene in patch clamp experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble analog of dantrolene (B1669809), a skeletal muscle relaxant.[1] Its primary mechanism of action is the modulation of intracellular calcium (Ca²⁺) release through the ryanodine (B192298) receptor (RyR), an ion channel crucial for excitation-contraction coupling in muscle cells.[1] Specifically, this compound inhibits the opening of RyR1 and RyR3 isoforms, which reduces Ca²⁺ release from the sarcoplasmic reticulum (SR).[1] Additionally, it has been shown to inhibit a component of store-operated calcium entry (SOCE), a process for Ca²⁺ influx that is activated by the depletion of intracellular Ca²⁺ stores.[1][2]
Q2: What are the main advantages of using this compound over dantrolene in experiments?
The primary advantage of this compound is its significantly higher water solubility (approximately 30-fold greater than dantrolene).[3] This property facilitates easier and faster preparation of experimental solutions, which is particularly beneficial for acute applications and can improve the accuracy of solution concentrations.[3]
Q3: What patch clamp configurations are suitable for studying this compound's effects?
The choice of patch clamp configuration depends on the specific research question:
-
Single-channel recordings (on-nucleus or inside-out): These configurations are ideal for investigating the direct effects of this compound on the open probability (Pₒ), mean open time, and single-channel conductance of RyR channels.[1] The cytosolic face of the channel is exposed to the pipette solution containing this compound.[1]
-
Whole-cell recordings: This configuration is used to study the effects of this compound on store-operated calcium entry (SOCE) and overall cellular responses.[1] this compound is typically applied to the bath solution.[1]
Troubleshooting Guide
Issue 1: Difficulty obtaining a stable gigaohm seal.
| Potential Cause | Troubleshooting Step |
| Poor cell health | Ensure cells are healthy and not overgrown. Use cells from a fresh culture. Check the osmolarity and pH of your external solution. |
| Dirty pipette tip | Ensure your micropipettes are clean and freshly pulled. Fire-polish the pipette tip to create a smooth surface. |
| Mechanical instability | Check for vibrations in your setup. Ensure the micromanipulator and perfusion system are stable. |
| Precipitation of this compound | Although highly water-soluble, at very high concentrations or in certain buffer conditions, precipitation could occur. Visually inspect your solutions. Prepare fresh this compound solutions and filter before use. |
| Presence of reducing agents | The addition of reducing agents like DTT or TCEP to the external solution has been shown to enhance the success of gigaohm seal formation and maintain seal integrity.[4][5] |
Issue 2: Unstable baseline or rundown of current after applying this compound.
| Potential Cause | Troubleshooting Step |
| Seal instability | A decreasing seal resistance can lead to a drifting baseline. Monitor the seal resistance throughout the experiment. If the seal is unstable, it may be necessary to obtain a new recording. |
| Compound degradation | This compound solutions, especially when diluted, may degrade over time. Prepare fresh dilutions of this compound for each experiment and protect from light if necessary. |
| Off-target effects | At higher concentrations, this compound may have off-target effects on other channels or cellular processes, leading to instability. Perform dose-response experiments to determine the optimal concentration with minimal side effects. |
| Changes in intracellular ion concentrations | In whole-cell recordings, the intracellular solution is dialyzed into the cell. Ensure your internal solution is well-buffered and contains appropriate concentrations of ions and ATP to maintain cell health. |
| Interaction with internal solution components | Some components of the internal solution, like fluoride, can affect ion channel biophysics and seal stability.[6] Consider using alternative internal solutions if instability is consistently observed. |
Issue 3: No observable effect of this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect concentration | Verify the concentration of your this compound stock and working solutions. Perform a dose-response curve to ensure you are using an effective concentration. The EC₅₀ for suppressing spontaneous Ca²⁺ sparks has been reported as 0.25 µM.[7] |
| Inactive compound | Ensure the this compound you are using is of high quality and has been stored correctly. |
| Cell type does not express the target channel | Confirm that your cell line expresses the target of interest (e.g., RyR1 for skeletal muscle studies). HEK293 cells stably expressing RyR1 are a common model system.[1] |
| Experimental conditions are not optimal | The inhibitory effect of this compound on RyR1 can be dependent on other cellular factors like calmodulin, ATP, and Mg²⁺.[1] Ensure these are present in your pipette solution for single-channel recordings. |
| Indirect measurement of effect | The effect of this compound on RyR channels might be a change in open probability rather than a complete block.[7] For whole-cell SOCE measurements, ensure that the stores are adequately depleted to activate the channels before applying this compound.[1] |
Experimental Protocols
Protocol 1: Single-Channel Recording of RyR1 in an Inside-Out Patch
Objective: To measure the effect of this compound on the open probability (Pₒ) of RyR1 channels.
Methodology:
-
Cell Preparation: Use a cell line stably expressing RyR1 (e.g., HEK293 cells) cultured on glass coverslips.
-
Solutions:
-
Pipette Solution (luminal-like): 250 mM Cs-methanesulfonate, 10 mM CsCl, 1 mM CaCl₂, 10 mM HEPES, pH adjusted to 7.4 with CsOH.
-
Bath Solution (cytosolic-like): 250 mM Cs-methanesulfonate, 10 mM CsCl, 1 mM EGTA, 10 mM HEPES, 2 mM ATP, 100 nM Calmodulin, pH adjusted to 7.4 with CsOH. Free [Ca²⁺] adjusted to the desired concentration (e.g., 100 nM).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Patch-Clamp Procedure:
-
Use an "inside-out" patch-clamp configuration.
-
Form a gigaohm seal on the cell membrane.
-
Excise the patch by pulling the pipette away from the cell.
-
Hold the membrane potential at a constant voltage (e.g., +40 mV) to record channel openings as outward currents.
-
Record baseline RyR1 activity.
-
Perfuse the bath with different concentrations of this compound diluted in the bath solution.
-
-
Data Analysis:
-
Idealize single-channel recordings to determine channel open and closed states.
-
Calculate the open probability (Pₒ), mean open time, and mean closed time.
-
Protocol 2: Whole-Cell Recording of Store-Operated Calcium Entry (SOCE)
Objective: To determine the IC₅₀ of this compound for the inhibition of SOCE.
Methodology:
-
Cell Preparation: Use a cell type with robust SOCE, such as HEK293 cells expressing STIM1 and Orai1.
-
Solutions:
-
External Solution: Standard Tyrode's solution.
-
Internal Solution: Cs-based solution to block K⁺ channels.
-
Store Depletion Agent: Thapsigargin (1-2 µM) or a combination of caffeine (B1668208) (10 mM) and ryanodine (5 µM).[1]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
-
Patch-Clamp Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative potential (e.g., -80 mV).
-
Record baseline currents.
-
Induce store depletion by perfusing the cell with a bath solution containing the store-depleting agent. This will activate the store-operated calcium current (Icrac).
-
Once a stable inward current develops, apply different concentrations of this compound to the bath solution.
-
-
Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after this compound application.
-
Construct a dose-response curve to determine the IC₅₀ for SOCE inhibition.
-
Quantitative Data Summary
| Parameter | Value | Channel/System | Reference |
| EC₅₀ for Ca²⁺ spark suppression | 0.25 µM | RyR in frog skeletal muscle | [7] |
| Inhibition of hypercontractility | 6 µM | Malignant hyperthermia-susceptible porcine muscle | [8] |
| Inhibition of muscle twitches (IC₅₀) | 2.4 - 2.8 µM | Mouse extensor digitorum longus and soleus muscles | [9] |
Visualizations
Caption: Signaling pathway of this compound's inhibitory action on RyR1-mediated Ca²⁺ release.
Caption: General experimental workflow for a patch clamp experiment involving this compound.
Caption: A logical workflow for troubleshooting common issues in patch clamp experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Seal resistance in automated patch clamp experiments [metrionbiosciences.com]
- 7. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Azumolene in Fluorescence Microscopy: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Azumolene in fluorescence microscopy experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during fluorescence imaging experiments involving this compound.
| Problem | Potential Cause | Suggested Solution |
| High background fluorescence or unexpected signal in control samples. | This compound exhibits intrinsic autofluorescence.[1] | 1. Spectral Separation: If possible, choose fluorescent probes with excitation and emission spectra that do not overlap with this compound's autofluorescence. This compound has a reported sharp excitation peak at 348 nm.[1] 2. Control Experiments: Always prepare a control sample containing only this compound to characterize its specific fluorescence signature with your imaging settings. 3. Signal Subtraction: Use image analysis software to subtract the fluorescence signal from the this compound-only control from your experimental images. |
| Rapid signal loss or photobleaching of the fluorescent probe. | 1. Phototoxicity: Intense or prolonged excitation light can lead to the generation of reactive oxygen species, causing phototoxicity and photobleaching. 2. Inherent Photostability: The fluorescent probe you are using may have low intrinsic photostability. | 1. Optimize Imaging Parameters: Reduce laser power and exposure time to the minimum required for a good signal-to-noise ratio. 2. Use Antifade Reagents: Mount your samples in an antifade mounting medium. 3. Time-lapse Imaging: For live-cell imaging, increase the time interval between image acquisitions.[2] |
| Low signal-to-noise ratio. | 1. Suboptimal Filter Sets: The excitation and emission filters may not be optimal for your chosen fluorophore. 2. This compound Autofluorescence: The background fluorescence from this compound may be obscuring your signal of interest.[1] | 1. Filter Check: Ensure your microscope's filter sets are appropriate for the excitation and emission maxima of your fluorescent probe. 2. Address Autofluorescence: Refer to the solutions for high background fluorescence mentioned above. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble analog of dantrolene, a skeletal muscle relaxant.[3] Its primary mechanism of action is the inhibition of the ryanodine (B192298) receptor (RyR1), which is a calcium release channel located on the sarcoplasmic reticulum in skeletal muscle.[4][5] By inhibiting RyR1, this compound reduces the release of calcium from intracellular stores, thereby uncoupling muscle excitation from contraction.[6]
Q2: Does this compound interfere with fluorescence imaging?
Yes, this compound is known to have intrinsic autofluorescence, with a reported sharp excitation peak at 348 nm.[1] This can lead to high background signal and may interfere with the detection of other fluorophores, particularly those excited in the UV or near-UV range.
Q3: How can I minimize the impact of this compound's autofluorescence?
To minimize the interference from this compound's autofluorescence, consider the following strategies:
-
Fluorophore Selection: Whenever possible, use fluorophores with excitation and emission wavelengths in the visible spectrum (e.g., green, red, or far-red) to spectrally separate their signal from this compound's autofluorescence.
-
Control Samples: Always include a control sample treated only with this compound to measure its autofluorescence under your experimental conditions.
-
Image Subtraction: The signal from the this compound-only control can be computationally subtracted from your experimental images.
Q4: Are there any known effects of this compound on cell health that could affect my imaging results?
This compound's primary pharmacological effect is on calcium signaling.[4][5] While it is used therapeutically, high concentrations or prolonged exposure could potentially alter cellular processes that are dependent on calcium homeostasis. It is advisable to perform dose-response experiments and cell viability assays to determine the optimal concentration for your specific cell type and experimental duration.
Q5: How can I assess the photostability of my fluorescent probe in the presence of this compound?
Experimental Protocols
Protocol for Assessing Photostability
This protocol provides a general workflow for measuring the photobleaching of a fluorescent probe in your experimental system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preventing Azumolene precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling Azumolene and its sodium salt, focusing on the preparation and storage of stock solutions to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a dantrolene (B1669809) analog and a direct-acting skeletal muscle relaxant.[1][2] It functions as a ryanodine (B192298) receptor (RyR) modulator, inhibiting the release of calcium from the sarcoplasmic reticulum.[3][4] While the free base form has limited water solubility, the sodium salt of this compound is significantly more water-soluble (approximately 30-fold greater than dantrolene), which is a major advantage for its preparation and administration.[5][6][7] Proper dissolution and storage are critical to maintain its efficacy and prevent precipitation during experiments.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For this compound free base, high-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[2][3] For this compound Sodium, sterile water or phosphate-buffered saline (PBS) can be used to prepare aqueous stock solutions.[1][8] While this compound Sodium is more water-soluble, DMSO can be used for initial solubilization at a high concentration.[8] When using DMSO for cell culture applications, ensure the final concentration in the medium does not exceed 0.1% to avoid cytotoxicity.[8]
Q3: What is the maximum recommended concentration for a stock solution?
A3: For this compound free base in DMSO, a stock solution of up to 39.78 mM (13.89 mg/mL) can be prepared, though this may require ultrasonication to fully dissolve.[3] For this compound Sodium, a 10 mM stock solution in sterile water or PBS is a common recommendation.[8] It's always best to start with a slightly lower concentration if you encounter solubility issues.
Q4: How should I properly store this compound stock solutions?
A4: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][8] For long-term storage, -80°C is recommended for up to 2 years, while for shorter-term storage, -20°C is suitable for up to 1 year.[3] Always protect the solutions from light.[8]
Q5: My this compound solution has precipitated. What should I do?
A5: If precipitation occurs, you can gently warm the solution and/or use sonication to aid in redissolution.[3] If the precipitate does not dissolve, it may be due to solvent evaporation or supersaturation. In such cases, you may need to add a small amount of fresh solvent or filter the solution.
Troubleshooting Guide for this compound Precipitation
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution vial during storage | Low Temperature: The compound may have crashed out of solution upon freezing. | Gently warm the vial to 37°C and vortex or sonicate to redissolve. Ensure complete dissolution before use.[3] |
| Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration beyond its solubility limit. | If the volume loss is minimal, try adding a small amount of fresh, high-purity solvent to return to the original concentration. | |
| Freeze-Thaw Cycles: Repeated changes in temperature can promote crystal growth and precipitation. | Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3][8] | |
| Precipitation after dilution in aqueous buffer | Poor Aqueous Solubility: The final concentration in the aqueous buffer may exceed this compound's solubility limit, even if the DMSO stock was clear. | Decrease the final concentration of this compound in your working solution. You can also explore the use of surfactants like Tween-80 or solubilizing agents like SBE-β-CD, though these should be tested for compatibility with your assay.[3] |
| pH Incompatibility: The pH of your aqueous buffer may affect the ionization and solubility of this compound. | Ensure the pH of your final working solution is compatible with this compound's stability. |
Solubility Data
The following table summarizes the solubility of this compound in various solvents. Note that using newly opened, hygroscopic DMSO can significantly impact solubility.[3]
| Compound | Solvent | Concentration | Notes |
| This compound (free base) | DMSO | 13.89 mg/mL (39.78 mM) | Requires ultrasonic treatment.[3] |
| This compound (free base) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.39 mg/mL (3.98 mM) | Results in a suspended solution.[3] |
| This compound (free base) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.39 mg/mL (3.98 mM) | Results in a clear solution.[3] |
| This compound Sodium | DMF | 10 mg/mL | |
| This compound Sodium | DMSO | 2 mg/mL | [4] |
| This compound Sodium | DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Sodium Aqueous Stock Solution
This protocol is intended for preparing a stock solution of this compound Sodium for use in cell culture and other aqueous-based assays.
-
Preparation: In a sterile environment, such as a laminar flow hood, weigh the desired amount of this compound Sodium powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in the appropriate volume of sterile water or PBS to achieve a 10 mM concentration.
-
Mixing: Gently vortex or mix the solution until the powder is completely dissolved.[8]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protecting tube.[8]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes.[8]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years, protected from light.[3][8]
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the ryanodine receptor.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing an this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. benchchem.com [benchchem.com]
Azumolene In Vivo Dosing & Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal dose of Azumolene for in vivo studies. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a water-soluble analog of dantrolene (B1669809) sodium, a skeletal muscle relaxant.[1] Its primary therapeutic application is in the management of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1] this compound functions by modulating the ryanodine (B192298) receptor 1 (RyR1) channel, which is the primary calcium (Ca2+) release channel in the sarcoplasmic reticulum of skeletal muscle.[1][2] In conditions like MH, the RyR1 channel becomes unstable, leading to excessive Ca2+ leakage. This compound is thought to bind to the RyR1 channel, stabilizing it in a closed state and reducing the frequency of channel openings.[1]
Q2: What is the main advantage of this compound over dantrolene?
The key advantage of this compound is its significantly higher water solubility, approximately 30-fold greater than dantrolene.[1][3][4] This property facilitates faster preparation and administration, which is critical in emergency situations like an MH crisis.[1]
Q3: What is a typical effective dose of this compound in animal models of malignant hyperthermia?
In vivo studies have demonstrated that this compound is equipotent to dantrolene.[1][4][5] In malignant hyperthermia-susceptible (MHS) swine, intravenous bolus administration of this compound has been shown to be effective in reversing MH episodes at doses comparable to dantrolene.[1] In guinea pigs, the intravenous IC50 for decreasing muscle twitch is approximately 1.2 mg/kg for this compound.[1][4]
Q4: How can I determine the optimal dose for my specific in vivo study?
Determining the optimal dose requires a systematic approach. A common strategy is to perform a dose-response study.[6][7] This involves administering a range of doses to different groups of animals and observing the therapeutic effect and any adverse reactions.[6] For novel applications, it is advisable to start with a literature review for similar compounds and conduct a pilot study with a small number of animals to establish a safe and potentially effective dose range.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect at previously reported doses. | Differences in animal model (species, strain, age), route of administration, or experimental conditions. | Verify the animal model's sensitivity to this compound. Ensure correct preparation and administration of the compound. Consider performing a dose-escalation study to determine the effective dose in your specific model. |
| Observed toxicity or adverse events. | The administered dose is too high for the specific animal model or individual animal sensitivity. | Immediately lower the dose. Monitor the animals closely for signs of toxicity. Review the literature for reported toxicological data. A toxicity study may be necessary to determine the maximum tolerated dose (MTD).[8] |
| Variability in experimental results. | Inconsistent drug preparation, administration technique, or animal handling. | Standardize all experimental procedures. Ensure accurate and consistent preparation of this compound solutions. Use precise administration techniques. Minimize stress to the animals as it can influence physiological responses. |
| Difficulty in dissolving this compound. | Although more soluble than dantrolene, issues can arise with concentration and vehicle. | Ensure the use of an appropriate solvent and that the concentration is within the solubility limits of this compound. Gentle warming and vortexing may aid dissolution. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Animal Model/System | Comments | Reference |
| Twitch Inhibition (IC50) | 1.2 +/- 0.1 mg/kg | Guinea Pig (Gastrocnemius Muscle) | Intravenous injection. | [4] |
| Twitch Inhibition (IC50) | 2.8 +/- 0.8 µM | Mouse (Extensor Digitorum Longus) | In vitro. | [4] |
| Twitch Inhibition (IC50) | 2.4 +/- 0.6 µM | Mouse (Soleus Muscle) | In vitro. | [4] |
| Caffeine-induced Contracture Inhibition | 10 µM | Mouse (Soleus Muscle) | In vitro, significant inhibition. | [4] |
| Halothane/Caffeine-induced Contracture Inhibition | 6 µmol/L | Porcine MHS Muscle | In vitro, equipotent to dantrolene. | [1][5] |
| Spontaneous Ca2+ Spark Suppression (EC50) | 0.25 µM | Frog Skeletal Muscle Fibers | In vitro, dose-dependent suppression. | [2] |
Table 2: Toxicological Data for this compound in Rats (14-day Intraperitoneal Administration)
| Dose | Observations | Reference |
| 1 mg/kg/day | No signs of toxicity. | [9] |
| 2.5 mg/kg/day | No signs of toxicity. | [9] |
| 10 mg/kg/day | Perivascular inflammatory reaction in the liver and non-diffuse necrosis of skeletal muscle (reversible). Congestion and inflammation in the kidneys (partially reversible). | [9] |
Experimental Protocols
In Vivo Malignant Hyperthermia Study in Swine
This protocol outlines the key steps to assess the efficacy of this compound in a swine model of malignant hyperthermia.[1]
-
Animal Preparation: Malignant Hyperthermia-Susceptible (MHS) swine are anesthetized with a non-triggering agent (e.g., thiopental).
-
Monitoring: Establish invasive monitoring, including an arterial line for blood gas and pressure, an intravenous (IV) catheter, and probes for core body temperature and end-tidal CO2 (ETCO2).
-
MH Induction: Introduce a triggering agent, such as halothane, into the breathing circuit.
-
Confirmation of MH Crisis: The onset of an MH crisis is confirmed by a rapid and sustained increase in ETCO2, rising core body temperature, tachycardia, and skeletal muscle rigidity.
-
Therapeutic Intervention: Once the MH crisis is established, discontinue the triggering agent and administer this compound Sodium as an intravenous bolus.
-
Endpoint Measurement: The primary endpoint is the reversal of the MH episode, indicated by the normalization of physiological parameters (decrease in ETCO2 and core body temperature, resolution of tachycardia and acidosis, and abatement of muscle rigidity).
-
Post-Crisis Monitoring: Monitor the animals for several hours to days to check for recrudescence or other complications.
In Vitro Muscle Contractility Assay
This method is used to assess the pharmacodynamic effect of this compound on isolated skeletal muscle.[10]
-
Tissue Preparation: Isolate skeletal muscle strips (e.g., from rat extensor digitorum longus) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and aerated with 95% O2 / 5% CO2.
-
Stimulation: Electrically stimulate the muscle to elicit twitch contractions, which are measured by a force transducer.
-
Drug Application: After a stabilization period, add this compound to the organ bath at various concentrations.
-
Data Analysis: Measure the effect of this compound on the force of muscle contraction to determine its inhibitory potency (e.g., IC50).
Visualizations
Caption: this compound's mechanism of action on the RyR1 channel.
Caption: Experimental workflow for in vivo MH studies in swine.
Caption: Logical workflow for troubleshooting in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. Toxicological evaluation of this compound after repeated intraperitoneal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Azumolene Interference with Fluorescent Calcium Indicators: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on potential interference issues when using azumolene in conjunction with fluorescent calcium indicators. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular calcium?
This compound is a water-soluble analog of dantrolene, a skeletal muscle relaxant.[1] Its primary mechanism of action is the inhibition of the ryanodine (B192298) receptor (RyR), which is the main calcium release channel in the sarcoplasmic reticulum of skeletal muscle.[1][2] By modulating the RyR, this compound reduces the release of calcium from intracellular stores, thereby uncoupling the electrical excitation of the muscle cell from its mechanical contraction.[1] It has been shown to suppress the frequency of spontaneous Ca2+ sparks in a dose-dependent manner.[2]
Q2: Can this compound interfere with fluorescent calcium indicator measurements?
Yes, this compound has the potential to interfere with fluorescent calcium measurements. This is primarily due to its intrinsic fluorescence, also known as autofluorescence.[3][4] this compound absorbs light in the ultraviolet (UV) range, with a known absorption peak at 339 nm and a sharp excitation peak at 348 nm.[3][4] This can lead to spectral overlap with certain fluorescent indicators, particularly those excited by UV light.
Q3: Which calcium indicators are most likely to be affected by this compound's autofluorescence?
UV-excitable ratiometric indicators, such as Fura-2 , are at the highest risk of interference. Fura-2 is excited at approximately 340 nm (calcium-bound) and 380 nm (calcium-free).[5][6][7] The excitation spectrum of this compound directly overlaps with the 340 nm excitation wavelength of Fura-2, which can lead to an artificial increase in the fluorescence signal at this wavelength, independent of the actual intracellular calcium concentration.[4]
Q4: What about visible light-excitable indicators like Fluo-4?
While the primary concern is with UV-excitable dyes, the full emission spectrum of this compound is not well-documented in publicly available literature.[3] It is suggested that its emission may fall within the blue-to-green range.[3] Therefore, while less likely, the possibility of some spectral overlap with green-emitting indicators like Fluo-4 (excitation ~494 nm, emission ~516 nm) cannot be entirely ruled out without specific spectral data.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your calcium imaging experiments.
Problem 1: Artificially high or unstable baseline fluorescence with Fura-2.
-
Cause: this compound autofluorescence and spectral overlap. The intrinsic fluorescence of this compound contributes to the signal detected at the 340 nm excitation wavelength for Fura-2, leading to an artificially elevated baseline.[4]
-
Solutions:
-
Perform a Vehicle and this compound-Only Control: Measure the fluorescence of cells treated with the vehicle (e.g., DMSO) and cells treated with this compound alone (without the calcium indicator) to quantify the background fluorescence.
-
Spectral Unmixing: If your imaging software supports it, acquire a lambda stack (a series of images at different emission wavelengths) of your sample with this compound and the indicator. This allows for the mathematical separation of the emission spectra of the two fluorophores.
-
Switch to a Longer Wavelength Indicator: Consider using calcium indicators that are excited by visible light and have emission spectra further away from the potential emission of this compound. Recommended alternatives are provided in the table below.
-
Problem 2: Inconsistent or non-reproducible results between experiments.
-
Cause: Variability in this compound concentration, incubation time, or imaging parameters can lead to inconsistent levels of autofluorescence.
-
Solutions:
-
Standardize Protocols: Ensure consistent this compound concentration, incubation times, and imaging settings across all experiments.
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound for your biological question to minimize its autofluorescence contribution.[3]
-
Use a Stable Light Source: Fluctuations in lamp or laser intensity can exacerbate issues with background fluorescence.
-
Problem 3: Poor signal-to-noise ratio.
-
Cause: High background fluorescence from this compound can obscure the true calcium signal.
-
Solutions:
-
Optimize Dye Loading: Ensure optimal concentration and loading time for your chosen calcium indicator to maximize its signal.
-
Adjust Imaging Parameters: Optimize excitation intensity and detector gain to enhance the signal from the calcium indicator relative to the background. Be mindful of phototoxicity and photobleaching.
-
Background Subtraction: In your image analysis, subtract the average fluorescence intensity from a background region of interest (ROI) that does not contain cells but includes the experimental medium with this compound.
-
Data Presentation
Table 1: Spectral Properties of this compound and Common Calcium Indicators
| Compound/Indicator | Excitation Max (nm) | Emission Max (nm) | Potential for Interference with this compound |
| This compound | 339 (absorption), 348 (excitation)[3][4] | Not fully characterized, likely blue-green[3] | N/A |
| Fura-2 | 340 (Ca2+-bound) / 380 (Ca2+-free)[5][6] | ~510[5][6] | High: Direct spectral overlap of excitation. |
| Fluo-4 | ~494[1] | ~516[1] | Low to Moderate: Potential for emission overlap. |
| Rhod-2 | ~552 | ~576 | Low: Minimal spectral overlap. |
| X-Rhod-1 | ~580 | ~600 | Very Low: Recommended alternative for avoiding autofluorescence. |
Experimental Protocols
Protocol 1: Quantifying this compound Autofluorescence
-
Cell Preparation: Plate and culture your cells of interest to the desired confluency on a suitable imaging dish or plate.
-
Control Groups: Prepare three groups of cells:
-
Unstained cells (no indicator, no this compound).
-
Vehicle-treated cells (no indicator, treated with the same vehicle used to dissolve this compound).
-
This compound-treated cells (no indicator, treated with the experimental concentration of this compound).
-
-
Incubation: Incubate the this compound and vehicle-treated cells for the same duration as your planned experiment.
-
Imaging:
-
Using the same filter sets and imaging parameters intended for your calcium imaging experiment (e.g., Fura-2 or Fluo-4 settings), acquire images from all three groups.
-
For the this compound-treated group, it is crucial to use the excitation wavelength that is suspected to cause interference (e.g., 340 nm for Fura-2).
-
-
Analysis: Measure the mean fluorescence intensity of the cells in each group. The intensity from the this compound-treated group will represent the level of autofluorescence under your experimental conditions.
Protocol 2: Calcium Imaging with this compound using a Visible Light-Excitable Indicator (e.g., Fluo-4)
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in a suitable buffer (e.g., Krebs-Ringer solution) containing Pluronic F-127 (e.g., 0.02%) to aid solubilization.[1]
-
Incubate cells with the loading solution for 30-60 minutes at room temperature in the dark.[1]
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the Fluo-4 AM.[1]
-
-
Baseline Measurement:
-
Mount the dye-loaded cells on the fluorescence microscope.
-
Acquire a baseline fluorescence image (F0) using the appropriate filter set for Fluo-4 (e.g., excitation ~494 nm, emission ~516 nm).[1]
-
-
This compound Application:
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Continuously or intermittently acquire fluorescence images to monitor changes in intracellular calcium.
-
-
Stimulation (Optional): After this compound treatment, a stimulating agent (e.g., caffeine (B1668208) or electrical stimulation) can be applied to assess the inhibitory effect on calcium release.[1]
-
Data Analysis:
-
Measure the fluorescence intensity (F) of individual cells or regions of interest over time.
-
Express the change in fluorescence as a ratio (F/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.[1]
-
Mandatory Visualizations
Caption: Mechanism of this compound action on excitation-contraction coupling.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fura-2 - Wikipedia [en.wikipedia.org]
- 7. Fura-2 AM | AAT Bioquest [aatbio.com]
Technical Support Center: Minimizing Azumolene Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Azumolene in long-term cell culture experiments. The information presented here is designed to help you minimize toxicity and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a skeletal muscle relaxant and a more water-soluble analog of dantrolene. Its principal mechanism of action is the inhibition of ryanodine (B192298) receptors (RyRs) located on the sarcoplasmic or endoplasmic reticulum. This inhibition prevents the release of calcium (Ca2+) from intracellular stores into the cytoplasm. Specifically, this compound has been shown to inhibit the component of store-operated calcium entry (SOCE) that is coupled to the activation of the ryanodine receptor 1 (RyR1).[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A typical starting concentration for this compound in in vitro studies ranges from 2 µM to 10 µM. For instance, a concentration of 6 µM was found to be effective in inhibiting hypercontractility in porcine skeletal muscle, while 10 µM was effective in blocking caffeine-induced contractures in mouse skeletal muscle.[1] The half-maximal effective concentration (EC50) for the suppression of spontaneous Ca2+ sparks in skeletal muscle fibers has been reported as 0.25 µM.[2] However, the optimal concentration is highly cell-type and assay-dependent. Therefore, it is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is noted for being significantly more water-soluble than its analog, dantrolene. For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile, aqueous vehicle like sterile water or phosphate-buffered saline (PBS). Alternatively, a common practice is to first dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) at a high concentration before further diluting it in an aqueous buffer. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically not exceeding 0.1%.
Q4: Can long-term exposure to this compound lead to cytotoxicity?
A4: Yes, prolonged incubation times or high concentrations of this compound can lead to cytotoxicity.[1] It is essential to conduct a cell viability assay in parallel with your main experiment to confirm that the observed effects of this compound are not a result of cell death. For long-term studies, consider the cell line's proliferation rate and the kinetics of the signaling pathway under investigation.
Data Presentation: Efficacy and Cytotoxicity
While specific cytotoxicity data for this compound across a wide range of cell lines is limited in the available literature, the following tables provide data on its effective concentrations and general cytotoxicity information for its equipotent analog, dantrolene, which can serve as a valuable reference.
Table 1: Effective Concentrations of this compound and Dantrolene in In Vitro Assays
| Compound | Cell/Tissue Type | Assay | Effective Concentration | Reference |
| This compound | Porcine Skeletal Muscle | Inhibition of Hypercontractility | 6 µM | [3] |
| This compound | Mouse Skeletal Muscle | Inhibition of Caffeine-Induced Contractures | 10 µM | [4] |
| This compound | Skeletal Muscle Fibers | Suppression of Ca2+ Sparks (EC50) | 0.25 µM | [2] |
| Dantrolene | Cortical Neuron Culture | Neuroprotection against NMDA-induced Excitotoxicity | 30 µM | [5] |
| Dantrolene | GT1-7 Hypothalamic Neurosecretory Cells | Inhibition of Thapsigargin-induced Cell Death | Dose-dependent | [6] |
Table 2: General Cytotoxicity Profile of Dantrolene (as a proxy for this compound)
| Cell Line | Exposure Time | Observation | Reference |
| HepG2 | >72 hours | Potential for dose-dependent toxicity, especially in liver-derived cell lines. | [7] |
| Various | 24 hours | Cytotoxicity may not be apparent. | [7] |
| Various | >24 hours | Prolonged exposure can lead to cytotoxicity. | [7] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action on intracellular calcium signaling.
Experimental Workflow for Assessing this compound's Effect
Caption: A typical workflow for in vitro experiments involving this compound.
Troubleshooting Guide
Issue: I am observing significant cytotoxicity even at low concentrations of this compound.
-
Question: Could the solvent be the cause of toxicity?
-
Answer: If you are using DMSO to prepare your stock solution, ensure the final concentration in your cell culture medium is non-toxic (typically ≤ 0.1%).[7] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) to differentiate between solvent-induced and compound-induced toxicity.
-
-
Question: Is my cell line particularly sensitive?
-
Answer: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line might be more susceptible to disruptions in calcium signaling. It is advisable to perform a preliminary dose-response experiment with a wide range of this compound concentrations to determine the optimal non-toxic working concentration for your cells.
-
-
Question: Could the duration of exposure be the issue?
-
Answer: Cytotoxicity that is not evident in short-term assays (e.g., 24 hours) can become apparent with prolonged exposure.[7] Consider performing a time-course experiment to identify the optimal incubation time for your desired effect without inducing significant cell death.
-
Issue: My experimental results are inconsistent.
-
Question: How can I ensure the stability and purity of my this compound?
-
Answer: Verify the purity of your this compound. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles. Store stock solutions protected from light and at the recommended temperature.
-
-
Question: What are common signs of cellular toxicity to look for?
-
Answer: Visually inspect your cells under a microscope. Signs of toxicity can include changes in morphology such as cell rounding, detachment from the culture surface, membrane blebbing, and the appearance of apoptotic bodies.[8] A significant decrease in cell density compared to the vehicle control is also a clear indicator of toxicity.
-
Logical Troubleshooting Flow for Unexpected Cytotoxicity
Caption: A step-by-step guide to troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using the MTT Assay
This protocol outlines a method to determine the half-maximal cytotoxic concentration (CC50) of this compound and to identify the optimal working concentration for long-term experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Sterile DMSO or sterile water/PBS for stock solution preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium. Also, prepare a 2X vehicle control.
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X this compound dilutions and the vehicle control to the respective wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Assessing Cellular Morphology for Signs of Toxicity
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with various concentrations of this compound and a vehicle control as determined from the MTT assay.
-
At different time points (e.g., 24, 48, 72 hours), fix the cells with 4% paraformaldehyde.
-
Stain the cells with a nuclear stain (e.g., DAPI) and a cytoskeletal stain (e.g., phalloidin (B8060827) for actin).
-
Mount the coverslips on microscope slides.
-
Observe the cells under a fluorescence microscope, looking for morphological changes such as cell shrinkage, nuclear condensation, membrane blebbing, or loss of adherence.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Resolution Imaging of Morphological Changes Associated with Apoptosis and Necrosis Using Single-Cell Full-Field Optical Coherence Tomography [mdpi.com]
Reversibility of Azumolene's effects in washout experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azumolene, focusing on the reversibility of its effects in washout experiments.
Frequently Asked Questions (FAQs)
Q1: Are the effects of this compound reversible?
Yes, the effects of this compound are considered reversible. This compound is a dantrolene (B1669809) analog, and studies on dantrolene have demonstrated that its inhibitory effects on muscle contraction are slowly and completely reversible following washout.[1] For instance, in studies on rat skeletal muscle, the reduction in twitch tension induced by dantrolene was fully reversed within 24 hours after drug administration, with a recovery half-time of approximately 10 hours.[1] Toxicological studies on this compound have also shown that certain adverse effects are completely reversed after a 14-day washout period.
Q2: What is the primary mechanism of action of this compound?
This compound, like its analog dantrolene, is a skeletal muscle relaxant that acts by inhibiting calcium release from the sarcoplasmic reticulum (SR).[2] It directly interacts with and inhibits the ryanodine (B192298) receptor 1 (RyR1), the primary calcium release channel in skeletal muscle.[2] By inhibiting RyR1, this compound reduces the amount of calcium available for muscle contraction, leading to muscle relaxation.
Q3: How long does it take for the effects of this compound to wash out in an in vitro experiment?
The time required for complete washout and reversal of this compound's effects can vary depending on the experimental system. Based on data from its analog, dantrolene, in isolated rat skeletal muscle, a significant recovery of function can be observed over several hours, with a half-time of about 10 hours and full recovery within 24 hours.[1] However, in cell culture experiments, such as those with myotubes, shorter washout periods of around 10 minutes have been used, suggesting a faster reversal in these systems. Researchers should empirically determine the optimal washout duration for their specific experimental setup.
Q4: Can this compound be used to reverse muscle contractures?
Yes, studies have shown that this compound is effective in not only preventing but also reversing muscle contractures induced by agents like caffeine (B1668208) and halothane (B1672932) in isolated muscle preparations.[2] This is a direct consequence of its mechanism of action, which involves reducing intracellular calcium levels.
Troubleshooting Guide for Washout Experiments
| Problem | Possible Cause | Suggested Solution |
| Incomplete reversal of this compound's effects after washout. | 1. Insufficient washout duration: The drug may not have been completely removed from the tissue or cell culture. 2. High drug concentration: Higher concentrations may require longer washout periods. 3. Cellular health: Prolonged exposure to this compound or other experimental conditions may have affected cell viability. | 1. Increase the duration of the washout period and the number of buffer changes. Based on dantrolene data, a washout of several hours may be necessary for complete reversal in muscle tissue.[1] 2. Optimize the this compound concentration to the lowest effective dose. 3. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cellular health is not compromised. |
| High variability in recovery between experiments. | 1. Inconsistent washout procedure: Variations in the volume of washout buffer, number of washes, or duration of washes. 2. Temperature fluctuations: Temperature can affect drug binding and dissociation kinetics. | 1. Standardize the washout protocol across all experiments. Ensure consistent timing, buffer volume, and number of washes. 2. Maintain a constant and controlled temperature throughout the experiment. |
| Unexpected changes in baseline after washout. | 1. Solvent effects: If a solvent like DMSO is used to dissolve this compound, it may have residual effects. 2. Buffer composition: The composition of the washout buffer may differ from the initial experimental buffer. | 1. Include a vehicle control (solvent alone) in your experiments to account for any solvent-related effects. Ensure the final solvent concentration is minimal. 2. Use the same physiological buffer for the initial experiment and the washout procedure. |
Experimental Protocols
Protocol: In Vitro Washout of this compound in Isolated Skeletal Muscle Strips
This protocol provides a general framework for assessing the reversibility of this compound's effects on muscle contractility.
1. Muscle Preparation:
-
Isolate skeletal muscle strips (e.g., extensor digitorum longus from a rodent model) and mount them in an organ bath containing physiological saline solution (e.g., Krebs-Ringer bicarbonate buffer) bubbled with 95% O2 / 5% CO2 at a constant temperature (e.g., 37°C).
2. Baseline Measurement:
-
Stimulate the muscle electrically to elicit isometric twitch or tetanic contractions and record the baseline contractile force for a stable period (e.g., 15-20 minutes).
3. This compound Application:
-
Introduce this compound into the organ bath at the desired concentration.
-
Continue to record contractile force until a stable inhibitory effect is observed.
4. Washout Procedure:
-
Drain the organ bath and refill it with fresh, pre-warmed, and pre-gassed physiological saline solution.
-
Repeat this wash step multiple times (e.g., 3-5 times) over a defined period to ensure complete removal of the drug.
-
For continuous washout, perfuse the organ bath with fresh buffer at a constant flow rate.
5. Recovery Measurement:
-
Continue to stimulate the muscle and record the contractile force during and after the washout procedure.
-
Monitor the recovery of contractile function over time until it returns to the baseline level or reaches a plateau.
6. Data Analysis:
-
Quantify the contractile force at baseline, during this compound application, and at various time points during the washout/recovery phase.
-
Express the recovery as a percentage of the initial baseline contraction.
Quantitative Data Summary
The following table summarizes representative data for the reversibility of dantrolene, a close analog of this compound. This data can serve as an estimate for designing this compound washout experiments.
| Experimental System | Drug Concentration | Washout Duration | Functional Recovery | Reference |
| Rat Skeletal Muscle (in vivo) | Not specified | 10 hours (half-time) | ~50% | [1] |
| Rat Skeletal Muscle (in vivo) | Not specified | 24 hours | 100% | [1] |
| Myotubes (in vitro) | 10 µM | 10 minutes | Substantial (not quantified) |
Note: Data for this compound washout is limited; dantrolene data is provided as a proxy.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in a skeletal muscle fiber.
Experimental Workflow for a Washout Experiment
Caption: A generalized workflow for an this compound washout experiment.
References
- 1. Reversible effect of dantrolene sodium on twitch tension of rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Azumolene at different temperatures and pH
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Azumolene at different temperatures and pH values. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound sodium salt should be stored at -20°C, where it can remain stable for at least four years.[1] The free base form of this compound is also recommended to be stored at -20°C for up to one year, or at -80°C for up to two years.[2]
2. How should I prepare stock solutions of this compound?
Stock solutions can be prepared in solvents such as DMSO. For example, a stock solution of up to 2 mg/mL can be made in DMSO. Once prepared, it is crucial to aliquot the solution and store it at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[2]
3. What is the aqueous solubility of this compound?
This compound sodium is noted for being significantly more water-soluble than its analog, Dantrolene.[3][4][5][6] In fact, it is reported to be approximately 30 times more soluble in water.[7][8] This enhanced solubility is a key advantage for its use in experimental settings.
4. How does pH affect the stability of this compound in aqueous solutions?
While specific studies on the pH-dependent stability of this compound are not widely published, valuable insights can be drawn from its close analog, Dantrolene. A study on Dantrolene revealed a V-shaped pH-rate profile for its degradation, with maximum stability observed at a pH of 7.4.[9][10] The degradation rate was found to increase in both acidic (pH 1.2) and alkaline (pH 9.5) conditions.[9][10] Given the structural similarity, it is reasonable to hypothesize that this compound would exhibit similar pH-dependent stability. Researchers should, therefore, aim to maintain aqueous solutions of this compound close to a neutral pH to maximize its stability.
5. How does temperature affect the stability of this compound?
As with most chemical compounds, higher temperatures are expected to accelerate the degradation of this compound. The study on Dantrolene demonstrated that its degradation followed pseudo-first-order kinetics and the rate of degradation increased with temperature across the tested range of 25°C to 75°C.[9][10] For optimal stability, this compound solutions should be kept cool and stored at the recommended -20°C or -80°C when not in use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound in the prepared solution due to improper storage or handling. | Prepare fresh stock solutions from powder. Aliquot solutions to avoid multiple freeze-thaw cycles. Ensure solutions are stored at -20°C or below. |
| Precipitation observed in aqueous solutions. | The pH of the aqueous solution may be affecting the solubility and stability of this compound. | Check and adjust the pH of your buffer to be near neutral (pH 7.4), where the analogous compound Dantrolene shows maximum stability.[9][10] |
| Loss of compound activity over a short period at room temperature. | This compound, like its analog Dantrolene, is susceptible to degradation at ambient temperatures. | Minimize the time this compound solutions are kept at room temperature. Prepare solutions fresh before each experiment if possible. |
| Difficulty in quantifying this compound concentration accurately. | The analytical method may not be optimized or validated for stability testing. | Utilize a validated, stability-indicating method such as the HPLC method described in the "Experimental Protocols" section to accurately measure the concentration of the active compound and its degradation products.[4][5] |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the degradation kinetics of its analog, Dantrolene, at 37°C, which can serve as a useful reference.
Table 1: Degradation Rate Constants for Dantrolene at 37°C
| pH | Degradation Rate Constant (k_obs, min⁻¹) |
| 1.2 | 0.028 |
| 7.4 | 0.0004 |
| 9.5 | 0.014 |
| Data sourced from a stability study on Dantrolene, a close structural analog of this compound.[10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This method is adapted from a validated procedure for the analysis of sodium this compound.[4][5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol (B129727) and water (75:25, v/v), with the pH adjusted to 3.0 using formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient (approximately 25°C).
-
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 5.0 to 15.0 µg/mL.
-
Inject the standard solutions to generate a calibration curve.
-
Prepare samples for stability testing by diluting them with the mobile phase to fall within the concentration range of the calibration curve.
-
Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the calibration curve.
-
Protocol 2: UV-VIS Spectrophotometry for this compound Quantification
This is a simpler, more rapid method for estimating this compound concentration.[4]
-
Instrumentation: A UV-VIS spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): 339 nm.
-
Procedure:
-
Prepare a series of standard solutions of this compound in an appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.2) at concentrations ranging from 7.0 to 12.0 µg/mL.
-
Measure the absorbance of the standard solutions at 339 nm to create a calibration curve.
-
Prepare and dilute experimental samples to ensure their absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the samples and determine the concentration using the calibration curve.
-
Visualizations
Caption: Workflow for conducting a stability study of this compound.
Caption: Key factors that influence the chemical stability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. primescholars.com [primescholars.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. benchchem.com [benchchem.com]
- 8. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. paperso.journal7publish.com [paperso.journal7publish.com]
- 10. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
Azumolene shelf life and proper storage conditions
This technical support guide provides detailed information on the shelf life, proper storage conditions, and stability assessment of Azumolene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life and storage temperature for this compound?
A1: The shelf life of this compound depends on its form (free base or sodium salt) and the storage conditions. For this compound free base, stock solutions can be stored for up to 2 years at -80°C and for 1 year at -20°C. The solid form of this compound is typically stored at -20°C. This compound sodium salt is stable for at least 4 years when stored at -20°C.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For short-term use during an experiment, solutions can be kept at room temperature, but for long-term storage, freezing is essential to maintain stability.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may not be visible. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A decrease in the peak area of the active compound or the appearance of new peaks in the chromatogram can indicate degradation.
Shelf Life and Storage Conditions Summary
| Form | Storage Temperature | Shelf Life |
| This compound (Free Base) Solid | -20°C | Information not readily available, long-term storage at this temperature is standard practice. |
| This compound (Free Base) Stock Solution | -80°C | 2 years |
| -20°C | 1 year | |
| This compound (Sodium Salt) Solid | -20°C | ≥ 4 years[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in experimental results | - Improper storage of this compound stock solutions. - Repeated freeze-thaw cycles. - Degradation of the compound. | - Ensure this compound is stored at the correct temperature and protected from light. - Aliquot stock solutions to minimize freeze-thaw cycles. - Perform a stability check of your this compound stock using HPLC. |
| Precipitation of this compound in aqueous buffer | This compound has limited aqueous solubility. | - Prepare the final dilution in your experimental buffer immediately before use. - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). |
| Inconsistent HPLC results (peak area, retention time) | - Mobile phase composition drift. - Column degradation. - Fluctuation in column temperature. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a guard column and replace the analytical column if performance degrades. - Use a column oven to maintain a stable temperature. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products, allowing for a quantitative assessment of its stability.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol:Water (75:25, v/v), pH adjusted to 3.0 with formic acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Dilute this stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Forced Degradation Samples:
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH and dilute with mobile phase to the final concentration.
-
Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time. Dilute with mobile phase.
-
Thermal Degradation: Store the solid this compound at an elevated temperature (e.g., 60°C) for a specified time. Dissolve in DMSO and then dilute with the mobile phase.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified time. Dilute with the mobile phase.
-
Analysis:
Inject the standard and degraded samples into the HPLC system. The stability of this compound is determined by comparing the peak area of the intact drug in the stressed samples to that of the unstressed standard. The appearance of new peaks indicates the formation of degradation products.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound is a ryanodine (B192298) receptor (RyR) modulator that inhibits the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) in skeletal muscle cells. This action is crucial in conditions like malignant hyperthermia, which is characterized by excessive Ca²⁺ release.
Caption: Mechanism of this compound action in skeletal muscle cells.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in assessing the stability of this compound.
Caption: Workflow for this compound stability testing using HPLC.
References
Validation & Comparative
Azumolene versus dantrolene: a comparative study on potency
A detailed guide for researchers and drug development professionals on the comparative potency of azumolene and dantrolene (B1669809), supported by experimental data and mechanistic insights.
This compound and dantrolene are direct-acting skeletal muscle relaxants renowned for their critical role in managing malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2][3] Both compounds exert their therapeutic effects by modulating the ryanodine (B192298) receptor 1 (RyR1), a calcium release channel on the sarcoplasmic reticulum of skeletal muscle cells.[1][3][4] This guide provides an objective comparison of their potency, supported by quantitative data from in vitro and in vivo studies.
While both drugs share a common mechanism of action, their physicochemical properties differ significantly. This compound was developed as a structural analog of dantrolene with the primary advantage of being approximately 30-fold more water-soluble.[1][3][5][6] This enhanced solubility offers a considerable clinical advantage in the rapid preparation and administration required during an MH crisis.[1][3] However, extensive research has demonstrated that despite this difference in solubility, the two compounds are largely equipotent in their ability to inhibit muscle contraction.[1][3][7]
Quantitative Comparison of Potency
Experimental data from various studies consistently indicate that this compound and dantrolene exhibit comparable potency in inhibiting skeletal muscle contraction. The following table summarizes key quantitative data from comparative in vitro and in vivo studies.
| Parameter | This compound Sodium | Dantrolene Sodium | Animal Model/Tissue | Key Findings |
| In Vitro Muscle Twitch Inhibition (IC50) | 2.8 +/- 0.8 µM | 1.6 +/- 0.4 µM | Mouse Extensor Digitorum Longus Muscle | No significant difference in potency was observed between the two drugs.[3][7] |
| In Vitro Muscle Twitch Inhibition (IC50) | 2.4 +/- 0.6 µM | 3.5 +/- 1.2 µM | Mouse Soleus Muscle | Potency was comparable between the two drugs.[3][7] |
| In Vivo Muscle Twitch Inhibition (IC50) | 1.2 +/- 0.1 mg/kg | 1.5 +/- 0.2 mg/kg | Guinea Pig Gastrocnemius Muscle | Dose-dependent decreases in muscle twitches were comparable for both drugs.[7] |
| Inhibition of Spontaneous Ca2+ Sparks (EC50) | 0.25 µM | Not Reported | Permeabilized Frog Skeletal Muscle Fibers | This compound effectively suppresses the frequency of spontaneous Ca2+ sparks in a dose-dependent manner.[8] |
Mechanism of Action: RyR1 Modulation
Both this compound and dantrolene are direct-acting skeletal muscle relaxants that function by inhibiting the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) in muscle cells.[2][4][9] This action is achieved through their interaction with the ryanodine receptor 1 (RyR1), the primary Ca2+ release channel in the skeletal muscle SR.[1][4] In conditions like malignant hyperthermia, the RyR1 channel becomes hypersensitive, leading to an uncontrolled release of Ca2+ into the cytoplasm. This surge in intracellular Ca2+ triggers a hypermetabolic state characterized by muscle rigidity, rapid heart rate, and a dangerous increase in body temperature.[1] this compound and dantrolene bind to the RyR1 channel, stabilizing it in a closed state and thereby reducing the excessive Ca2+ leakage.[1]
Mechanism of action for this compound and Dantrolene in Malignant Hyperthermia.
Experimental Protocols
The comparative potency of this compound and dantrolene has been established through various key experiments. The methodologies for these are detailed below.
In Vitro Muscle Twitch Inhibition Assay
This assay directly measures the effect of the compounds on muscle contractility.
-
Tissue Preparation: The extensor digitorum longus (fast-twitch) and soleus (slow-twitch) muscles are dissected from mice.[3]
-
Mounting: The isolated muscles are mounted in a tissue bath containing a physiological salt solution, maintained at a constant temperature and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The muscles are stimulated electrically to induce consistent twitch contractions.
-
Drug Application: The test compound (this compound or dantrolene) is added to the tissue bath in increasing concentrations.[3]
-
Measurement: The force of muscle contraction (twitch height) is measured and recorded.[3]
-
Analysis: The concentration of the drug that causes a 50% inhibition of the twitch height (IC50) is calculated to determine potency.
Experimental workflow for in-vitro muscle twitch inhibition assay.
Caffeine-Induced Contracture Assay
This assay assesses the ability of the drugs to inhibit or reverse muscle contractures induced by caffeine (B1668208), a known RyR1 agonist.
-
Tissue Preparation: As with the twitch inhibition assay, isolated mouse soleus muscle or human malignant hyperthermia susceptible skeletal muscle is used.[7]
-
Mounting: The muscle is mounted in a tissue bath.
-
Pre-incubation (for inhibition): The muscle is incubated with a specific concentration of this compound or dantrolene before the addition of caffeine.[7]
-
Caffeine Challenge: A high concentration of caffeine (e.g., 8 mM) is added to the bath to induce a sustained muscle contracture.[7]
-
Drug Application (for reversal): For reversal studies, the drug is added after the caffeine-induced contracture has been established.[7]
-
Measurement: The tension of the muscle contracture is measured.
-
Analysis: The effectiveness of the drug is determined by its ability to prevent or reduce the caffeine-induced contracture.
Conclusion
Based on the available experimental data, this compound and dantrolene are equipotent in their ability to inhibit skeletal muscle contraction and are effective in managing malignant hyperthermia in preclinical models.[1][3][7] The principal difference between the two compounds lies in their physicochemical properties, with this compound's superior water solubility presenting a significant clinical advantage for rapid administration in emergency situations.[1][3] For researchers and drug development professionals, this indicates that while the core pharmacodynamic properties are comparable, formulation and clinical usability are key distinguishing factors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 5. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dantrolene-sodium - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Analysis of Azumolene and Dantrolene Side Effects in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported side effects of Azumolene and its parent compound, dantrolene (B1669809), in various animal models. While both compounds are recognized for their efficacy as skeletal muscle relaxants, particularly in the management of malignant hyperthermia, understanding their preclinical safety profiles is crucial for ongoing research and development. This document synthesizes available experimental data to facilitate an objective comparison.
Executive Summary
This compound, a more water-soluble analog of dantrolene, has demonstrated a comparable therapeutic efficacy in animal models of malignant hyperthermia.[1][2] The primary advantage of this compound lies in its significantly greater water solubility, approximately 30-fold higher than dantrolene, which facilitates easier and faster administration in critical situations.[1] While both drugs act by inhibiting calcium release from the sarcoplasmic reticulum via the ryanodine (B192298) receptor (RyR1), their side effect profiles, as indicated by preclinical studies, show some distinctions.[2][3] Based on available data, high-dose this compound administration in rats has been associated with reversible hepatic and muscular effects, and partially reversible renal effects. Dantrolene is known for its potential hepatotoxicity, though this effect was not readily observed in a study on mice. A direct, head-to-head comparative toxicology study in the same animal model is not yet available in the published literature, making a definitive comparison challenging.
Mechanism of Action: Inhibition of Calcium Release
Both this compound and dantrolene are direct-acting skeletal muscle relaxants. Their primary mechanism of action involves the inhibition of calcium ion (Ca2+) release from the sarcoplasmic reticulum (SR) in skeletal muscle cells. They achieve this by binding to the ryanodine receptor (RyR1), a calcium release channel on the SR membrane, thereby uncoupling excitation-contraction. This reduction in intracellular calcium concentration leads to muscle relaxation.
Comparative Side Effect Profile in Animal Models
The following table summarizes the key findings from toxicological studies of this compound and dantrolene in animal models. It is important to note that these findings are from separate studies and not from a direct comparative investigation.
| Side Effect Category | This compound | Dantrolene | Animal Model |
| Hepatic | Perivascular inflammatory reaction (at 10 mg/kg/day, i.p. for 14 days). This effect was reported to be completely reversible.[4] | No increases in SGPT or alterations in hepatocellular architecture were observed with single or multiple oral doses up to 400 mg/kg.[4] | Rats (this compound), Mice (Dantrolene) |
| Muscular | Non-diffuse necrosis of skeletal muscle (at 10 mg/kg/day, i.p. for 14 days). This effect was reported to be completely reversible.[4] | Generally well-tolerated in animal studies focusing on efficacy. Muscle weakness is a known side effect in clinical use. | Rats (this compound) |
| Renal | Congestion and inflammation in the kidneys (at 10 mg/kg/day, i.p. for 14 days). These effects were reported to be partially reversible.[4] | Limited data from specific toxicology studies. A review on ischemia-reperfusion injury noted mixed effects in kidney models. | Rats (this compound) |
| General | No mortalities or significant changes in body weight, food and water consumption, or blood cell counts were observed at doses up to 10 mg/kg/day (i.p. for 14 days).[4] | Generally well-tolerated in preclinical efficacy studies. | Rats (this compound) |
Experimental Protocols
Repeated-Dose Intraperitoneal Toxicity Study of this compound in Rats[4]
-
Objective: To evaluate the toxicity of this compound after repeated intraperitoneal administration in rats.
-
Animal Model: Male Wistar rats.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) once daily for 14 consecutive days at doses of 1, 2.5, or 10 mg/kg/day. A control group received the vehicle.
-
Parameters Monitored:
-
Clinical signs of toxicity and mortality were observed daily.
-
Body weight, food, and water consumption were measured regularly.
-
At the end of the 14-day treatment period, and after a 14-day recovery period, blood samples were collected for hematological analysis.
-
Major organs (liver, kidneys, skeletal muscle, etc.) were collected for macroscopic and microscopic pathological examination.
-
-
Key Findings: The highest dose (10 mg/kg/day) resulted in reversible perivascular inflammatory reaction in the liver and non-diffuse necrosis of skeletal muscle, and partially reversible congestion and inflammation in the kidneys. No adverse effects were noted at the lower doses.
Hepatotoxicological Evaluation of Dantrolene in Mice
While a detailed experimental protocol for a comprehensive toxicology study of dantrolene comparable to the this compound study was not found, a study investigating its hepatotoxicity reported the following:
-
Animal Model: Swiss-Webster mice.
-
Drug Administration: Animals were treated orally with single or multiple doses of dantrolene up to 400 mg/kg.
-
Metabolic Alterations: To explore the mechanism of potential hepatotoxicity, experiments included altering dantrolene's biotransformation by inhibiting acetylation, depleting glutathione, inducing biotransformation, and promoting reductive metabolism.
-
Parameters Monitored: Serum glutamic-pyruvic transaminase (SGPT) levels and hepatocellular architecture were assessed.
-
Key Findings: No increases in SGPT or alterations in liver cell structure were observed, even with metabolic manipulations.
Conclusion
The available preclinical data suggests that both this compound and dantrolene are generally well-tolerated at therapeutic doses in animal models. The primary side effects noted for this compound in a 14-day rat study at a high dose (10 mg/kg/day, i.p.) were reversible inflammatory changes in the liver and muscle, and partially reversible changes in the kidneys. For dantrolene, while hepatotoxicity is a known clinical concern, a study in mice did not demonstrate liver damage even at high oral doses.
The significant difference in water solubility remains a key distinguishing feature, with this compound offering a considerable practical advantage. However, a definitive comparison of the side effect profiles of this compound and dantrolene is limited by the lack of direct comparative studies in the same animal model and under identical experimental conditions. Further research, including head-to-head toxicology studies, would be invaluable for a more comprehensive understanding of the comparative safety of these two important muscle relaxants.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Toxicological evaluation of this compound after repeated intraperitoneal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Azumolene and Dantrolene: A Comparative Analysis of Efficacy in Reversing Malignant Hyperthermia
A head-to-head comparison of azumolene and dantrolene (B1669809) reveals comparable efficacy in reversing malignant hyperthermia, with this compound demonstrating a significant advantage in water solubility, facilitating faster administration in critical situations. This guide provides a detailed, data-driven comparison for researchers, scientists, and drug development professionals.
Malignant hyperthermia (MH) is a life-threatening, inherited disorder of skeletal muscle that presents as a hypermetabolic crisis in response to certain anesthetics, such as halogenated gases, and the depolarizing muscle relaxant succinylcholine.[1][2] The only specific treatment for this condition is the administration of dantrolene sodium, a muscle relaxant that has dramatically reduced the mortality rate of MH from as high as 80% in the 1960s to less than 5%.[3] However, dantrolene's low water solubility poses a challenge for rapid reconstitution and administration in an emergency setting.[4][5] this compound, a more water-soluble analog of dantrolene, has emerged as a promising alternative.[3][4][5]
Executive Summary
Experimental evidence from both in-vitro and in-vivo models demonstrates that this compound is equipotent to dantrolene in preventing and reversing the manifestations of malignant hyperthermia.[4][5] The primary advantage of this compound lies in its approximately 30-fold greater water solubility, which could significantly shorten the time to treatment during an MH crisis.[3][4] Both drugs exert their therapeutic effect by inhibiting the release of calcium from the sarcoplasmic reticulum through their interaction with the ryanodine (B192298) receptor (RyR1).[4][6]
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data from comparative studies of this compound and dantrolene in various malignant hyperthermia models.
| Parameter | This compound | Dantrolene | Animal Model/Tissue | Key Findings |
| In-Vitro Muscle Twitch Inhibition (IC50) | 2.8 +/- 0.8 µM | 1.6 +/- 0.4 µM | Mouse Extensor Digitorum Longus Muscle | No significant difference in potency was observed between the two drugs.[5] |
| In-Vitro Muscle Twitch Inhibition (IC50) | 2.4 +/- 0.6 µM | 3.5 +/- 1.2 µM | Mouse Soleus Muscle | Potency was comparable between the two drugs.[5] |
| In-Vivo Muscle Twitch Inhibition (IC50) | 1.2 +/- 0.1 mg/kg | 1.5 +/- 0.2 mg/kg | Guinea Pig Gastrocnemius Muscle | This compound and dantrolene demonstrated similar dose-dependent decreases in muscle twitches.[5] |
| In-Vivo Reversal of MH (Effective Dose) | 2 mg/kg IV | Not directly compared in the same study, but the standard effective dose is 2.5 mg/kg.[1][7][8] | Malignant Hyperthermia-Susceptible Swine | This compound effectively terminated all MH episodes and was found to be similar in potency to dantrolene.[8][9] |
| Water Solubility | ~30-fold higher than dantrolene | Low | - | This compound's higher solubility is a significant practical advantage.[3][4][5] |
Signaling Pathway and Mechanism of Action
Both this compound and dantrolene function as direct-acting skeletal muscle relaxants by interfering with excitation-contraction coupling. In individuals susceptible to malignant hyperthermia, mutations in the ryanodine receptor (RyR1) lead to an uncontrolled release of calcium from the sarcoplasmic reticulum when exposed to triggering agents.[4] This surge in intracellular calcium initiates a hypermetabolic state characterized by muscle rigidity, rapid heart rate, high fever, and metabolic acidosis.[3] this compound and dantrolene bind to the RyR1 receptor, inhibiting this excessive calcium release and thereby halting the progression of the MH crisis.[4]
Experimental Protocols
In-Vivo Malignant Hyperthermia Swine Model
This model is a cornerstone for evaluating the efficacy of drugs in treating MH.
-
Animal Selection: Malignant hyperthermia-susceptible (MHS) swine are used. Susceptibility is often confirmed using a caffeine (B1668208) and halothane contracture test.[8]
-
Induction of MH: The animals are exposed to a triggering agent, typically an inhaled anesthetic like halothane, sometimes in combination with an intravenous injection of succinylcholine.[8]
-
Monitoring: Key physiological parameters are continuously monitored, including end-tidal CO2, arterial blood gases (pH, PCO2), core body temperature, heart rate, and muscle tone. The onset of MH is characterized by a rapid rise in these parameters.[8]
-
Drug Administration: Once a fulminant MH episode is confirmed, the test compound (this compound or dantrolene) is administered intravenously at a specified dose.
-
Efficacy Assessment: The primary endpoint is the reversal of MH signs, including the normalization of physiological parameters and the resolution of muscle rigidity. The time to reversal and the total dose required are key metrics.[8][9]
In-Vitro Muscle Contracture Test
This test assesses the direct effect of the drugs on skeletal muscle.
-
Tissue Preparation: Biopsies of skeletal muscle are obtained from either normal or MHS animals or humans. The muscle fibers are dissected and mounted in a tissue bath containing a physiological salt solution.
-
Stimulation: The muscle is stimulated electrically to elicit twitch contractions, or chemically with caffeine or halothane to induce contractures, which are sustained contractions.[5]
-
Drug Application: The test compound (this compound or dantrolene) is added to the tissue bath in increasing concentrations.
-
Measurement: The force of muscle contraction (twitch height or contracture tension) is measured. The concentration of the drug that inhibits the contraction by 50% (IC50) is determined.[5]
Conclusion
Based on the available preclinical data, this compound is a potent and effective agent for the management of malignant hyperthermia, with an efficacy comparable to that of dantrolene.[4][5] Its significantly improved water solubility presents a clear and critical advantage, potentially reducing the time to treatment in a life-threatening MH crisis.[3][4] Further clinical studies in humans are warranted to confirm these promising findings.
References
- 1. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.wfsahq.org [resources.wfsahq.org]
- 3. Malignant hyperthermia - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Intravenous administration of this compound to reverse malignant hyperthermia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Ryanodine and Azumolene: A Comparative Analysis of Their Effects on Calcium Sparks
For researchers in muscle physiology and pharmacology, understanding the nuanced effects of modulators on elementary calcium release events is paramount. Calcium sparks, the localized release of calcium from the sarcoplasmic reticulum via ryanodine (B192298) receptors (RyRs), are fundamental to muscle excitation-contraction coupling. This guide provides a detailed comparison of two key modulators, Ryanodine and Azumolene, detailing their differential effects on calcium spark properties, the experimental protocols for these observations, and the underlying signaling pathways.
Quantitative Effects on Calcium Spark Properties
The influence of Ryanodine and this compound on the characteristics of calcium sparks reveals their distinct mechanisms of action. This compound, a dantrolene (B1669809) analog, acts as a potent inhibitor of calcium spark frequency, while Ryanodine exhibits a complex, concentration-dependent biphasic effect.
| Parameter | Ryanodine | This compound |
| Frequency | Biphasic: Stimulates at low concentrations (e.g., 0.1 µM), inhibits at higher concentrations (e.g., 10 µM)[1]. | Dose-dependent suppression with an EC50 of 0.25 µM[2]. |
| Amplitude | May increase at stimulatory concentrations, but this effect is not consistently reported across different muscle types[1]. | No systematic dose-dependent effects on spark properties[2]. |
| Duration (FDHM) | Variable effects reported; some studies suggest an increase at low concentrations[1]. | No systematic dose-dependent effects on spark properties[2]. |
| Width (FWHM) | Variable effects reported. | No systematic dose-dependent effects on spark properties[2]. |
EC50: Half maximal effective concentration. FDHM: Full duration at half maximum. FWHM: Full width at half maximum.
Signaling Pathways and Mechanisms of Action
Ryanodine and this compound both target the ryanodine receptor (RyR), primarily the RyR1 isoform in skeletal muscle, but their interaction with the channel leads to different functional outcomes.
Ryanodine's effect is contingent on its concentration. At nanomolar to low micromolar concentrations, it locks the RyR channel into a long-lasting sub-conductance state, leading to an initial increase in calcium leak and spark frequency. At higher micromolar concentrations, it acts as a full inhibitor, preventing channel opening.
This compound, like its parent compound dantrolene, is thought to bind to a specific site on the RyR1 channel, distinct from the ryanodine binding site. This binding allosterically modulates the channel, reducing its open probability without affecting the conductance or open time of a single channel. This leads to a decrease in the likelihood of spontaneous channel openings that initiate calcium sparks.[2] Recent structural studies have identified the binding site for this compound and dantrolene within the N-terminal region of RyR1, specifically in a domain that is crucial for the allosteric regulation of channel gating.
Caption: Signaling pathways of Ryanodine and this compound on RyR1.
Experimental Protocols
The following is a generalized protocol for measuring and comparing the effects of Ryanodine and this compound on calcium sparks in isolated skeletal muscle fibers.
Muscle Fiber Preparation
-
Isolation: Single fibers from the flexor digitorum brevis (FDB) muscle of a mouse are isolated by enzymatic digestion with collagenase.
-
Permeabilization: The isolated fibers are chemically permeabilized with saponin (B1150181) to allow for the introduction of fluorescent dyes and experimental solutions directly to the intracellular environment.
Fluorescent Calcium Indicator Loading
-
The permeabilized fibers are incubated with a high-affinity fluorescent calcium indicator, such as Fluo-4 AM, which will fluoresce upon binding to calcium.
Confocal Microscopy and Data Acquisition
-
Imaging: A laser scanning confocal microscope is used to visualize the fluorescently labeled muscle fibers.
-
Line Scans: To capture the rapid kinetics of calcium sparks, line-scan imaging is performed. A single line is repeatedly scanned across the muscle fiber at a high frequency (e.g., every 1-2 milliseconds). This creates an image where the x-axis represents distance along the line and the y-axis represents time. Calcium sparks appear as bright, localized streaks in these line-scan images.
Experimental Solutions
-
Internal Solution: The permeabilized fibers are bathed in an internal solution mimicking the intracellular environment, containing physiological concentrations of ions, ATP, and a calcium buffering system (e.g., EGTA) to set the free calcium concentration to a resting level.
-
Drug Application: Ryanodine or this compound are added to the internal solution at various concentrations to determine their dose-dependent effects. A control condition without any drug is always included.
Data Analysis
-
Specialized software is used to automatically or semi-automatically detect and analyze the calcium sparks from the line-scan images. The frequency, amplitude (as the ratio of fluorescence change to baseline fluorescence, ΔF/F₀), duration (FDHM), and spatial width (FWHM) of the sparks are quantified.
Caption: Experimental workflow for analyzing calcium sparks.
References
Validating Azumolene's Inhibitory Efficacy on Pathogenic RyR1 Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azumolene's performance in inhibiting specific pathogenic mutations in the Ryanodine (B192298) Receptor 1 (RyR1). Mutations in the RYR1 gene are associated with debilitating muscle disorders, including Malignant Hyperthermia (MH) and Central Core Disease (CCD). This document summarizes key experimental data, details relevant methodologies, and presents signaling pathways and workflows to aid in the research and development of therapeutic interventions for RyR1-related myopathies.
Executive Summary
This compound, a water-soluble analog of Dantrolene (B1669809), demonstrates potent inhibitory effects on mutated RyR1 channels. Experimental data reveals that this compound effectively reduces calcium leakage from the sarcoplasmic reticulum in cells expressing pathogenic RyR1 variants. Its efficacy is comparable to that of Dantrolene, the current standard of care for Malignant Hyperthermia, with the advantage of improved solubility. This guide presents a comparative analysis of this compound, Dantrolene, and other potential RyR1 inhibitors, supported by quantitative data from cellular assays.
Data Presentation: Comparative Inhibitory Effects on RyR1 Mutations
The following tables summarize the quantitative data on the inhibitory effects of this compound and its primary comparator, Dantrolene, on specific RyR1 mutations. The data is derived from fluorescence-based assays monitoring endoplasmic reticulum (ER) calcium levels in HEK293 cells expressing the mutant channels.
| Compound | RyR1 Mutation | IC50 (µM) | Reference |
| This compound | R2163C | 0.41 | [1][2][3] |
| Dantrolene | R2163C | 0.26 | [1][2][3] |
Table 1: Comparative IC50 Values for RyR1 R2163C Mutation. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the calcium leakage from the ER.
| Compound | Assay | EC50 (µM) | Reference |
| This compound | Suppression of spontaneous Ca2+ sparks | 0.25 |
Table 2: this compound Efficacy in Suppressing Calcium Sparks. The half-maximal effective concentration (EC50) for the suppression of spontaneous calcium sparks provides another measure of this compound's inhibitory action on RyR1 channel activity.
Alternative RyR1 Inhibitors
Research into alternative RyR1 inhibitors has identified several promising compounds. One such compound, RI-2 , has been shown to inhibit wild-type RyR1.
| Compound | Target | IC50 (µM) | Reference |
| RI-2 | Wild-Type RyR1 | 28 | [3] |
Table 3: Inhibitory Effect of a Novel Compound on Wild-Type RyR1. Further studies are required to determine the efficacy of RI-2 on specific pathogenic RyR1 mutations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the inhibitory effects of compounds on RyR1 mutations.
Cellular Calcium Imaging with Fura-2 AM
This protocol is designed for measuring intracellular calcium concentrations in HEK293 cells expressing mutant RyR1 channels.
Materials:
-
HEK293 cells cultured on poly-L-lysine-coated coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
DMSO
-
Ca2+ recording buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Perfusion system
-
Inverted fluorescence microscope with appropriate filters for Fura-2 (340nm and 380nm excitation, 510nm emission)
-
Image analysis software
Procedure:
-
Cell Preparation: Plate HEK293 cells on coverslips 24-48 hours before imaging to allow for adherence and, if necessary, transfection with the RyR1 mutant construct.[4]
-
Dye Loading:
-
Wash the cells twice with Ca2+ recording buffer.[4]
-
Prepare a Fura-2 AM loading solution (typically 1-5 µg/mL in recording buffer with a small amount of DMSO).[4]
-
Incubate the cells with the Fura-2 AM solution at room temperature for 30 minutes in the dark.[4]
-
Wash the cells twice with recording buffer to remove extracellular dye.[4]
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire fluorescence images by alternating excitation between 340nm and 380nm and collecting the emission at 510nm.
-
Establish a baseline reading before adding the test compound.
-
Perfuse the cells with the recording buffer containing the desired concentration of the inhibitor (e.g., this compound).
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340nm and 380nm (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the ratio change over time to visualize the inhibitory effect of the compound on calcium release.
-
[3H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR1 channel activity, as [3H]-ryanodine preferentially binds to the open state of the channel.
Materials:
-
Microsomes isolated from HEK293 cells expressing RyR1 mutants
-
[3H]-ryanodine
-
Binding buffer (containing KCl, HEPES, and varying concentrations of Ca2+)
-
Unlabeled ryanodine (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate microsomes from cultured HEK293 cells expressing the RyR1 mutant of interest.
-
Binding Reaction:
-
Incubate the microsomes with a fixed concentration of [3H]-ryanodine in the binding buffer.
-
To determine the effect of inhibitors, include varying concentrations of the test compound (e.g., this compound) in the incubation mixture.
-
To measure non-specific binding, a parallel set of reactions should include a high concentration of unlabeled ryanodine.
-
Incubate at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free [3H]-ryanodine.
-
Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
RyR1 Signaling Pathway and Drug Action
Caption: RyR1-mediated calcium release pathway and the inhibitory action of this compound/Dantrolene.
Experimental Workflow for Validating RyR1 Inhibitors
References
Introduction: The Role of Ryanodine Receptors and Their Inhibition
An Objective Comparison of Azumolene and Other Ryanodine (B192298) Receptor Inhibitors for Researchers
Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the sarcoplasmic and endoplasmic reticula.[1][2] These large-conductance channels are fundamental to cellular calcium signaling, playing a critical role in processes such as skeletal muscle excitation-contraction coupling and cardiac muscle function.[3][4] There are three primary isoforms in mammals: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (expressed at low levels in various tissues).[1][4]
Hyperactivation of RyR channels, due to genetic mutations or other factors, can lead to excessive calcium leakage from intracellular stores. This dysfunction is implicated in several pathologies, including the life-threatening pharmacogenetic disorder Malignant Hyperthermia (MH), as well as certain myopathies and cardiac arrhythmias.[5][6][7] Consequently, inhibitors of RyR channels are crucial therapeutic agents. Dantrolene (B1669809) has long been the only specific treatment for MH, acting as a direct inhibitor of RyR1.[5][8] This guide provides a comparative analysis of this compound, a structural analog of Dantrolene, and other RyR inhibitors, supported by experimental data and detailed methodologies for the scientific community.
Comparative Analysis: this compound vs. Other RyR Inhibitors
Mechanism of Action
Both this compound and its parent compound, Dantrolene, exert their therapeutic effect by inhibiting the release of calcium from the sarcoplasmic reticulum (SR) via a direct interaction with the RyR1 channel.[8][9] Their action prevents or reduces the uncontrolled calcium release that characterizes MH.[5] Recent high-resolution structural studies have identified their binding site within the Repeat12 (R12) domain of the RyR1 protein.[10][11] This binding is allosteric, inducing a conformational change that stabilizes the channel in a closed state.[10][12]
The isoform selectivity of these compounds is a key aspect of their pharmacological profile. Both Dantrolene and this compound preferentially inhibit RyR1 and RyR3, with minimal effect on the cardiac RyR2 isoform.[8][11] This selectivity accounts for their primary action as skeletal muscle relaxants without significant adverse cardiac effects.[8]
This mechanism contrasts with that of the alkaloid ryanodine, the namesake of the receptor. At micromolar concentrations, ryanodine locks the channel in a fixed sub-conductance state, which can lead to a depletion of calcium stores by promoting channel leak.[2]
Potency and Efficacy
Experimental data from multiple in vitro studies demonstrate that this compound is equipotent to Dantrolene in its ability to inhibit RyR1 activity. Studies using isolated mouse skeletal muscle show comparable IC50 values for the inhibition of muscle twitch and caffeine-induced contractures.[5][13] Furthermore, experiments monitoring elementary calcium release events, known as "Ca2+ sparks," show that this compound effectively suppresses the frequency of these events in a dose-dependent manner, indicating a reduction in the channel's opening probability.[9]
| Parameter | This compound | Dantrolene | Animal Model/Tissue | Key Observation |
| In-Vitro Muscle Twitch Inhibition (IC50) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | Mouse Extensor Digitorum Longus Muscle | No significant difference in potency was observed.[5][13] |
| In-Vitro Muscle Twitch Inhibition (IC50) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | Mouse Soleus Muscle | Potency was comparable between the two drugs.[13] |
| In-Vivo Muscle Twitch Inhibition (IC50) | 1.2 ± 0.1 mg/kg | 1.5 ± 0.2 mg/kg | Guinea Pig Gastrocnemius Muscle | The drugs demonstrated comparable in-vivo potency.[13] |
| Ca2+ Spark Frequency Suppression (EC50) | 0.25 µM | Not explicitly stated | Permeabilized Frog Skeletal Muscle Fibers | This compound dose-dependently suppresses the opening rate of RyR channels.[9] |
Pharmacokinetic Properties
The most significant distinction between this compound and Dantrolene lies in their physicochemical properties. This compound was specifically developed to overcome the primary clinical limitation of Dantrolene: its very low water solubility.
| Property | This compound | Dantrolene | Advantage |
| Water Solubility | ~30-fold higher than Dantrolene | Low | The higher solubility of this compound allows for a much faster and simpler reconstitution and administration process, which is critical during a rapidly progressing MH emergency.[5][13][14] |
Signaling and Experimental Workflow Diagrams
To visualize the context of RyR inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Excitation-contraction coupling pathway in skeletal muscle.
Caption: Workflow for an in-vitro muscle contracture assay.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are standard protocols for assessing RyR inhibitor activity.
Protocol 1: [³H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity by exploiting the fact that radiolabeled ryanodine preferentially binds to the open state of the channel.[15][16] A decrease in binding signifies channel inhibition.
Methodology:
-
Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from a tissue source (e.g., rabbit skeletal muscle) or HEK293 cells engineered to express a specific RyR isoform.[16] This is typically achieved through differential centrifugation.
-
Binding Reaction: In a microcentrifuge tube, combine the isolated microsomes (50-100 µg of protein) with a buffer solution (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4), a fixed concentration of [³H]-ryanodine (e.g., 2-10 nM), and the desired concentration of Ca²⁺.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at varying concentrations (e.g., from 1 nM to 100 µM) to generate a dose-response curve. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the mixture at 37°C for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [³H]-ryanodine. Wash the filters rapidly with ice-cold wash buffer to remove non-specific binding.
-
Quantification: Place the filters into scintillation vials with a suitable scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of non-labeled ryanodine (e.g., 10-20 µM). Subtract non-specific binding from all measurements. Plot the specific binding as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: In Vitro Caffeine-Induced Muscle Contracture Assay
This functional assay directly measures the inhibitory effect of a compound on muscle contracture, a key physiological outcome of RyR1 activation.[5][13]
Methodology:
-
Muscle Dissection: Humanely euthanize an animal model (e.g., a mouse) and carefully dissect a whole muscle, such as the soleus or extensor digitorum longus (EDL).[13]
-
Mounting: Securely tie sutures to both tendons of the isolated muscle and mount it vertically in a temperature-controlled tissue bath (e.g., 37°C) containing a continuously aerated physiological solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Transducer Attachment: Attach one end of the muscle to a fixed point and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the muscle to equilibrate for at least 30 minutes, periodically adjusting the resting tension to an optimal length (L₀) that produces a maximal twitch response.
-
Pre-incubation with Inhibitor: For inhibition studies, pre-incubate the muscle with a specific concentration of the test compound (this compound or Dantrolene) or vehicle for 15-20 minutes.[13]
-
Contracture Induction: Induce a sustained contracture by adding a high concentration of caffeine (B1668208) (e.g., 8 mM) to the bath.[13]
-
Measurement: Record the peak tension of the contracture. For reversal studies, the inhibitor can be added after the caffeine-induced contracture has reached a plateau.[5]
-
Data Analysis: Compare the contracture tension in the presence of the inhibitor to the control (vehicle) response. Generate a dose-response curve by testing a range of inhibitor concentrations and calculate the IC50, the concentration that causes a 50% reduction in the caffeine-induced contracture.
Conclusion
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development. | Read by QxMD [read.qxmd.com]
- 13. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchmap.jp [researchmap.jp]
Cross-Validation of Azumolene's Mechanism: A Comparative Guide for Researchers
Azumolene, a water-soluble analog of dantrolene (B1669809), has emerged as a promising therapeutic agent for conditions associated with aberrant calcium release, most notably malignant hyperthermia (MH). Its mechanism of action, centered on the modulation of the ryanodine (B192298) receptor (RyR1), has been scrutinized across a variety of research models. This guide provides a comprehensive comparison of this compound's performance against its predecessor, dantrolene, supported by experimental data from diverse model systems, offering researchers valuable insights into its therapeutic potential and mechanistic nuances.
Unraveling the Core Mechanism: Inhibition of Ryanodine Receptor 1
This compound, like dantrolene, exerts its primary therapeutic effect by directly targeting the RyR1, the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle.[1][2] In pathological states such as MH, RyR1 channels become hypersensitive, leading to uncontrolled calcium leakage and subsequent muscle hypermetabolism.[1] this compound binds to the RyR1, stabilizing it in a closed state and thereby reducing the excessive calcium release.[1] High-resolution crystal structures have revealed that both this compound and dantrolene bind to the Repeat12 (R12) domain of RyR1.[3]
A key distinction in this compound's mechanism lies in its pronounced inhibitory effect on a specific component of store-operated calcium entry (SOCE) that is coupled to RyR1 activation.[4][5] This suggests that this compound not only curtails the initial aberrant calcium release from the sarcoplasmic reticulum but also mitigates the subsequent influx of extracellular calcium that can contribute to sustained muscle pathology.[5]
Comparative Efficacy: this compound vs. Dantrolene
Extensive research has demonstrated that this compound is equipotent to dantrolene in its ability to inhibit muscle contractions and reverse the effects of MH triggers.[6] A significant practical advantage of this compound is its approximately 30-fold greater water solubility, which facilitates faster preparation and administration in critical care settings.[1][2]
Quantitative Data Summary
The following tables summarize the comparative quantitative data for this compound and Dantrolene from various experimental models.
Table 1: Inhibition of Muscle Twitch and Contraction
| Model System | Parameter | This compound | Dantrolene | Reference |
| Isolated Mouse Extensor Digitorum Longus Muscle | IC50 for twitch inhibition | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | [6] |
| Isolated Mouse Soleus Muscle | IC50 for twitch inhibition | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | [6] |
| Guinea Pig Gastrocnemius Muscle (in vivo) | IC50 for twitch inhibition | 1.2 ± 0.1 mg/kg | 1.5 ± 0.2 mg/kg | [6] |
| Isolated Human MH-Susceptible Skeletal Muscle | Inhibition of caffeine-induced contracture | Effective at 10 µM | Effective at 10 µM | [6] |
Table 2: Ryanodine Receptor Binding and SOCE Inhibition
| Model System | Parameter | This compound | Dantrolene | Reference |
| Porcine Skeletal Muscle Dihydropyridine Receptors | IC50 for [3H]PN200-110 binding | ~20 µM | 3-5 times less potent | [7] |
| Porcine Skeletal Muscle Ryanodine Receptors | Inhibition of [3H]ryanodine binding | < 25% at 100 µM | < 25% at 100 µM | [7] |
| CHO cells expressing RyR1 | Inhibition of RyR1-coupled SOCE | Significant inhibition | Not reported in this study | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the mechanism and efficacy of this compound.
In Vitro Muscle Contraction Assay
This protocol is used to assess the inhibitory effect of this compound and dantrolene on muscle contraction in isolated muscle preparations.
-
Muscle Preparation: Isolate skeletal muscles (e.g., mouse soleus or extensor digitorum longus) and mount them in a tissue bath containing a physiological salt solution, maintained at a constant temperature and aerated with 95% O2/5% CO2.
-
Stimulation: Induce muscle contractions using electrical field stimulation to elicit twitches or by applying a chemical stimulus like caffeine (B1668208) to induce a contracture.
-
Drug Application: Add increasing concentrations of this compound or dantrolene to the tissue bath.
-
Measurement: Record the force of muscle contraction (twitch height or contracture tension) using a force transducer.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that produces a 50% inhibition of the muscle contraction.[2]
Store-Operated Calcium Entry (SOCE) Assay in Cultured Cells
This protocol measures the effect of this compound on calcium influx through store-operated channels in a cell line expressing RyR1.
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing RyR1 on glass-bottom dishes.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence intensity, which represents the resting intracellular calcium concentration.
-
Store Depletion: Induce the release of calcium from the endoplasmic reticulum (the intracellular calcium store) by applying caffeine and ryanodine.
-
Calcium Influx Measurement: In a calcium-free medium, measure the initial drop in fluorescence as calcium is released from the stores. Then, reintroduce extracellular calcium and measure the subsequent rise in fluorescence, which represents SOCE.
-
This compound Treatment: Pre-incubate the cells with this compound before inducing store depletion to assess its inhibitory effect on SOCE.[4]
Malignant Hyperthermia Swine Model
This in vivo model is a gold standard for evaluating the efficacy of drugs for MH.
-
Animal Model: Use malignant hyperthermia-susceptible (MHS) swine.
-
Anesthesia and Monitoring: Anesthetize the swine with non-triggering agents and continuously monitor vital signs, including end-tidal CO2, blood gases, and core body temperature.
-
Induction of MH Crisis: Trigger an MH crisis by administering a volatile anesthetic (e.g., halothane) and a depolarizing muscle relaxant (e.g., succinylcholine).
-
Treatment Administration: Once the clinical signs of MH are evident (e.g., rapid rise in temperature and end-tidal CO2), administer this compound or dantrolene intravenously.
-
Outcome Measures: The primary outcome is the successful reversal of the MH episode, indicated by the normalization of physiological parameters and the survival of the animal.[2]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action for this compound and Dantrolene in Malignant Hyperthermia.
Caption: Experimental workflow for the in-vivo MH swine model.
Caption: this compound's inhibitory effect on the RyR1-coupled SOCE pathway.
References
- 1. This compound reverses episodes of malignant hyperthermia in susceptible swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Azumolene's Potency: A Comparative Analysis with Hydantoin Derivatives in Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of azumolene's potency relative to other hydantoin (B18101) derivatives, with a primary focus on its direct analogue, dantrolene (B1669809). The information herein is supported by experimental data to elucidate the pharmacological profiles of these skeletal muscle relaxants.
This compound, a hydantoin derivative, has been developed as a more water-soluble alternative to dantrolene for the treatment of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder.[1][2] Both compounds act as direct skeletal muscle relaxants by inhibiting calcium ion release from the sarcoplasmic reticulum.[2] This guide will delve into their comparative potency, mechanisms of action, and the experimental protocols used to determine their efficacy.
Quantitative Comparison of Potency: this compound vs. Dantrolene
Experimental evidence from various in vitro and in vivo models consistently demonstrates that this compound is equipotent to dantrolene in its ability to inhibit muscle contractures and reverse the manifestations of malignant hyperthermia.[1][3][4] The primary advantage of this compound lies in its approximately 30-fold greater water solubility, which facilitates faster preparation and administration in emergency situations.[1][3]
| Parameter | This compound | Dantrolene | Animal Model/Tissue | Key Highlights | Reference |
| In Vitro Muscle Twitch Inhibition (IC50) | 2.8 +/- 0.8 µM | 1.6 +/- 0.4 µM | Mouse Extensor Digitorum Longus Muscle | No significant difference in potency was observed between the two drugs. | [3][4] |
| In Vitro Muscle Twitch Inhibition (IC50) | 2.4 +/- 0.6 µM | 3.5 +/- 1.2 µM | Mouse Soleus Muscle | Potency was comparable between the two drugs. | [3][4] |
| In Vivo Muscle Twitch Inhibition (IC50) | 1.2 +/- 0.1 mg/kg | 1.5 +/- 0.2 mg/kg | Guinea Pig Gastrocnemius Muscle | Both drugs showed dose-dependent decreases in muscle twitch with similar potency. | [1][4] |
| In Vitro Contracture Inhibition (Halothane/Caffeine-induced) | 6 µmol/L | 6 µmol/L | Porcine MHS Muscle | Both were equipotent in inhibiting and reversing halothane- and caffeine-induced contractures. | [1] |
| In Vivo Malignant Hyperthermia Reversal | Effective in all subjects | N/A (Historical Control) | Malignant Hyperthermia-Susceptible (MHS) Swine | Successfully terminated all halothane-induced MH episodes. | [1] |
Mechanism of Action: Inhibition of Calcium Release
This compound and dantrolene share the same primary mechanism of action. They are direct-acting skeletal muscle relaxants that target the ryanodine (B192298) receptor 1 (RyR1), a calcium release channel on the sarcoplasmic reticulum of skeletal muscle cells.[1][3] In malignant hyperthermia, certain triggers like volatile anesthetics cause an uncontrolled release of calcium from the sarcoplasmic reticulum through sensitized RyR1 channels, leading to a hypermetabolic state.[1] this compound and dantrolene bind to the RyR1, inhibiting this aberrant calcium release and thereby restoring normal muscle function.[5][6] Some studies suggest that these hydantoin derivatives may also interact with dihydropyridine (B1217469) receptors, which could contribute to their mechanism of action.[7]
Other Hydantoin Derivatives
While this compound and dantrolene are primarily known as muscle relaxants, other hydantoin derivatives have different therapeutic applications.[8][9] Phenytoin (B1677684), for example, is a widely used anticonvulsant.[10] Its mechanism of action involves stabilizing the inactive state of voltage-gated sodium channels in the brain.[9] Although phenytoin and dantrolene belong to the same chemical class, their primary therapeutic targets and indications differ significantly.[11] Some research suggests that phenytoin can inhibit the cardiac ryanodine receptor (RyR2), but direct potency comparisons with this compound for muscle relaxation are not available.[11]
Experimental Protocols
The comparative efficacy of this compound and dantrolene has been established through rigorous experimental models.
In Vivo Malignant Hyperthermia Swine Model
A widely accepted model for studying malignant hyperthermia involves the use of susceptible swine.[1]
-
Animal Preparation: Malignant hyperthermia-susceptible swine are anesthetized.
-
Induction of MH: A triggering agent, typically a volatile anesthetic like halothane, is administered to induce an MH episode.
-
Monitoring: Key physiological parameters such as end-tidal CO2 (ETCO2), core body temperature, heart rate, and muscle rigidity are continuously monitored.
-
Therapeutic Intervention: Once an MH crisis is confirmed by a rapid and sustained increase in these parameters, the triggering agent is discontinued, and this compound or dantrolene is administered intravenously.
-
Endpoint Measurement: The primary endpoint is the successful reversal of the MH episode, indicated by the normalization of physiological parameters. The time to reversal and the total dose required are recorded.
In Vitro Muscle Contraction Assay
This assay is used to determine the direct effect of the compounds on muscle tissue.
-
Tissue Preparation: Skeletal muscle strips are isolated from animals (e.g., mice, swine).
-
Mounting: The muscle strips are mounted in a tissue bath containing a physiological salt solution and attached to a force transducer.
-
Stimulation: Muscle contractions are induced either electrically or by using chemical agents like caffeine (B1668208) or halothane.
-
Drug Application: The test compound (this compound or dantrolene) is added to the tissue bath in increasing concentrations.
-
Measurement: The force of muscle contraction (twitch height or contracture tension) is measured to determine the inhibitory concentration (IC50).[3][4]
Conclusion
Based on the available data, this compound is a potent skeletal muscle relaxant with an efficacy comparable to that of dantrolene in preclinical models of malignant hyperthermia.[3][4] Its primary advantage is its significantly improved water solubility, which has important clinical implications for ease and speed of administration.[1][3] While other hydantoin derivatives like phenytoin are valuable therapeutic agents in their own right, their different mechanisms of action and clinical indications preclude a direct potency comparison with this compound for the treatment of malignant hyperthermia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Phenytoin Reduces Activity of Cardiac Ryanodine Receptor 2; A Potential Mechanism for Its Cardioprotective Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Azumolene's Isoform-Specific Effects on Ryanodine Receptors: A Comparative Analysis of RyR1 and RyR2
For researchers, scientists, and drug development professionals, understanding the isoform-specific interactions of pharmacological agents with ryanodine (B192298) receptors (RyRs) is critical. This guide provides a detailed comparison of the effects of Azumolene, a water-soluble analog of dantrolene (B1669809), on the RyR1 and RyR2 isoforms, supported by experimental data and methodologies.
This compound is a potent modulator of intracellular calcium homeostasis, primarily exerting its effects through interaction with ryanodine receptors, the main calcium release channels in the sarcoplasmic/endoplasmic reticulum.[1] Its clinical relevance, particularly in the context of malignant hyperthermia, stems from its action on the skeletal muscle isoform, RyR1.[2] However, its comparative effect on the cardiac isoform, RyR2, is a subject of significant research interest, especially for potential cardiovascular applications.
Quantitative Comparison of this compound's Effect on RyR1 and RyR2
Experimental evidence strongly indicates that this compound exhibits a pronounced selectivity for the RyR1 isoform over RyR2 under normal physiological conditions. This selectivity is primarily attributed to differences in the binding affinity of this compound to a specific domain within the RyR protein.
| Parameter | RyR1 | RyR2 | Key Findings |
| Binding Domain | Repeat12 (R12) domain | No detectable binding to the R12 domain | Isothermal titration calorimetry (ITC) studies have demonstrated clear binding of this compound to the R12 domain of RyR1, but not RyR2.[1][3] |
| Binding Affinity (Kd) | 62 nM (in the presence of 5 mM AMP-PCP) | Not detectable | The binding of this compound to RyR1 is significantly enhanced in the presence of adenine (B156593) nucleotides like AMP-PCP and ADP.[1][3] |
| Inhibitory Concentration (IC50) | 0.41 µM | No significant effect observed on wild-type RyR2 | Fluorescence-based assays monitoring endoplasmic reticulum (ER) Ca2+ levels in HEK293 cells expressing a mutant RyR1 (R2163C) showed effective inhibition of Ca2+ leakage by this compound.[1][3] Similar experiments on wild-type RyR2 did not show a significant inhibitory effect.[1] |
| Effect on Ca2+ Sparks | Suppresses the frequency of spontaneous Ca2+ sparks (EC50 = 0.25 µM) | Not extensively studied | In permeabilized frog skeletal muscle fibers, this compound dose-dependently decreased the frequency of Ca2+ sparks without altering their properties, suggesting it suppresses the opening rate of RyR1 channels.[2] |
| Effect under Pathological Conditions | - | Reduces ventricular refibrillation; effect is dependent on RyR2 phosphorylation at Ser2808 | In a rabbit heart model of long-duration ventricular fibrillation, this compound's beneficial effects were linked to the phosphorylation state of RyR2, suggesting a potential for state-dependent interaction.[2] However, direct binding or inhibitory concentration data under these conditions are not yet available. |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action on RyR1 involves binding to the R12 domain, which is believed to allosterically modulate the channel's gating and reduce the probability of channel opening. This inhibition of Ca2+ release from the sarcoplasmic reticulum is the basis for its therapeutic effect in conditions like malignant hyperthermia, which are characterized by excessive RyR1 activity.[1][2][3] Furthermore, this compound has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to RyR1 activation.[4]
The interaction of this compound with RyR2 is less direct. While direct binding is not observed under normal conditions, its effects on cardiac tissue under pathological states, such as ischemia and reperfusion, suggest a more complex, indirect modulatory role that may be dependent on post-translational modifications of the RyR2 channel, like phosphorylation.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's effects on RyR1 and RyR2.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of this compound binding to the R12 domain of RyR1 and RyR2.[1][3]
Methodology:
-
Protein Expression and Purification: The R12 domain of human RyR1 and RyR2 are expressed in and purified from E. coli.
-
Sample Preparation: Purified R12 domain protein is dialyzed against the experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). This compound is dissolved in the same buffer. The presence of adenine nucleotides (AMP-PCP or ADP) in the buffer is crucial for enhancing binding to RyR1.
-
ITC Measurement: The ITC instrument is equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the R12 domain solution, and the injection syringe is filled with the this compound solution.
-
Titration: A series of small injections of the this compound solution into the R12 domain solution are performed. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).
Fluorescence-Based Endoplasmic Reticulum (ER) Ca2+ Measurement
Objective: To determine the inhibitory concentration (IC50) of this compound on RyR-mediated Ca2+ leakage from the ER.[1][3]
Methodology:
-
Cell Culture: HEK293 cells stably expressing either a mutant RyR1 (e.g., R2163C, associated with malignant hyperthermia) or wild-type RyR2 are cultured.
-
Ca2+ Indicator Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) that reports changes in cytosolic Ca2+ concentration.
-
Experimental Setup: Cells are placed in a fluorometer or on a microscope equipped for fluorescence imaging.
-
Drug Application: A baseline fluorescence is recorded, after which varying concentrations of this compound are added to the cells.
-
Stimulation: Ca2+ release from the ER is induced by applying an RyR agonist (e.g., caffeine (B1668208) or 4-chloro-m-cresol).
-
Fluorescence Measurement: The change in fluorescence intensity upon stimulation is measured, reflecting the amount of Ca2+ released.
-
Data Analysis: The inhibitory effect of this compound at each concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
[3H]-Ryanodine Binding Assay
Objective: To assess the effect of this compound on the channel activity of RyR1 and RyR2 by measuring the binding of [3H]-ryanodine, which preferentially binds to the open state of the channel.
Methodology:
-
Membrane Preparation: Sarcoplasmic reticulum (SR) microsomes rich in RyR1 (from skeletal muscle) or RyR2 (from cardiac muscle) are prepared.
-
Binding Reaction: The SR microsomes are incubated with [3H]-ryanodine in a binding buffer containing various ligands to modulate channel activity (e.g., Ca2+, ATP, caffeine). The reaction is performed in the presence and absence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound [3H]-ryanodine from the free ligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of [3H]-ryanodine is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). The effect of this compound on [3H]-ryanodine binding provides an indirect measure of its impact on RyR channel opening.
References
- 1. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of ryanodine receptor 2 phosphorylation in the effect of this compound on ventricular arrhythmia vulnerability in a rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Azumolene and dantrolene in muscle contractility assays
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Azumolene and dantrolene (B1669809), two potent skeletal muscle relaxants. The primary focus is on their performance in muscle contractility assays, offering researchers, scientists, and drug development professionals a thorough understanding of their comparative efficacy and mechanisms of action.
Executive Summary
Dantrolene has long been the gold-standard for treating malignant hyperthermia (MH), a life-threatening condition characterized by uncontrolled skeletal muscle hypermetabolism.[1] Its therapeutic effect stems from its ability to inhibit calcium release from the sarcoplasmic reticulum.[1] this compound, a structural analog of dantrolene, has emerged as a promising alternative with comparable efficacy and significantly higher water solubility.[2] This guide delves into the experimental data that underpins the pharmacological profiles of these two compounds.
Mechanism of Action
Both this compound and dantrolene are direct-acting skeletal muscle relaxants that target the ryanodine (B192298) receptor (RyR1), a calcium release channel on the sarcoplasmic reticulum of skeletal muscle cells. By binding to RyR1, they inhibit the release of calcium ions (Ca2+) into the cytoplasm, thereby uncoupling muscle excitation from contraction. This reduction in intracellular calcium concentration leads to muscle relaxation.
Quantitative Data Presentation
The following tables summarize the key quantitative data from comparative studies of this compound and dantrolene in various muscle contractility assays.
Table 1: In Vitro Muscle Twitch Inhibition (IC50 Values)
| Compound | Muscle Type | IC50 (µM) | Species |
| This compound | Extensor Digitorum Longus | 2.8 ± 0.8 | Mouse |
| Dantrolene | Extensor Digitorum Longus | 1.6 ± 0.4 | Mouse |
| This compound | Soleus | 2.4 ± 0.6 | Mouse |
| Dantrolene | Soleus | 3.5 ± 1.2 | Mouse |
Data from these studies indicate that this compound and dantrolene are equipotent in inhibiting electrically induced muscle twitches in isolated mouse skeletal muscles.[3]
Table 2: In Vivo Muscle Twitch Inhibition (IC50 Values)
| Compound | Muscle Type | IC50 (mg/kg) | Species |
| This compound | Gastrocnemius | 1.2 ± 0.1 | Guinea Pig |
| Dantrolene | Gastrocnemius | 1.5 ± 0.2 | Guinea Pig |
In vivo studies in guinea pigs further support the comparable potency of this compound and dantrolene in reducing muscle twitch responses following intravenous administration.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Muscle Contracture Assay
This assay is utilized to determine the potency of a compound in inhibiting muscle contraction induced by a chemical agent, such as caffeine (B1668208).
Objective: To quantify the inhibitory effect of a test compound on muscle contractility.
Methodology:
-
Tissue Preparation: Isolate skeletal muscles (e.g., extensor digitorum longus or soleus from mice) and mount them in a tissue bath containing a physiological salt solution (e.g., Krebs-Ringer solution).[4]
-
Stimulation: Electrically stimulate the muscle to elicit twitch responses or apply a chemical agent like caffeine (e.g., 2-8 mM) to induce a contracture.[3][5]
-
Drug Application: Add the test compound (this compound or dantrolene) to the tissue bath in increasing concentrations.[6]
-
Measurement: Measure the force of muscle contraction (twitch height or contracture tension).[6]
-
Data Analysis: Calculate the concentration of the drug that inhibits the muscle response by 50% (IC50) to determine its potency.[6]
In Vivo Malignant Hyperthermia Model
This assay evaluates the efficacy of a compound in preventing or reversing a malignant hyperthermia crisis in a susceptible animal model.
Objective: To assess the in vivo efficacy of a test compound in a model of malignant hyperthermia.
Methodology:
-
Animal Model: Utilize a malignant hyperthermia susceptible (MHS) swine model.[6]
-
Anesthesia and Monitoring: Induce trigger-free anesthesia and establish baseline physiological monitoring (e.g., heart rate, temperature, blood gases).[6]
-
MH Induction: Administer a triggering agent such as halothane (B1672932) and/or succinylcholine (B1214915) to induce an MH crisis.[6]
-
Treatment Administration: Upon observation of clinical signs of MH (e.g., muscle rigidity, hyperthermia, acidosis), administer the test compound (this compound or dantrolene) intravenously.[6]
-
Outcome Measurement: Monitor for the reversal of MH signs and survival of the animal.[6]
Conclusion
The available experimental data from both in vitro and in vivo studies consistently demonstrate that this compound is equipotent to dantrolene in its ability to inhibit muscle contractility.[3][5] Both compounds effectively target the ryanodine receptor to reduce calcium release from the sarcoplasmic reticulum. The primary distinguishing feature of this compound is its significantly greater water solubility, which presents a potential clinical advantage in emergency situations like a malignant hyperthermia crisis.[2] Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound as an alternative to dantrolene.
References
- 1. In vitro contracture testing for determination of susceptibility to malignant hyperthermia: a methodologic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro contracture testing (IVCT) — European Malignant Hyperthermia Group [emhg.org]
- 5. The effect of this compound on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Investigating the specificity of Azumolene for ryanodine receptors over other calcium channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Azumolene's specificity for ryanodine (B192298) receptors (RyRs) over other key calcium channels. The information presented is based on published experimental data to assist researchers and drug development professionals in evaluating this compound as a selective modulator of intracellular calcium signaling.
Introduction to this compound
This compound is a water-soluble analog of dantrolene (B1669809), a skeletal muscle relaxant used in the treatment of malignant hyperthermia. Like dantrolene, this compound's primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum (SR) by directly interacting with ryanodine receptors, the major calcium release channels on the SR membrane.[1][2] This guide delves into the experimental evidence that defines this compound's selectivity for RyR isoforms and compares its activity against other significant calcium channels, including L-type calcium channels and inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs).
Ryanodine Receptor Signaling and this compound's Point of Intervention
Ryanodine receptors are large conductance calcium channels that play a crucial role in excitation-contraction coupling in muscle cells and are involved in calcium signaling in various other cell types.[3] In skeletal muscle, the RyR1 isoform is predominant. Depolarization of the cell membrane triggers a conformational change in the dihydropyridine (B1217469) receptor (DHPR), an L-type calcium channel, which in turn activates RyR1 to release calcium from the SR, leading to muscle contraction. This compound exerts its inhibitory effect by binding to the R12 domain of RyR1, allosterically modulating the channel to a lower open probability state.[3]
Quantitative Comparison of this compound's Specificity
The following table summarizes the binding affinities and functional inhibition data for this compound across different calcium channels, demonstrating its preferential activity towards specific ryanodine receptor isoforms.
| Target Channel | Parameter | Value | Species | Experimental Method | Reference |
| Ryanodine Receptor 1 (RyR1) | Kd (no nucleotide) | ~84 µM | Human | Isothermal Titration Calorimetry (ITC) | [3] |
| Kd (+ 5 mM AMP-PCP) | 62 nM | Human | Isothermal Titration Calorimetry (ITC) | [3] | |
| IC50 (Ca2+ leakage) | 0.41 µM | Human (mutant R2163C) | Fluorescence-based Assay | [3] | |
| EC50 (Ca2+ spark suppression) | 0.25 µM | Frog | Calcium Imaging | [4] | |
| Ryanodine Receptor 3 (RyR3) | Kd (no nucleotide) | Comparable to RyR1 | Human | Isothermal Titration Calorimetry (ITC) | [3] |
| Kd (+ 5 mM AMP-PCP) | Comparable to RyR1 | Human | Isothermal Titration Calorimetry (ITC) | [3] | |
| Ryanodine Receptor 2 (RyR2) | Binding | No detectable binding | Human | Isothermal Titration Calorimetry (ITC) | [3] |
| L-type Calcium Channel (DHPR) | IC50 ([3H]PN200-110 binding) | ~20 µM | Porcine | Radioligand Binding Assay | [5] |
| IP3 Receptor (IP3R) | Binding/Functional Data | Not available in reviewed literature | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Isothermal Titration Calorimetry (ITC) for this compound-RyR Binding
This protocol is adapted from the methodology used to determine the binding affinity of this compound to the R12 domain of ryanodine receptors.[3]
-
Protein Preparation: The R12 domain of human RyR1, RyR2, and RyR3 are expressed and purified. The purified protein is dialyzed overnight at 4°C in ITC buffer (200 mM HEPES, pH 7.4, 150 mM KCl).
-
Ligand Preparation: this compound is dissolved in the ITC buffer to a final concentration of 500 µM. For experiments investigating the effect of nucleotides, AMP-PCP or ADP is added to the buffer at the desired concentration (e.g., 5 mM).
-
ITC Measurement:
-
Experiments are performed on a PEAQ-ITC instrument at 25°C with a stirring speed of 750 rpm.
-
The sample cell is filled with 50 µM of the purified R12 domain protein.
-
The titration syringe is loaded with the 500 µM this compound solution.
-
The titration consists of 19 consecutive injections of 2 µL of the this compound solution into the sample cell.
-
-
Data Analysis: The heat changes upon each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Fluorescence-Based Calcium Leakage Assay
This assay is used to determine the functional inhibition of RyR1 by this compound in a cellular context.[3]
-
Cell Culture: HEK293 cells stably expressing a mutant form of human RyR1 (e.g., the malignant hyperthermia-associated R2163C mutation) are cultured under standard conditions.
-
Calcium Indicator Loading: Cells are loaded with a Ca2+ sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Assay Procedure:
-
The fluorescence of the calcium indicator is monitored in a fluorescence plate reader or microscope.
-
A baseline fluorescence reading is established.
-
Cells are treated with varying concentrations of this compound.
-
The change in intracellular calcium concentration, indicative of Ca2+ leakage from the endoplasmic reticulum via the mutant RyR1 channels, is measured over time.
-
-
Data Analysis: The dose-dependent inhibition of Ca2+ leakage by this compound is plotted, and the half-maximal inhibitory concentration (IC50) is calculated.
Radioligand Binding Assay for L-type Calcium Channels
This protocol describes the method used to assess the effect of this compound on the dihydropyridine receptor (L-type calcium channel).[5]
-
Membrane Preparation: Transverse tubule membranes rich in dihydropyridine receptors are isolated from porcine skeletal muscle.
-
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled L-type calcium channel antagonist, such as [3H]PN200-110, at a concentration below its Kd.
-
The incubation is performed in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The specific binding of [3H]PN200-110 is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-radiolabeled antagonist) from the total binding. The percentage inhibition of specific binding by this compound is plotted against the this compound concentration to determine the IC50 value.
Experimental Workflow for Specificity Determination
The following diagram illustrates a logical workflow for investigating the specificity of a compound like this compound.
Summary of this compound's Specificity
The compiled data strongly indicates that this compound is a highly specific inhibitor of ryanodine receptors, with a clear preference for the RyR1 and RyR3 isoforms over RyR2. Isothermal titration calorimetry data reveals a direct and high-affinity binding to the R12 domain of RyR1 and RyR3, a interaction that is significantly enhanced in the presence of nucleotides like AMP-PCP.[3] In contrast, no detectable binding to the RyR2 isoform is observed under the same experimental conditions.[3]
Functionally, this compound effectively inhibits Ca2+ leakage from cells expressing a mutant RyR1 with an IC50 value in the sub-micromolar range.[3] Its potency in suppressing spontaneous Ca2+ sparks in skeletal muscle fibers further corroborates its inhibitory action on RyR1.[4]
References
- 1. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tianjin University Researchers Reveal the Molecular Mechanism of Dantrolene Regulation of the Ryanodine Receptor and Develop Novel Inhibitors-Tianjin University [en.tju.edu.cn]
- 3. Crystal structures of Ryanodine Receptor reveal dantrolene and this compound interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Azumolene and Dantrolene: A Comparative Analysis of Their Impact on Store-Operated Calcium Entry
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of azumolene and dantrolene (B1669809) on store-operated calcium entry (SOCE), with a focus on their unique mechanism in skeletal muscle.
This guide provides an objective comparison of this compound and its parent compound, dantrolene, in modulating store-operated calcium entry (SOCE), a critical Ca2+ influx pathway. While both are recognized as potent skeletal muscle relaxants, their effects on SOCE are nuanced and appear to be context-dependent, particularly in skeletal muscle where a specialized form of SOCE is coupled to the ryanodine (B192298) receptor (RyR1).
Executive Summary
This compound, a more water-soluble analog of dantrolene, is equipotent in its physiological effects, including the inhibition of a specific component of SOCE in skeletal muscle.[1][2][3] Experimental data indicates that both compounds inhibit SOCE when it is triggered by the activation of RyR1, but are ineffective against the canonical SOCE pathway activated by global depletion of endoplasmic reticulum (ER) Ca2+ stores using agents like thapsigargin.[4][5] This suggests a mechanism of action that is allosterically mediated through their binding to RyR1, rather than a direct inhibition of the core SOCE machinery, STIM1 and ORAI1. This unique mode of action makes them valuable tools for dissecting the different signaling pathways that contribute to SOCE in specialized cell types like skeletal muscle.
Data Presentation: Quantitative Comparison
While direct IC50 values for the inhibition of RyR1-coupled SOCE are not extensively reported, the available data on the inhibition of muscle contraction, a downstream functional consequence of Ca2+ signaling, demonstrates the equipotency of this compound and dantrolene.
| Parameter | This compound | Dantrolene | Cell/Tissue Type | Notes |
| IC50 (Muscle Twitch Inhibition) | 2.8 ± 0.8 µM | 1.6 ± 0.4 µM | Mouse Extensor Digitorum Longus Muscle | No significant difference in potency was observed between the two drugs.[2] |
| IC50 (Muscle Twitch Inhibition) | 2.4 ± 0.6 µM | 3.5 ± 1.2 µM | Mouse Soleus Muscle | Potency was comparable between the two drugs.[2] |
| Dose-Dependent Inhibition of RyR1-Coupled SOCE | Observed between 0.1 to 20 µM | Implied to be equipotent to this compound | C2C12 Myotubes | The steepest range of this compound's effect on SOCE was observed in this clinically relevant concentration range.[6] |
Signaling Pathways and Mechanism of Action
Store-operated calcium entry is a fundamental process for replenishing intracellular Ca2+ stores and for downstream signaling. In its canonical form, the depletion of Ca2+ from the endoplasmic reticulum is sensed by STIM1, which then translocates to ER-plasma membrane junctions to activate the ORAI1 channel, leading to Ca2+ influx.
In skeletal muscle, a distinct, RyR1-coupled SOCE pathway exists. This compound and dantrolene are proposed to inhibit this specific pathway by binding to the RyR1 channel. This binding is thought to stabilize RyR1 in a closed or non-conducting state, which in turn prevents the conformational changes required to activate the coupled store-operated channels. This mechanism is distinct from the thapsigargin-induced SOCE, where STIM1 is activated directly by store depletion, bypassing the RyR1-dependent activation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Azumolene: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Azumolene are advised to adhere to rigorous safety and disposal protocols to ensure a secure laboratory environment and prevent environmental contamination. Although this compound sodium is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to treat it with a high degree of caution, following all applicable local, regional, and national regulations for chemical waste disposal.[1]
Core Disposal Procedures
Proper disposal of this compound and any contaminated materials is critical. The primary objective is to contain the chemical waste and prevent its release into the environment.
Step-by-Step Disposal Guide:
-
Containment: Place all this compound waste, including unused product and contaminated materials (e.g., personal protective equipment, absorbent pads), into a designated, sealed, and appropriately labeled waste container.[1]
-
Labeling: Clearly label the waste container with the chemical name ("this compound waste") and any other information required by your institution's waste management program.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Regulatory Compliance: Dispose of the container and its contents in accordance with all local, regional, and national environmental regulations.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Prevent Environmental Release: Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[1] Take meticulous care to prevent the substance from entering sewers or surface and ground water.[1]
Quantitative Disposal Data
Currently, publicly available safety data sheets and handling guides for this compound do not specify quantitative disposal parameters such as concentration limits or pH adjustments for neutralization. The general guideline is to manage it as a chemical waste stream.
| Parameter | Guideline |
| Waste Classification | Not classified as hazardous under GHS, but handle with caution.[1] |
| Containment | Sealed and labeled container.[1] |
| Environmental Protection | Avoid release to sewers, surface, or ground water.[1] |
| Disposal Regulations | Follow local, regional, and national regulations.[1] |
Experimental Protocols for Deactivation
There are no standard, publicly available experimental protocols for the chemical deactivation or neutralization of this compound for disposal purposes. The recommended procedure is to dispose of the chemical waste through a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Azumolene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of Azumolene. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is paramount to ensure a safe working environment and maintain the integrity of the compound.[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure safety during the handling of this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Recommended, especially when there is a potential for eye contact.[1] |
| Hand Protection | Impervious Gloves | Recommended to prevent skin contact, particularly during bulk processing.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling Procedures: [1]
-
Minimize Dust Generation: Handle the powder form of this compound in a manner that minimizes the creation of dust.
-
Avoid Inhalation: Do not breathe in any dust that may be generated.
-
Prevent Contact: Avoid direct contact with eyes, skin, and clothing.
-
Ventilation: Use in a well-ventilated area.
-
Hygiene: Thoroughly wash hands after handling, even if gloves were worn.
Storage Conditions:
-
Store as directed by the product packaging or insert.[1]
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
For long-term stability, store aliquots of stock solutions at -20°C.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental release.
Disposal Guidelines:
-
Containment: Place waste material in a clearly labeled and sealed container for disposal.[1]
-
Environmental Protection: Do not allow the substance to enter sewers or surface/ground water.[1]
-
Regulations: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[1] For investigational medications, disposal should adhere to the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[3]
Quantitative Data Summary
| Parameter | Value | Context | Source |
| EC₅₀ | 0.25 µM | Suppression of spontaneous Ca²⁺ sparks in permeabilized frog skeletal muscle fibers. | [4] |
| IC₅₀ | ~20 µM | Inhibition of [³H]PN200-110 binding to porcine skeletal muscle dihydropyridine (B1217469) receptors. | [5] |
| Effective Concentration | 6 µM | Inhibition of contracture in malignant hyperthermia susceptible porcine muscle. | [6] |
| Effective Concentration | 10 µM | Inhibition of contracture in malignant hyperthermia susceptible human muscle. | [6] |
| In Vivo Effective Dose | 1.2 ± 0.1 mg/kg | Guinea Pig Gastrocnemius muscle. | [6] |
| Storage Temperature | -20°C | For stock solutions to ensure long-term stability.[2] | [2] |
Experimental Protocols
In Vitro Muscle Contractility Assay
This protocol assesses the effect of this compound on the contractility of isolated skeletal muscle bundles, particularly in the context of malignant hyperthermia research.[6]
Materials:
-
Isolated skeletal muscle bundles (e.g., from porcine or human biopsy)
-
Krebs-Ringer solution (in mmol/L: NaCl 118.1, KCl 3.4, MgSO₄ 0.8, KH₂PO₄ 1.2, NaHCO₃ 25.2, CaCl₂ 2.5, glucose 11.1)
-
Trigger agents (e.g., 3% halothane (B1672932) or 2 mM caffeine)
-
This compound Sodium
Methodology:
-
Mount the isolated muscle bundle in an organ bath containing Krebs-Ringer solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Allow the muscle to equilibrate for at least 30 minutes, with periodic washing.
-
To assess inhibitory effect, pre-incubate the muscle with the desired concentration of this compound (e.g., 6 µM).
-
Induce contracture by adding a trigger agent to the bath.
-
Record the force of contracture and compare it to a control muscle bundle not treated with this compound.[6]
Ca²⁺ Spark Analysis in Single Muscle Fibers
This protocol quantifies the effect of this compound on spontaneous sarcoplasmic reticulum Ca²⁺ release events.[2]
Materials:
-
Isolated single muscle fibers
-
Internal solution buffer with a fluorescent Ca²⁺ indicator (e.g., Fluo-4)
-
Permeabilizing agent (e.g., saponin)
-
Confocal microscope with line-scanning capability
-
This compound Sodium stock solution
Methodology:
-
Isolate single muscle fibers from a suitable muscle (e.g., mouse Extensor Digitorum Longus).
-
Permeabilize the fibers and load with a fluorescent Ca²⁺ indicator.
-
Mount the fibers in an experimental chamber on a confocal microscope.
-
Acquire a baseline recording of spontaneous Ca²⁺ sparks using line-scanning.
-
Perfuse the fiber with a solution containing the desired concentration of this compound.
-
Record Ca²⁺ sparks in the presence of this compound and compare the frequency to the baseline.[2]
Visualized Workflows and Signaling Pathways
Caption: Workflow for Handling and Disposal of this compound.
Caption: Mechanism of Action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Effects of this compound on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene and this compound inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
